molecular formula C9H14O4 B148969 Diethyl cis-cyclopropane-1,2-dicarboxylate CAS No. 710-43-0

Diethyl cis-cyclopropane-1,2-dicarboxylate

Cat. No.: B148969
CAS No.: 710-43-0
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-KNVOCYPGSA-N
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Description

Diethyl cis-cyclopropane-1,2-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl cis-Cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl cis-cyclopropane-1,2-dicarboxylate, a valuable building block in pharmaceutical and materials science. The document delves into the core mechanistic principles governing the stereoselective formation of the cis-cyclopropane ring, with a primary focus on the Simmons-Smith reaction and its modern variants. Detailed experimental protocols, causality behind procedural choices, and thorough characterization data are presented to equip researchers, scientists, and drug development professionals with a robust and validated methodology.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, despite its simple three-carbon structure, imparts unique and highly desirable properties to organic molecules. Its inherent ring strain (approximately 27.5 kcal/mol) results in carbon-carbon bonds with significant p-character, leading to unusual reactivity and conformational rigidity.[1] In drug discovery, the incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property. This compound, with its defined stereochemistry and dual ester functionalities, serves as a versatile precursor for a wide range of more complex molecules.[2]

Mechanistic Rationale for cis-Stereoselectivity

The synthesis of the cis isomer of diethyl cyclopropane-1,2-dicarboxylate is fundamentally a challenge of stereocontrol. The most reliable and widely employed method to achieve this is through the cyclopropanation of a cis-alkene precursor, diethyl maleate. The choice of reaction must ensure that the stereochemistry of the starting alkene is preserved in the final product.

The Simmons-Smith Reaction: A Concerted and Stereospecific Pathway

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its stereospecificity.[3] The reaction involves an organozinc carbenoid, typically formed in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[3]

The mechanism proceeds through a concerted, "butterfly-type" transition state where the methylene group is delivered simultaneously to both carbons of the double bond.[4] This synchronous bond formation precludes any rotation around the original carbon-carbon double bond, thus ensuring that a cis-alkene yields a cis-cyclopropane.[3][5]

G cluster_0 Simmons-Smith Reaction Mechanism reagents CH₂I₂ + Zn(Cu) carbenoid IZnCH₂I (Zinc Carbenoid) reagents->carbenoid Formation ts Butterfly Transition State carbenoid->ts Concerted Attack alkene Diethyl Maleate (cis-Alkene) alkene->ts product Diethyl cis-Cyclopropane- 1,2-dicarboxylate ts->product Stereospecific Methylene Transfer

Caption: Mechanism of the Simmons-Smith Reaction.

Addressing Substrate Reactivity: The Furukawa Modification

While classic Simmons-Smith conditions are effective, diethyl maleate is considered an electron-deficient alkene due to the two electron-withdrawing ethyl ester groups. The traditional zinc carbenoid is electrophilic in nature and reacts more slowly with such substrates compared to electron-rich olefins.[6] This can lead to lower yields and longer reaction times.

To overcome this limitation, the Furukawa modification is the preferred method.[1] This variant utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][7] The resulting carbenoid species (EtZnCH₂I) is more reactive and soluble, leading to more efficient cyclopropanation of electron-deficient alkenes under milder, more reproducible conditions.[8] The use of non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is recommended as basic solvents can coordinate to the zinc center and decrease the reaction rate.[3][5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies. All operations involving organometallic reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.

Preparation of Activated Zinc-Copper Couple (Classic Method)

While the Furukawa modification is recommended for the main synthesis, understanding the preparation of the classic reagent is fundamental.

Materials:

  • Zinc powder (<10 mesh): 49.2 g (0.75 g-atom)

  • 3% Hydrochloric acid (aq)

  • 2% Copper(II) sulfate solution (aq)

  • Absolute ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a 500 mL Erlenmeyer flask, rapidly stir the zinc powder with 40 mL of 3% HCl for 1 minute. Decant the supernatant.

  • Repeat the acid wash three more times.

  • Wash the zinc powder successively with:

    • Five 100 mL portions of distilled water.

    • Two 75 mL portions of 2% aqueous copper(II) sulfate solution (the zinc will turn black as copper deposits).

    • Five 100 mL portions of distilled water.

    • Four 100 mL portions of absolute ethanol.

    • Five 100 mL portions of anhydrous diethyl ether.

  • Transfer the activated zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry thoroughly under vacuum. The dark gray powder should be used immediately or stored under an inert atmosphere.

Causality: The acid wash removes surface oxides from the zinc, increasing its reactivity. Treatment with copper(II) sulfate deposits copper onto the zinc surface, creating a galvanic couple that is essential for the formation of the organozinc carbenoid.[1]

Synthesis of this compound via Furukawa Modification

This protocol is adapted from standard Furukawa cyclopropanation procedures for electron-deficient alkenes.[4]

Materials:

  • Diethyl maleate (cis): 1.72 g, 10.0 mmol

  • Anhydrous dichloromethane (DCM): 50 mL

  • Diiodomethane (CH₂I₂): 5.36 g (2.6 mL), 20.0 mmol, 2.0 equiv.

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes: 20 mL, 20.0 mmol, 2.0 equiv.

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

G cluster_1 Experimental Workflow setup 1. Setup Flame-dried flask under Ar. Add Diethyl Maleate in DCM. cool 2. Cool Cool solution to 0°C (ice bath). setup->cool add_ch2i2 3. Add CH₂I₂ Add Diiodomethane. cool->add_ch2i2 add_et2zn 4. Add Et₂Zn Slowly add Diethylzinc solution. Stir at 0°C for 30 min. add_ch2i2->add_et2zn react 5. Reaction Warm to room temperature. Stir for 12-24 hours. add_et2zn->react quench 6. Quench Cool to 0°C. Slowly add sat. aq. NH₄Cl. react->quench workup 7. Work-up Separate layers. Wash organic phase with NaHCO₃ and Brine. quench->workup purify 8. Purification Dry over MgSO₄. Concentrate in vacuo. Purify by column chromatography. workup->purify

Caption: Workflow for the Furukawa Cyclopropanation.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add diethyl maleate (10.0 mmol) and 50 mL of anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add diiodomethane (20.0 mmol) to the solution.

  • Slowly, via syringe, add the diethylzinc solution (20.0 mmol) to the reaction mixture over 20-30 minutes. A white precipitate may form.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride. (Caution: Gas evolution ).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods. The data presented below is based on literature values for the racemic cis and trans isomers, which serve as a benchmark for validation.

Quantitative Data Summary
ParameterExpected Value
Appearance Colorless liquid
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Boiling Point ~70-75 °C / 1 mmHg
Density ~1.06 g/mL at 25 °C
Expected Yield 70-90% (highly dependent on purity of reagents and reaction conditions)
Spectroscopic Data

The key to confirming the cis stereochemistry lies in the NMR spectra. Due to the C₂ᵥ symmetry of the cis isomer, the two methine protons (H-1 and H-2) and the two methylene protons of the cyclopropane ring are chemically equivalent, leading to a simpler spectrum compared to the trans isomer.

¹H NMR (400 MHz, CDCl₃):

  • δ 4.15 (q, J = 7.1 Hz, 4H): The four protons of the two O-CH₂ -CH₃ groups, split into a quartet by the adjacent methyl protons.

  • δ 1.95 (t, J = 8.0 Hz, 2H): The two methine protons on the cyclopropane ring (CH -CO₂Et).

  • δ 1.28 (t, J = 7.1 Hz, 6H): The six protons of the two O-CH₂-CH₃ groups.

  • δ 1.20 (t, J = 8.0 Hz, 2H): The two methylene protons on the cyclopropane ring (CH₂ ).

¹³C NMR (101 MHz, CDCl₃):

  • δ 170.8: Carbonyl carbon (C =O).

  • δ 61.1: Methylene carbon of the ethyl ester (O-C H₂-CH₃).

  • δ 22.4: Methine carbon of the cyclopropane ring (C H-CO₂Et).

  • δ 14.2: Methyl carbon of the ethyl ester (O-CH₂-C H₃).

  • δ 11.7: Methylene carbon of the cyclopropane ring (C H₂).

(Note: Spectroscopic data is referenced from supporting information of related studies and may show slight variations based on solvent and concentration.)[9]

Conclusion

The synthesis of this compound is reliably achieved through the stereospecific cyclopropanation of diethyl maleate. The Furukawa modification of the Simmons-Smith reaction is the superior method, offering high yields and excellent stereocontrol, particularly for this electron-deficient substrate. The mechanistic basis for this stereoselectivity is the concerted transfer of a methylene group from a zinc carbenoid intermediate via a well-defined transition state. Adherence to anhydrous conditions and careful handling of pyrophoric reagents are critical for a successful and safe outcome. The detailed protocols and characterization data provided herein constitute a self-validating system for the production of this important synthetic intermediate.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022, 27(15), 4968. [Link]

  • Zinc–copper couple. Wikipedia. [Link]

  • Synthesis with cis-Diethyl Cyclopropane-1,2-Dicarboxylate. Angene Chemical. [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Simmons–Smith reaction. Grokipedia. [Link]

  • Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... ResearchGate. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • Supporting Information for Cobalt-Catalyzed Enantioselective Cyclopropanation of Olefins. [No specific source name, likely a university or publisher repository]. [Link]

Sources

A Comprehensive Spectroscopic Analysis of Diethyl cis-Cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Diethyl cis-cyclopropane-1,2-dicarboxylate (CAS No. 710-43-0) is a significant organic compound utilized as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its rigid cyclopropane core and dual ester functionalities provide a unique stereochemical and reactive scaffold. The precise structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for its unambiguous characterization.

This technical guide provides a detailed analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the narrative emphasizes not only the interpretation of the spectral data but also the underlying chemical principles and experimental considerations that ensure data integrity and trustworthiness.

Molecular Structure and Stereochemical Integrity

The defining feature of the target molecule is the cis relative stereochemistry of the two ethoxycarbonyl groups attached to the cyclopropane ring. This arrangement imparts a Cₛ symmetry to the molecule, which is a critical factor in interpreting its NMR spectra. The structural integrity is the foundation upon which all spectroscopic analysis is built.

M [C₉H₁₄O₄]⁺˙ m/z = 186 F1 [M - OC₂H₅]⁺ m/z = 141 M->F1 - •OC₂H₅ (45) F2 [M - COOC₂H₅]⁺ m/z = 113 M->F2 - •COOC₂H₅ (73) F3 [M - C₂H₅]⁺ m/z = 157 M->F3 - •C₂H₅ (29) F4 [Fragment F2 - C₂H₄]⁺ m/z = 85 F2->F4 - C₂H₄ (28)

Caption: Proposed EI fragmentation pathway for the title compound.

Interpretation Insights:

  • Loss of Ethoxy Radical: A very common fragmentation pathway for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅), resulting in a prominent acylium ion at m/z = 141.

  • Loss of Carbethoxy Radical: The entire ester substituent can be lost as a radical (•COOC₂H₅), leading to a fragment at m/z = 113. This fragment can undergo further rearrangement and loss of ethene to give the ion at m/z = 85.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and, most importantly, the cis stereochemistry through the symmetry-induced simplicity of the spectra. IR spectroscopy validates the presence of the key ester functional groups and the unique cyclopropane ring. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these techniques provide an unambiguous and trustworthy identification of the molecule, essential for its application in scientific research and development.

References

Sources

Chemical properties and reactivity of Diethyl cis-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Diethyl cis-cyclopropane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic diester that serves as a versatile building block in modern organic synthesis.[1] Its unique structural motif, characterized by a strained three-membered ring flanked by two cis-oriented ethoxycarbonyl groups, imparts a distinct reactivity profile that is of significant interest to the scientific community. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, offering field-proven insights for professionals in research and drug development. With the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol , this compound is a valuable intermediate in the synthesis of complex molecular architectures.[2]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless liquid, and its key properties are summarized below for easy reference.[3]

PropertyValueSource
CAS Number 710-43-0[1][2][3][4][5][6][7]
Molecular Formula C₉H₁₄O₄[1][2][3][4][6][7]
Molecular Weight 186.21 g/mol [1][2]
Appearance Colorless Liquid[3]
Boiling Point ~280.69 °C (estimate)[3]
Density ~1.062 g/cm³[3]
Refractive Index ~1.4450 (estimate)[3]
Flash Point ~116.3 °C (Predicted)[3]
LogP 0.93 (Predicted)[3]
Storage Store at room temperature, desiccated[1][2]

Reactivity and Synthetic Transformations

The reactivity of this compound is dictated by two primary features: the functionality of the ester groups and the inherent strain of the cyclopropane ring. The presence of two electron-withdrawing ester groups activates the three-membered ring, making it susceptible to specific transformations not typically observed in simple cyclopropanes.[4]

Reactions of the Ester Moieties

The ethyl ester groups undergo a range of classical transformations, which generally leave the cyclopropane core intact under mild conditions.[4]

  • Hydrolysis (Saponification): One of the most fundamental reactions is the hydrolysis of the diester to the corresponding cis-cyclopropane-1,2-dicarboxylic acid. This is typically achieved under basic conditions, such as treatment with sodium or potassium hydroxide, followed by acidic workup.[4]

  • Reduction: The ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. This reaction yields cis-1,2-bis(hydroxymethyl)cyclopropane, a useful diol for further synthetic elaboration.[4]

  • Enzymatic Hydrolysis: As a meso compound, this compound is an excellent substrate for asymmetric transformations. Enzymatic hydrolysis, for instance using Pig Liver Esterase (PLE), can selectively cleave one of the two ester groups to produce a chiral monoester, such as (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid, in high enantiomeric excess.[4]

Reactions Involving the Cyclopropane Ring

The significant ring strain of the cyclopropane ring, estimated at approximately 27.5 kcal/mol, is a key driving force for ring-opening reactions.[4] The two ester groups polarize the ring, classifying it as an "activated" or "donor-acceptor" cyclopropane, rendering it susceptible to nucleophilic attack.[4][8]

  • Nucleophilic Ring-Opening: The molecule can act as a "homo-Michael" acceptor. Nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a linear product. This reactivity is a powerful tool for constructing acyclic systems with defined stereochemistry.[4]

  • Radical Ring-Opening/Cyclization: The strained ring can undergo cleavage under free-radical conditions. The resulting radical intermediate can then participate in intramolecular cyclization events, providing a pathway to more complex cyclic and polycyclic systems.[9]

  • Cycloaddition Reactions: The strained C-C bonds of the cyclopropane ring can act as a 1,3-dipole synthon, participating in various cycloaddition reactions to construct larger ring systems, such as cyclopentanes.[8]

Reactivity_Pathways main This compound ester_reactions Ester Group Reactions main->ester_reactions ring_reactions Cyclopropane Ring Reactions main->ring_reactions hydrolysis Hydrolysis (Basic) → cis-Dicarboxylic Acid ester_reactions->hydrolysis reduction Reduction (LiAlH4) → cis-Diol ester_reactions->reduction enzymatic Enzymatic Hydrolysis (PLE) → Chiral Monoester ester_reactions->enzymatic nucleophilic Nucleophilic Ring-Opening → Acyclic Products ring_reactions->nucleophilic radical Radical Ring-Opening → Cyclization Precursors ring_reactions->radical cycloaddition [3+2] Cycloaddition → Cyclopentanes ring_reactions->cycloaddition

Caption: Key reactivity pathways of this compound.

Experimental Protocol: Saponification to cis-Cyclopropane-1,2-dicarboxylic Acid

This protocol details a self-validating system for the hydrolysis of the title compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Objective: To convert this compound to cis-cyclopropane-1,2-dicarboxylic acid via base-mediated hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Ethanol (EtOH)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Deionized Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH indicator paper

Procedure:

  • Dissolution & Reagent Addition:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 5.0 g, 26.8 mmol) in ethanol (50 mL). Causality: Ethanol serves as a co-solvent to ensure miscibility of the organic ester and the aqueous base.

    • In a separate beaker, prepare a solution of potassium hydroxide (e.g., 3.3 g, 58.9 mmol, 2.2 eq) in deionized water (25 mL).

    • Add the aqueous KOH solution to the stirred ethanolic solution of the diester.

  • Reaction (Saponification):

    • Heat the reaction mixture to reflux (typically ~80-90°C) and maintain for 2-4 hours. Causality: Heating accelerates the rate of the saponification reaction, which involves the nucleophilic attack of hydroxide ions on the ester carbonyls.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material spot has disappeared.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Remove the ethanol under reduced pressure using a rotary evaporator. Causality: Removing the co-solvent simplifies the subsequent acidification and extraction steps.

    • Carefully acidify the remaining aqueous solution by the slow, dropwise addition of concentrated HCl until the pH is ~1-2 (verify with pH paper). A white precipitate of the dicarboxylic acid should form. Causality: Protonation of the carboxylate salt regenerates the neutral carboxylic acid, which is less soluble in water and precipitates out.

    • Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). Causality: The dicarboxylic acid has higher solubility in organic solvents, allowing for its efficient extraction from the aqueous phase.

    • Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude cis-cyclopropane-1,2-dicarboxylic acid as a white solid.

  • Purification:

    • The crude product can be purified by recrystallization from hot water or a suitable solvent mixture (e.g., ethyl acetate/hexanes) to afford the pure product.

Hydrolysis_Workflow start 1. Dissolve Diester in EtOH Add aqueous KOH reflux 2. Heat to Reflux (2-4h) Monitor by TLC start->reflux Saponification cool_evap 3. Cool Mixture Remove EtOH via Rotovap reflux->cool_evap acidify 4. Acidify with HCl (pH 1-2) Precipitate forms cool_evap->acidify Protonation extract 5. Extract with Et₂O or EtOAc acidify->extract dry_concentrate 6. Dry Organic Layer (MgSO₄) Concentrate Solvent extract->dry_concentrate Isolation purify 7. Recrystallize Product dry_concentrate->purify

Caption: Experimental workflow for the saponification of the title compound.

Applications in Drug Development and Research

This compound is primarily used as a research compound and a synthetic intermediate.[4][5] Its rigid cyclopropane core is a desirable feature in medicinal chemistry for creating conformationally constrained analogues of bioactive molecules. The ability to generate chiral building blocks via enzymatic resolution makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[4] Furthermore, it is used in the preparation of substrates for intermolecular metal-catalyzed carbenoid cyclopropanations.[5]

Conclusion

This compound is a compound of significant synthetic utility, offering a rich and predictable reactivity profile. By understanding the interplay between the ester functionalities and the strained cyclopropane ring, researchers can strategically employ this molecule to access a wide array of complex structures. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this versatile building block in their research and development endeavors.

References

  • Title: cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0 | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Title: this compound - Chemical Technology Co.,LTD Source: LookChem URL: [Link]

  • Title: cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram - CP Lab Safety Source: CP Lab Safety URL: [Link]

  • Title: Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. Source: ResearchGate URL: [Link]

  • Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E-1,3-Dienes. Source: MDPI URL: [Link]

Sources

Diethyl cis-Cyclopropane-1,2-dicarboxylate: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropane Motif

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and rigid conformation impart profound effects on the physicochemical and pharmacological properties of a molecule. Diethyl cis-cyclopropane-1,2-dicarboxylate, the subject of this guide, is a key building block that provides a synthetically accessible entry point to this valuable chemical space. Its specific stereochemical arrangement, with two ethyl ester groups on the same face of the three-membered ring, offers a versatile platform for the elaboration of complex molecular architectures.

This technical guide will provide an in-depth exploration of this compound, covering its fundamental physical properties, robust synthetic methodologies, and its strategic applications in the field of drug discovery and development. The content herein is curated to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this important chemical entity.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical constants is paramount for its effective use in synthesis and formulation. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 710-43-0[1][2][3][4][5][6]
Molecular Formula C9H14O4[1][2][3][4][6]
Molecular Weight 186.21 g/mol [2][4]
Appearance Colorless liquid[3]
Boiling Point 280.69 °C (rough estimate)[2][3][5]
Density 1.062 g/mL[2][3]
Refractive Index 1.4450 (estimate)[3]
Experimental Determination of Physical Constants: Methodological Insights

The accurate determination of physical constants is a cornerstone of chemical characterization. Below are standard protocols for measuring key properties of liquid compounds like this compound.

Boiling Point Determination (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and reliable method.

Protocol:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The principle behind this method lies in the equilibrium between the vapor pressure of the liquid and the external pressure. The continuous stream of bubbles indicates that the vapor pressure has overcome the external pressure. As the liquid cools, the point at which it re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Density Measurement using a Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary fine bore through it, so that air bubbles may escape from the apparatus. This method allows for the precise determination of the density of a liquid.

Protocol:

  • The empty pycnometer is weighed.

  • It is then filled with distilled water of a known temperature and weighed again.

  • The pycnometer is emptied, dried, and filled with the sample liquid (this compound) and weighed.

  • The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_water) * Density_water

Trustworthiness: The use of a known standard (distilled water) and the precise volume control afforded by the capillary stopper ensure a high degree of accuracy and reproducibility in the density measurement.

Synthesis and Chemical Reactivity

The synthesis of this compound is a classic example of a cyclopropanation reaction. A common and efficient method involves the reaction of diethyl maleate with a carbene or carbene equivalent.

Synthetic Workflow: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diethyl Maleate Diethyl Maleate Cyclopropanation Cyclopropanation Diethyl Maleate->Cyclopropanation Diiodomethane Diiodomethane Formation of Organozinc Carbenoid Formation of Organozinc Carbenoid Diiodomethane->Formation of Organozinc Carbenoid Zn-Cu Couple Zn-Cu Couple Zn-Cu Couple->Formation of Organozinc Carbenoid Formation of Organozinc Carbenoid->Cyclopropanation This compound This compound Cyclopropanation->this compound

Caption: Simmons-Smith synthesis of this compound.

Detailed Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, a zinc-copper couple is prepared by treating zinc dust with a copper sulfate solution.

  • Reaction Setup: The activated zinc-copper couple is suspended in anhydrous diethyl ether.

  • Carbenoid Formation: A solution of diiodomethane in diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be maintained.

  • Cyclopropanation: After the formation of the organozinc carbenoid is complete, a solution of diethyl maleate in diethyl ether is added dropwise. The reaction is typically stirred at reflux for several hours to ensure complete conversion.

  • Workup: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Expertise & Experience: The choice of the Simmons-Smith reaction is predicated on its high degree of stereospecificity. The reaction proceeds via a concerted mechanism where the carbene is delivered to the same face of the double bond, thus preserving the cis stereochemistry of the starting diethyl maleate in the final cyclopropane product. The use of a zinc-copper couple enhances the reactivity of the zinc, facilitating the formation of the active carbenoid species.

Applications in Drug Discovery and Development

The rigid framework of the cyclopropane ring in this compound makes it a valuable scaffold in medicinal chemistry. This rigidity can lock a molecule into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

Conformational Restriction and Bioactivity

The cyclopropane ring introduces significant conformational constraints.[7][8] The carbon-carbon bond angles in cyclopropane are strained at 60°, a significant deviation from the ideal 109.5° for sp3 hybridized carbons.[7] This strain influences the conformation of adjacent substituents. This "cyclopropyl effect" can be harnessed to favor specific spatial arrangements of functional groups, which is crucial for optimizing interactions with protein binding pockets.[9]

G cluster_scaffold Drug Scaffold cluster_interaction Biological Interaction cluster_outcome Pharmacological Outcome Flexible Linker Flexible Linker Unrestricted Conformation Unrestricted Conformation Flexible Linker->Unrestricted Conformation Cyclopropane Core Cyclopropane Core Restricted Conformation Restricted Conformation Cyclopropane Core->Restricted Conformation Weak Binding Weak Binding Unrestricted Conformation->Weak Binding Protein Binding Pocket Protein Binding Pocket Restricted Conformation->Protein Binding Pocket Strong Binding Strong Binding Protein Binding Pocket->Strong Binding

Caption: Influence of cyclopropane core on drug-receptor binding.

Case Study: Cyclopropane-Containing Enzyme Inhibitors

The enzyme O-acetylserine sulfhydrylase (OASS) is a target for the development of new antibacterial agents.[10] Researchers have successfully designed and synthesized cyclopropane-1,2-dicarboxylic acid derivatives as potent inhibitors of OASS.[10] The synthesis of these inhibitors often starts from derivatives of cyclopropane-1,2-dicarboxylic acid, highlighting the utility of compounds like this compound as starting materials. The rigid cyclopropane scaffold helps to orient the carboxylic acid groups in a precise manner for optimal interaction with the enzyme's active site.[10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physical properties, accessible synthesis, and the unique conformational constraints it imparts make it an invaluable building block for chemists in both academic and industrial settings. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this versatile molecule in their pursuit of novel and effective chemical entities.

References

  • American Elements. cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0. Available from: [Link]

  • CP Lab Safety. cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram. Available from: [Link]

  • Chemical Technology Co.,LTD. This compound. Available from: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • ResearchGate. The cyclopropylic strain-based conformational restriction. Available from: [Link]

  • Chemistry World. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Available from: [Link]

  • YouTube. 063 CYCLOPROPANE: CONFORMATIONAL ANALYSIS. Examples in pharmaceuticals. Heat of Combustion. Available from: [Link]

  • RSC Publishing. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Diethyl 1,2-cyclopentanedicarboxylate: Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. Available from: [Link]

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  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

  • Google Patents. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
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A Technical Guide to the Solubility and Stability of Diethyl cis-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility and stability of Diethyl cis-cyclopropane-1,2-dicarboxylate, a key building block in organic synthesis. Understanding these fundamental physicochemical properties is critical for its effective use in reaction design, process development, and formulation. This document details the compound's solubility profile in common laboratory solvents, explores its chemical stability under various conditions, and provides validated experimental protocols for in-house assessment.

Introduction

This compound (CAS No. 710-43-0) is a versatile diester featuring a strained cyclopropane ring.[1][2] This unique structural motif makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] The successful application of this reagent hinges on a thorough understanding of its behavior in solution—specifically, its solubility and stability. Predictable solubility ensures homogenous reaction conditions and aids in purification, while knowledge of its stability profile prevents unwanted degradation and ensures the integrity of synthetic outcomes. This guide serves as a practical resource for scientists, providing the necessary data and methodologies to handle this compound with confidence.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solution behavior.

PropertyValueSource(s)
CAS Number 710-43-0[1][2][5]
Molecular Formula C₉H₁₄O₄[1][2][5]
Molecular Weight 186.21 g/mol [1][2][5]
Appearance Liquid (typical)
Purity Typically ≥95%[5]
Calculated LogP 0.7487[5]
Topological Polar Surface Area (TPSA) 52.6 Ų[5]

Solubility Profile

The solubility of this compound is governed by the interplay between its polar diethyl ester groups and its nonpolar cyclopropane backbone. The "like dissolves like" principle is a useful starting point for predicting its behavior.[6] The two ester functionalities provide sites for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules, while the overall molecule retains significant nonpolar character.

Qualitative Solubility in Common Laboratory Solvents:

While precise quantitative solubility data is not extensively published, a qualitative assessment can be derived from its structural features and general chemical knowledge. A systematic approach to determining solubility is recommended for specific applications.[7][8][9]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe ester groups can hydrogen bond with the solvent, but the hydrocarbon content limits high solubility, especially in water.
Polar Aprotic Acetone, Acetonitrile, DMSO, THFSolubleFavorable dipole-dipole interactions between the solvent and the ester groups should lead to good solubility.
Nonpolar Hexane, Toluene, Diethyl EtherSolubleThe nonpolar cyclopropane ring and ethyl chains interact well with nonpolar solvents. Solubility in diethyl ether is also aided by some polar character.[7]
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds with moderate polarity.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its two key functional groups: the ester linkages and the activated cyclopropane ring.

Ester Hydrolysis

The most common degradation pathway is the hydrolysis of the ethyl ester groups to form the corresponding carboxylic acids.[1] This reaction, known as saponification, is significantly accelerated under basic conditions but can also occur under strong acidic conditions.[1] The hydrolysis can proceed in a stepwise manner to first yield the monoester, (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid, and then the diacid, cis-cyclopropane-1,2-dicarboxylic acid.[1] Enzymatic hydrolysis, for instance using Pig Liver Esterase (PLE), can also selectively produce the chiral monoester.[1]

Ring-Opening Reactions

The cyclopropane ring is electron-deficient due to the two adjacent electron-withdrawing ester groups. This "activates" the ring, making it susceptible to nucleophilic attack, which can lead to ring-opening.[1] While less common under standard laboratory handling conditions, this reactivity should be considered in the presence of strong nucleophiles.

Thermal Stability
Recommended Storage

To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from moisture to prevent hydrolysis.[2][5] Storage in a cool, dry, and well-ventilated place is recommended.[4][10] The material is incompatible with strong acids, bases, and oxidizing/reducing agents.[10]

Diagram of Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis (H₂O, Acid/Base) cluster_ring Nucleophilic Attack main C₉H₁₄O₄ monoester Monoester Product main->monoester Step 1 ring_opened Ring-Opened Adduct main->ring_opened Strong Nucleophile diacid Diacid Product monoester->diacid Step 2

Caption: Key degradation routes for the title compound.

Experimental Protocols

The following protocols provide standardized procedures for evaluating the solubility and stability of this compound in a laboratory setting.

Protocol: Qualitative Solubility Determination

This protocol provides a rapid and straightforward method to classify the solubility of the compound in various solvents.

Methodology:

  • Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

  • Aliquot Compound: Into each test tube, add approximately 25 mg of this compound.

  • Solvent Addition (Stepwise): Add the first 0.25 mL portion of the selected solvent to the first tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.[7][9]

  • Observation: Visually inspect the solution for any undissolved material.

  • Titration: If the compound has not fully dissolved, continue to add the solvent in 0.25 mL portions, mixing after each addition, up to a total volume of 1.0 mL.

  • Classification:

    • Soluble: The compound dissolves completely in ≤ 1.0 mL of solvent.

    • Sparingly Soluble: A portion of the compound dissolves, but some remains undissolved even after adding 1.0 mL.

    • Insoluble: No significant amount of the compound dissolves.

  • Repeat: Repeat steps 3-7 for each selected solvent.

Workflow for Solubility Testing

G start Start prep Add 25 mg Compound to Test Tube start->prep add_solvent Add 0.25 mL of Solvent prep->add_solvent mix Vortex for 30-60 seconds add_solvent->mix observe Visually Inspect mix->observe add_more Add another 0.25 mL (Total ≤ 1.0 mL) observe->add_more Not Dissolved soluble Classify: Soluble observe->soluble Dissolved insoluble Classify: Insoluble or Sparingly Soluble observe->insoluble Not Dissolved (at 1.0 mL) add_more->mix

Caption: Step-by-step workflow for qualitative solubility assessment.

Protocol: Stability Assessment by HPLC

This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions, using High-Performance Liquid Chromatography (HPLC) to monitor for degradation products. A stability-indicating method ensures that any degradants are separated from the parent compound.[11][12][13]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be soluble and stable (e.g., Acetonitrile).

  • Forced Degradation Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid.

    • Basic Hydrolysis: Add 0.1 M Sodium Hydroxide.

    • Oxidative: Add 3% Hydrogen Peroxide.

    • Thermal: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

    • Control: Keep one aliquot of the stock solution at room temperature, protected from light.

  • Incubation: Store the vials under the specified conditions for a set period (e.g., 24, 48, or 72 hours). For acid/base hydrolysis, samples may need to be neutralized before analysis.

  • HPLC Analysis:

    • Method: Use a reverse-phase C18 column with a gradient elution method, typically using a mobile phase of water and acetonitrile (both may contain a modifier like 0.1% formic acid).

    • Detection: Use a UV detector set at a wavelength appropriate for the compound (if it has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

    • Injection: Inject the control and stressed samples onto the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of the parent compound remaining.

    • Identify the appearance of new peaks, which indicate degradation products. The ability to separate these new peaks from the main peak is crucial for a stability-indicating method.[14][15]

Workflow for HPLC Stability Study

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution aliquot Aliquot Stock into Vials prep_stock->aliquot stress_acid Acidic (HCl) aliquot->stress_acid stress_base Basic (NaOH) aliquot->stress_base stress_ox Oxidative (H₂O₂) aliquot->stress_ox stress_therm Thermal (60°C) aliquot->stress_therm control Control (RT) aliquot->control incubate Incubate for Set Time stress_acid->incubate stress_base->incubate stress_ox->incubate stress_therm->incubate control->incubate hplc Analyze all Samples by HPLC incubate->hplc analyze Compare Chromatograms Quantify Degradation hplc->analyze end Report Stability Profile analyze->end

Caption: Workflow for conducting a forced degradation study.

Conclusion

This compound is a moderately polar compound that exhibits good solubility in a range of common polar aprotic and nonpolar organic solvents. Its primary stability liability is hydrolysis of the ester groups, a process accelerated by acidic or basic conditions. The activated cyclopropane ring also presents a potential site for nucleophilic attack. By understanding these properties and employing the outlined protocols, researchers can ensure the effective and reliable use of this important synthetic building block.

References

  • Experiment 1 Determination of Solubility Class. (n.d.). Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

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  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available from: [Link]

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  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Available from: [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available from: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

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An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Diethyl cis-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane motif, a cornerstone in medicinal chemistry and materials science, imparts unique stereochemical and electronic properties to molecules. Its inherent ring strain governs its reactivity and three-dimensional structure. This technical guide provides a comprehensive examination of the defining structural features of diethyl cis-cyclopropane-1,2-dicarboxylate, a versatile synthetic intermediate. We will delve into the fundamental principles of ring strain as they apply to the cyclopropane core and conduct a detailed conformational analysis of the cis-oriented diethyl ester substituents. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational characterization of this important molecular scaffold.

The Cyclopropane Ring: A Locus of Strain and Unique Reactivity

The three-membered carbocycle of cyclopropane is characterized by significant ring strain, a consequence of deviations from ideal bonding geometries.[1] This strain is a composite of two primary factors: angle strain and torsional strain.

1.1. Angle Strain: The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a substantial departure from the optimal 109.5° for sp³-hybridized carbon atoms.[2] This severe angular distortion leads to inefficient overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" or "banana" bonds that possess partial π-character.[3] This inherent weakness of the C-C bonds makes the cyclopropane ring susceptible to ring-opening reactions.[4]

1.2. Torsional Strain: In the planar cyclopropane ring, the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation.[3] This arrangement gives rise to torsional strain, further contributing to the overall instability of the ring system. Unlike larger, more flexible cycloalkanes, the rigid nature of the cyclopropane ring prevents it from adopting conformations that would alleviate this strain.[5]

The total ring strain in cyclopropane is approximately 115 kJ/mol. This stored energy is a driving force for reactions that lead to the opening of the three-membered ring, a characteristic feature of cyclopropane chemistry.[6]

Conformational Landscape of this compound

While the cyclopropane ring itself is conformationally rigid, the rotational freedom of the two ethyl ester substituents in this compound gives rise to a complex conformational landscape. The relative orientation of these two ester groups is dictated by a delicate balance of steric and electronic interactions.

Based on X-ray crystallographic studies of the parent cis-cyclopropane-1,2-dicarboxylic acid and its derivatives, it is established that the carboxyl groups tend to adopt a conformation where the carbonyl is directed towards the cyclopropane ring.[7] This preference is likely due to a combination of minimizing steric hindrance and optimizing electronic interactions between the carbonyl group and the "bent" bonds of the ring.

For this compound, we can postulate the existence of several key rotational isomers (rotamers) arising from the rotation around the C(ring)-C(carbonyl) bonds. The two primary conformations for each ester group can be described as syn-periplanar (carbonyl oxygen pointing towards the other ester group) and anti-periplanar (carbonyl oxygen pointing away from the other ester group).

Table 1: Possible Conformations of this compound

ConformerEster 1 OrientationEster 2 OrientationPredicted Relative StabilityKey Interactions
A syn-periplanarsyn-periplanarLowHigh steric repulsion and dipole-dipole repulsion between carbonyls.
B syn-periplanaranti-periplanarIntermediateReduced steric and dipolar repulsion compared to A.
C anti-periplanaranti-periplanarHighMinimized steric and dipolar repulsion.

The most stable conformation is predicted to be the one that minimizes both steric hindrance between the two bulky ethyl ester groups and unfavorable dipole-dipole interactions between the carbonyl groups. Therefore, conformer C , with both ester groups in an anti-periplanar orientation, is expected to be the global minimum on the potential energy surface.

G cluster_A Conformer A (syn-syn) cluster_B Conformer B (syn-anti) cluster_C Conformer C (anti-anti) A High Energy B Intermediate Energy A->B Rotation B->A Rotation C Low Energy (Most Stable) B->C Rotation C->B Rotation

Figure 1: A simplified energy landscape illustrating the relative stabilities of the major conformers of this compound.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the conformational preferences of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.[8] For this compound, ¹H NMR spectroscopy can provide valuable information. The chemical shifts and coupling constants of the cyclopropyl protons are sensitive to the orientation of the neighboring ester groups. Variable-temperature NMR studies can be employed to determine the energy barriers between different conformers. The observation of averaged signals at room temperature would suggest rapid interconversion between conformers on the NMR timescale.

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecular conformation in the solid state. While obtaining suitable crystals of the oily diethyl ester can be challenging, analysis of crystalline derivatives, such as the parent dicarboxylic acid, offers crucial insights into the preferred solid-state arrangement.[7]

3.3. Computational Modeling

In silico methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for mapping the potential energy surface of the molecule.[9] These calculations can predict the geometries and relative energies of the different conformers and the transition states connecting them, providing a detailed understanding of the conformational landscape.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_application Application start Starting Materials synthesis Cyclopropanation Reaction start->synthesis purification Distillation/Chromatography synthesis->purification nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling purification->comp interpretation Structural Elucidation & Energy Profile nmr->interpretation xray->interpretation comp->interpretation application Drug Design/Materials Science interpretation->application

Figure 2: A generalized workflow for the synthesis and conformational analysis of this compound.

Synthetic Protocols

The synthesis of this compound is typically achieved through the cyclopropanation of an alkene with a carbene or carbenoid species. A common and effective method involves the reaction of diethyl maleate with a dihalomethane in the presence of a base.

4.1. Step-by-Step Synthesis of this compound

  • Reaction Setup: A solution of diethyl maleate in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: A strong base, such as sodium hydride, is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Carbene Precursor Addition: A dihaloalkane, such as diiodomethane, is added dropwise to the reaction mixture.

  • Reaction: The mixture is heated to reflux for several hours to facilitate the cyclopropanation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of the cyclopropane ring, coupled with the synthetic versatility of the ester functionalities, make this compound a valuable building block in several scientific domains.

  • Medicinal Chemistry: The rigid cyclopropane scaffold can serve as a conformationally constrained bioisostere for other functional groups, aiding in the design of potent and selective drug candidates. The cis stereochemistry allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition at biological targets.[3]

  • Materials Science: The incorporation of the cyclopropane unit into polymer backbones can significantly influence the material's physical properties, such as its thermal stability and mechanical strength.[2]

Conclusion

The chemistry of this compound is a fascinating interplay of ring strain and conformational isomerism. The inherent strain of the three-membered ring dictates its reactivity, while the rotational flexibility of the ester groups defines its three-dimensional shape. A comprehensive understanding of these structural features, achieved through a combination of experimental and computational methods, is paramount for the rational design of novel therapeutics and advanced materials. This guide provides a foundational framework for researchers to explore and exploit the unique properties of this versatile molecule.

References

  • Jessen, S. M. (1991). Structures of two cyclopropane derivatives: cis- and trans-caronic acid. Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 1032-1035. [Link]

  • Filo. (2025). Explain the reactivity of cyclopropane Ring. [Link]

  • Wikipedia. (2024). Ring strain. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Wikipedia. (2024). Cyclopropane. [Link]

  • ChemRxiv. (2025). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

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  • ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... [Link]

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A Technical Guide to the Theoretical Analysis of Diethyl cyclopropane-1,2-dicarboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical properties of small molecules are of paramount importance in pharmacology and materials science, where three-dimensional structure dictates biological activity and material properties. Diethyl cyclopropane-1,2-dicarboxylate presents a classic case study in stereoisomerism, existing as a meso cis-isomer and a pair of trans-enantiomers.[1] The rigid cyclopropane ring constrains the orientation of the two bulky ethyl carboxylate substituents, while the conformational flexibility of the ethyl groups themselves introduces additional complexity. This technical guide provides a comprehensive, field-proven workflow for the theoretical investigation of these stereoisomers using modern computational chemistry techniques. We detail the rationale behind methodological choices, from the level of theory and basis set selection to the protocols for geometry optimization and spectroscopic analysis, equipping researchers with a self-validating framework for predicting the relative stabilities and spectral properties of diastereomers.

Introduction: The Stereochemical Challenge

The cyclopropane-1,2-dicarboxylate core is a structurally significant motif. The rigid three-membered ring locks the relative orientation of the substituents at the C1 and C2 positions. This gives rise to two distinct geometric isomers:

  • cis-Diethyl cyclopropane-1,2-dicarboxylate: The two ethyl carboxylate groups are on the same side of the ring. This configuration possesses an internal plane of symmetry, rendering it an achiral meso compound.[1]

  • trans-Diethyl cyclopropane-1,2-dicarboxylate: The two ethyl carboxylate groups are on opposite sides of the ring. This arrangement lacks an internal symmetry plane, resulting in a chiral molecule that exists as a pair of enantiomers ((1R,2R) and (1S,2S)).

While the cis and trans configurations are diastereomerically distinct, a full understanding of their properties requires an exploration of the conformational space created by the rotation of the two ethyl ester groups. These rotations can significantly influence the molecule's overall dipole moment, steric profile, and, ultimately, its relative energy. Theoretical calculations provide a powerful, non-destructive method to explore these conformational landscapes and predict key physicochemical properties.

The Computational Workflow: A Self-Validating Protocol

The following section outlines a robust and widely adopted workflow for the quantum mechanical analysis of flexible organic molecules. The primary goal is to locate the lowest-energy conformation for each stereoisomer and validate its nature as a true energy minimum on the potential energy surface.[2]

Diagram of the Computational Workflow

G cluster_input 1. Input Generation cluster_opt 2. Geometry Optimization cluster_verify 3. Verification & Analysis cluster_output 4. Comparative Analysis A Build Initial 3D Structures (cis, trans-R,R, trans-S,S) B Initial Low-Level Optimization (e.g., DFT / def2-SVP) A->B C High-Level Optimization (e.g., DFT / def2-TZVP) B->C Use result as starting geometry D Frequency Calculation (at same high level) C->D E Verify Zero Imaginary Frequencies D->E Check output G Predict IR & Raman Spectra D->G F Extract Thermodynamic Data (ZPE, Enthalpy, Free Energy) E->F If valid minimum H Compare Relative Energies of Stereoisomers F->H

Caption: A validated workflow for theoretical stereoisomer analysis.

Foundational Choices: Method and Basis Set Selection

The reliability of any theoretical calculation hinges on the chosen model chemistry—the combination of a quantum mechanical method and a basis set.[3]

  • Method Selection - Density Functional Theory (DFT): For molecules of this size, composed of first- and second-row elements, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4] Specifically, hybrid functionals like B3LYP have a long track record of providing excellent geometric and energetic results for a wide range of organic systems.[5][6] DFT methods are well-suited to elucidating mechanistic pathways and yielding results that closely align with experimental values.[4]

  • Basis Set Selection - A Two-Tiered Approach: The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a significantly higher computational cost.[7] A field-proven, efficient approach is to use a two-tiered strategy:

    • Initial Optimization: Use a smaller, double-zeta basis set like def2-SVP or 6-31G(d,p) for the initial geometry search.[7][8] These basis sets are computationally inexpensive and highly effective for finding a reasonable molecular structure, making them ideal for an initial conformational search.

    • Final Optimization & Energy: Refine the geometry and perform the final energy and frequency calculations using a larger, triple-zeta basis set such as def2-TZVP .[7] This basis set provides a more accurate description of the electron distribution, leading to reliable final energies and spectroscopic properties. This hierarchical approach ensures that computational resources are used efficiently without sacrificing the accuracy of the final results.

Experimental Protocols: Step-by-Step Implementation

The following protocols are presented in a software-agnostic format, with notes on implementation in common quantum chemistry packages like ORCA or Gaussian.[5][9][10]

Protocol 1: Geometry Optimization
  • Structure Input: Generate an initial 3D coordinate file for each stereoisomer (cis, and one of the trans enantiomers, as the other will be energetically identical). This can be done using molecular building software like Avogadro.[9]

  • Initial Low-Level Optimization:

    • Objective: To quickly find a plausible low-energy conformation.

    • Keywords: Opt (Optimization), PBE or B3LYP (Functional), def2-SVP (Basis Set).

    • Rationale: The flexible ethyl groups can adopt many conformations. A fast, low-level optimization is an efficient way to resolve major steric clashes and find a reasonable starting point for the more expensive high-level calculation.

  • High-Level Optimization:

    • Objective: To find the precise energy minimum on the potential energy surface.

    • Input: Use the optimized coordinates from the low-level calculation as the starting geometry.

    • Keywords: Opt (Optimization), B3LYP (Functional), def2-TZVP (Basis Set).

    • Rationale: This step refines the structure using a more robust theoretical model, ensuring the final geometry and energy are of high quality.[7] The convergence of molecular properties should be checked as the basis set size increases.[2]

Protocol 2: Frequency Calculation and Verification
  • Execution: This calculation must be performed on the final, high-level optimized geometry, using the exact same method and basis set (e.g., B3LYP/def2-TZVP).

  • Keywords: Freq (Frequency).

  • Verification (Self-Validation):

    • Objective: To confirm that the optimized structure is a true local energy minimum.

    • Procedure: Inspect the output of the frequency calculation. The structure is a valid minimum if and only if there are zero imaginary frequencies . An imaginary frequency (often printed as a negative value) indicates a saddle point (a transition state), not a stable conformation.

    • Trustworthiness: This step is critical for scientific integrity. Reporting energies of unverified structures is meaningless. The frequency calculation is the primary way to validate that the structure is physically realistic.[9]

  • Data Extraction:

    • Zero-Point Vibrational Energy (ZPVE): Extract the ZPVE to correct the raw electronic energy. The relative stability of isomers should always be compared using ZPVE-corrected energies.

    • Predicted Spectra: The calculation also yields the vibrational modes and their corresponding intensities, which can be used to generate a predicted infrared (IR) spectrum. This allows for direct comparison with experimental data.[9]

Data Analysis and Interpretation

Applying the workflow to the cis and trans stereoisomers of diethyl cyclopropane-1,2-dicarboxylate allows for a direct comparison of their predicted properties. The following table summarizes the type of quantitative data that can be extracted and compared.

PropertyDiethyl cis-cyclopropane-1,2-dicarboxylateDiethyl trans-(1R,2R)-cyclopropane-1,2-dicarboxylateRationale & Interpretation
Relative Energy (ΔE, kcal/mol) 0.00 (by definition)+0.85The trans isomer is predicted to be slightly higher in energy, likely due to subtle strain differences or less favorable dipole interactions in its lowest-energy conformation. The smaller the energy difference, the higher the probability of finding both isomers in an equilibrium mixture.[4]
Dipole Moment (Debye) 1.95 D2.60 DThe cis isomer has its polar C=O bonds oriented on the same side, but conformational twisting can lead to partial cancellation of bond dipoles. The trans isomer's C=O bonds are opposed, but the overall molecular dipole is non-zero due to the non-planar arrangement of the ethyl groups. This difference is key for predicting solubility and chromatographic behavior.
Key IR Frequency (C=O stretch) 1732 cm⁻¹ (Symmetric) 1725 cm⁻¹ (Asymmetric)1728 cm⁻¹ (Degenerate)In the cis isomer, the two carbonyl groups can couple their vibrations, leading to symmetric and asymmetric stretching modes, which may appear as a broadened or split peak. In the trans isomer, the groups are further apart and vibrate more independently, likely resulting in a single, sharper absorption band. This provides a clear, predictable spectroscopic handle to distinguish the isomers experimentally.
Note: The numerical values in this table are illustrative examples based on typical results for such molecules and are intended to demonstrate the type of data generated.

Conclusion

The theoretical workflow detailed in this guide provides a robust, reliable, and self-validating framework for investigating the stereoisomers of diethyl cyclopropane-1,2-dicarboxylate. By employing a hierarchical optimization strategy with Density Functional Theory and verifying all stationary points with frequency calculations, researchers can confidently predict the relative stabilities, geometries, and key spectroscopic features of the cis and trans isomers. This computational insight is invaluable for rationalizing experimental observations, guiding synthetic efforts, and providing a molecular-level understanding essential for applications in drug development and materials science.

References

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A Technical Guide to the Biological Activity Screening of Diethyl cis-cyclopropane-1,2-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the methodologies and strategic considerations for screening the biological activities of derivatives of diethyl cis-cyclopropane-1,2-dicarboxylate. The unique structural characteristics of the cyclopropane ring, including its inherent strain and rigid conformation, make these derivatives a compelling class of compounds for drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical protocols.

Introduction: The Therapeutic Potential of the Cyclopropane Scaffold

The cyclopropane moiety is a recurring motif in a diverse range of natural products and synthetic molecules, lauded for its ability to confer unique pharmacological properties.[1][2] Its rigid three-membered ring structure can enhance binding affinity to biological targets, improve metabolic stability, and introduce novel three-dimensional diversity to molecular libraries.[1][3] Derivatives of this compound serve as a versatile platform for chemical modification, allowing for the exploration of a wide chemical space and a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[2][3][4]

The ester groups of this compound are amenable to various chemical transformations, such as hydrolysis to the corresponding dicarboxylic acids, reduction to diols, and amidation to form novel diamides.[5][6][7] These modifications allow for the systematic investigation of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

Strategic Approach to Biological Activity Screening

A comprehensive screening cascade is essential to elucidate the full therapeutic potential of novel this compound derivatives. The process begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more complex cell-based and, eventually, in vivo models for lead optimization.[8][9]

The following diagram illustrates a typical workflow for the biological screening of a library of novel cyclopropane derivatives.

G cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Secondary Screening & Hit-to-Lead cluster_2 Phase 3: Lead Optimization & Preclinical A Library of this compound Derivatives B High-Throughput Screening (HTS) - Antimicrobial Assays - Anticancer Cell Viability Assays - Enzyme Inhibition Assays A->B C Hit Identification (Compounds showing significant activity) B->C D Dose-Response & Potency Determination (IC50/EC50) C->D E Selectivity Profiling (Against related targets/cell lines) D->E F Preliminary ADME/Tox Assessment (e.g., Cytotoxicity in normal cells) E->F G Lead Compound Selection F->G H In Vivo Efficacy Studies (Animal Models) G->H I Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies H->I J Candidate Drug I->J

Caption: A generalized workflow for the biological screening of novel compounds.

Part 1: Antimicrobial Activity Screening

Given the documented antibacterial and antifungal properties of cyclopropane-containing compounds, a primary screen for antimicrobial activity is a logical starting point.[10][11][12][13]

In Vitro Antibacterial and Antifungal Susceptibility Testing

The initial evaluation of antimicrobial activity is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). This method allows for the efficient screening of multiple compounds against a panel of clinically relevant microorganisms.

Rationale for Method Selection: The broth microdilution method is a standardized and quantitative technique that provides a direct measure of a compound's ability to inhibit microbial growth.[3] It is amenable to high-throughput formats, making it ideal for primary screening of compound libraries.

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).[10][11][12]

    • Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.

    • Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive controls (microorganisms in broth without compound) and negative controls (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.[3]

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • For quantitative analysis, the absorbance at 600 nm can be measured using a microplate reader. The MIC80, the concentration that inhibits 80% of growth, is often reported for fungi.[3][11]

Data Presentation: Antimicrobial Activity of Hypothetical Derivatives

Compound IDDerivative StructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC80, µg/mL)
DCC-001 This compound>256>256>256
DCC-A01 N1,N2-dibenzyl-cis-cyclopropane-1,2-dicarboxamide6412832
DCC-A02 N1,N2-bis(4-chlorobenzyl)-cis-cyclopropane-1,2-dicarboxamide326416
Ciprofloxacin -22N/A
Fluconazole -N/AN/A2

Part 2: Anticancer Activity Screening

The antiproliferative properties of novel compounds are a major focus of drug discovery.[14][15] Cell-based assays are the primary tool for initial anticancer screening.[16][17]

In Vitro Cell Viability and Cytotoxicity Assays

A common first step is to assess the effect of the compounds on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Rationale for Method Selection: The MTT assay is a reliable and high-throughput method to measure cell metabolic activity, which serves as an indicator of cell viability.[18] It allows for the rapid screening of compounds against a panel of cancer cell lines to identify those with cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[6][15]

    • Culture the cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Analysis:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Hypothetical Derivatives

Compound IDDerivative StructureMCF-7 (IC50, µM)A549 (IC50, µM)HepG2 (IC50, µM)
DCC-001 This compound>100>100>100
DCC-B01 cis-1,2-Bis(hydroxymethyl)cyclopropane85.292.1>100
DCC-B02 cis-Cyclopropane-1,2-dicarboxamide45.658.362.9
Doxorubicin -0.81.21.5

Part 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes.[4][19] The strained cyclopropane ring can act as a transition state analog for certain enzymatic reactions, making its derivatives promising enzyme inhibitors.[13] For instance, derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against O-acetylserine sulfhydrylase (OASS), a potential target for novel antibiotics as it is absent in mammals.[13][20]

Screening for OASS Inhibition

A continuous spectrophotometric assay can be used to measure the activity of OASS and screen for potential inhibitors. The assay monitors the production of L-cysteine, which can be detected by its reaction with ninhydrin.

Rationale for Method Selection: A continuous spectrophotometric assay allows for the real-time monitoring of enzyme kinetics and the effect of inhibitors. It is a sensitive and quantitative method suitable for determining inhibition constants (Ki).

Experimental Protocol: OASS Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Express and purify recombinant OASS from Salmonella typhimurium.

    • Prepare solutions of the substrates: O-acetyl-L-serine (OAS) and sodium sulfide (Na2S).

  • Assay Procedure:

    • In a 96-well plate, combine the OASS enzyme, the test compound at various concentrations, and the buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrates (OAS and Na2S).

    • Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength following a colorimetric reaction (e.g., with ninhydrin).

  • Data Analysis:

    • Calculate the initial reaction velocities at different inhibitor concentrations.

    • Determine the IC50 value for each compound.

    • For promising inhibitors, perform further kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

The following diagram illustrates the OASS-catalyzed reaction and the principle of its inhibition.

G cluster_products Products OAS O-acetyl-L-serine OASS OASS Enzyme OAS->OASS Na2S Na2S Na2S->OASS Cysteine L-cysteine OASS->Cysteine Acetate Acetate OASS->Acetate Inhibitor Cyclopropane Derivative (Inhibitor) Inhibitor->OASS

Caption: Inhibition of the O-acetylserine sulfhydrylase (OASS) reaction.

Conclusion and Future Directions

The biological screening of this compound derivatives is a promising avenue for the discovery of novel therapeutic agents. This guide has outlined a strategic approach, beginning with broad in vitro screens for antimicrobial and anticancer activities, followed by more targeted assays such as enzyme inhibition studies. The provided protocols and data presentation formats serve as a template for researchers in this field.

The journey from a "hit" compound to a clinical candidate is long and requires a multidisciplinary approach.[9] Promising lead compounds identified through the screening cascade described herein will require further optimization of their potency, selectivity, and pharmacokinetic properties. Advanced studies, including mechanism of action elucidation, in vivo efficacy in animal models, and toxicology assessments, will be crucial for the successful development of these compounds into next-generation therapeutics.

References

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A Comprehensive Technical Guide to the Thermochemical Characterization of Diethyl cis-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, such as the enthalpy of formation, combustion, and vaporization, are fundamental properties that govern the stability, reactivity, and energy content of a molecule. For a compound like diethyl cis-cyclopropane-1,2-dicarboxylate, which features a strained three-membered ring and two ester functionalities, these data are of paramount importance for applications ranging from synthetic chemistry to drug development and process safety. The strained cyclopropane ring significantly influences the molecule's enthalpy of formation, while the ester groups dictate its intermolecular interactions and vaporization behavior. This guide provides a comprehensive overview of the essential experimental and computational methodologies required to determine the key thermochemical properties of this compound, offering a robust framework for its complete energetic characterization.

Introduction: The Significance of Thermochemical Data

This compound is a molecule of interest due to its rigid structure and the presence of two reactive ester groups in a specific stereochemical arrangement. The cyclopropane ring, with its inherent high ring strain (approximately 115 kJ/mol for the parent cycloalkane), stores a significant amount of potential energy. This stored energy can be released during chemical transformations, making it a valuable synthon in organic synthesis.

A thorough understanding of its thermochemical properties is critical for:

  • Reaction Energetics: Predicting the enthalpy of reactions involving ring-opening or transformations of the ester groups.

  • Process Safety: Assessing the thermal stability and potential hazards associated with the compound's synthesis, purification, and storage.

  • Computational Modeling: Providing benchmark data for the validation and development of computational chemistry models.

  • Pharmaceutical Development: Understanding the energetics of potential metabolic pathways and interactions with biological targets.

This guide details the state-of-the-art experimental and computational protocols for determining the standard enthalpy of combustion (ΔcH°), the enthalpy of vaporization (ΔvapH°), and the standard enthalpy of formation (ΔfH°) in both the liquid and gaseous phases.

Experimental Determination of the Enthalpy of Combustion

The standard enthalpy of combustion is a cornerstone of thermochemistry, providing a direct measure of a substance's energy content. For a liquid organic compound like this compound, this is most accurately determined using constant-volume (bomb) calorimetry.

The Principle of Bomb Calorimetry

In bomb calorimetry, a known mass of the sample is completely combusted in a sealed, high-pressure container (the "bomb") filled with excess pure oxygen. The bomb is submerged in a precisely measured quantity of water within an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, leading to a measurable temperature increase. By calibrating the calorimeter with a substance of a known heat of combustion, such as benzoic acid, the heat capacity of the entire system can be determined.[1] This allows for the calculation of the heat released by the unknown sample.

Experimental Protocol
  • Calorimeter Calibration:

    • A pellet of high-purity benzoic acid (approximately 1 g) is accurately weighed.

    • A measured length of fuse wire is attached to the electrodes inside the bomb, with the wire in contact with the benzoic acid pellet.[2]

    • The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[3]

    • The bomb is placed in the calorimeter bucket containing a precisely known mass of water.

    • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

    • The sample is ignited electrically.

    • The temperature is recorded at regular intervals until a stable final temperature is reached.

    • The heat capacity of the calorimeter (C_cal) is calculated from the known energy of combustion of benzoic acid and the observed temperature change.

  • Sample Measurement (this compound):

    • An accurately weighed sample of the liquid ester (0.5 - 1.0 g) is placed in a crucible. Due to its liquid nature, it may be encapsulated in a gelatin capsule of known combustion energy or absorbed onto a combustible material with a known heat of combustion.

    • The procedure is repeated as for the benzoic acid calibration.

  • Corrections and Calculations:

    • The gross heat released is calculated from C_cal and the corrected temperature change.

    • Corrections are applied for the heat released by the combustion of the fuse wire and any combustible support material.[1]

    • A correction is also made for the formation of nitric acid from residual nitrogen in the bomb.[3]

    • The constant volume energy of combustion (ΔcU) is calculated.

    • This is then converted to the standard enthalpy of combustion (ΔcH°) by accounting for the change in the number of moles of gas in the combustion reaction.

The overall workflow for bomb calorimetry is depicted below:

BombCalorimetryWorkflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis weigh_sample Weigh Sample (Liquid in Crucible) fuse_wire Attach Fuse Wire weigh_sample->fuse_wire seal_bomb Seal & Pressurize with O2 fuse_wire->seal_bomb submerge Submerge in Water Bath seal_bomb->submerge ignite Ignite Sample submerge->ignite measure_temp Measure ΔT ignite->measure_temp apply_corr Apply Corrections (Fuse, HNO3) measure_temp->apply_corr calc_dcu Calculate ΔcU apply_corr->calc_dcu calc_dch Calculate ΔcH° calc_dcu->calc_dch

Caption: Workflow for Bomb Calorimetry.

Experimental Determination of the Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a substance from the liquid to the gaseous state at a constant temperature and pressure. It is a direct measure of the strength of intermolecular forces. For a high-boiling ester, techniques like correlation gas chromatography are particularly suitable.

The Principle of Correlation Gas Chromatography

Correlation gas chromatography relates the gas chromatographic retention time of a substance to its vapor pressure. The Clausius-Clapeyron equation provides a linear relationship between the natural logarithm of the vapor pressure and the inverse of the temperature, with the slope being proportional to the enthalpy of vaporization. By measuring the retention times of the analyte at different column temperatures, the enthalpy of transfer from the stationary phase to the gas phase can be determined. With appropriate calibration using standards with known enthalpies of vaporization, the enthalpy of vaporization of the target compound can be accurately determined.[4]

Experimental Protocol
  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar stationary phase) and a flame ionization detector is used.

  • Calibration: A series of standard compounds with well-established enthalpies of vaporization, bracketing the expected value for the target ester, are run at various temperatures.

  • Sample Analysis: A dilute solution of this compound is injected into the GC at several different isothermal column temperatures. The retention time is carefully measured at each temperature.

  • Data Analysis:

    • For each compound (standards and sample), a plot of the natural logarithm of the retention time versus the inverse of the absolute temperature (1/T) is constructed.

    • A linear relationship is established between the slopes of these plots for the standard compounds and their known enthalpies of vaporization.

    • Using this linear correlation, the enthalpy of vaporization for this compound is determined from the slope of its ln(retention time) vs. 1/T plot.

The workflow for this method is as follows:

GCVaporizationWorkflow cluster_gc GC Measurements cluster_analysis Data Analysis inject_std Inject Standards at various T measure_rt_std Measure Retention Times (Standards) inject_std->measure_rt_std plot_std Plot ln(t_R) vs 1/T for Standards measure_rt_std->plot_std inject_sample Inject Sample at various T measure_rt_sample Measure Retention Times (Sample) inject_sample->measure_rt_sample plot_sample Plot ln(t_R) vs 1/T for Sample measure_rt_sample->plot_sample correlate Correlate Slopes with known ΔvapH° plot_std->correlate plot_sample->correlate determine_dvaph Determine ΔvapH° of Sample correlate->determine_dvaph

Caption: Workflow for Enthalpy of Vaporization by GC.

Derivation and Calculation of Enthalpy of Formation

Liquid-Phase Enthalpy of Formation

The standard enthalpy of formation of liquid this compound (ΔfH°(l)) can be calculated using Hess's Law from the experimentally determined standard enthalpy of combustion (ΔcH°). The combustion reaction is:

C₉H₁₄O₄(l) + 10 O₂(g) → 9 CO₂(g) + 7 H₂O(l)

The enthalpy of formation is then calculated as:

ΔfH°(C₉H₁₄O₄, l) = [9 × ΔfH°(CO₂, g) + 7 × ΔfH°(H₂O, l)] - ΔcH°(C₉H₁₄O₄, l)

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established reference values.

Gas-Phase Enthalpy of Formation

The gas-phase enthalpy of formation (ΔfH°(g)) is obtained by combining the liquid-phase enthalpy of formation with the enthalpy of vaporization at the standard temperature (298.15 K):

ΔfH°(C₉H₁₄O₄, g) = ΔfH°(C₉H₁₄O₄, l) + ΔvapH°(298.15 K)

Computational Thermochemistry Protocol

In the absence of experimental data, or as a complementary approach, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties. Composite methods like the Gaussian-n (G3, G4) theories are designed to achieve high accuracy.[5]

The G4 Composite Method

The G4 theory involves a series of calculations that are combined to approximate a very high-level calculation with a large basis set.[6] The steps are as follows:

  • Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-31G(2df,p) level of theory.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy. The ZPVE is typically scaled by an empirical factor to account for anharmonicity.

  • High-Level Single-Point Energies: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated methods and larger basis sets, including CCSD(T) and MP4.

  • Extrapolation and Empirical Corrections: The energies are extrapolated to the complete basis set limit, and empirical higher-level corrections are added to account for remaining deficiencies in the calculations.

The final G4 energy is used to calculate the gas-phase enthalpy of formation at 0 K, which is then corrected to 298.15 K using the calculated thermal corrections.

G4_Workflow start Input Molecular Structure opt Geometry Optimization (B3LYP/6-31G(2df,p)) start->opt freq Frequency Calculation (for ZPVE & Thermal Corr.) opt->freq spe High-Level Single-Point Energy Calculations (CCSD(T), MP4, etc.) opt->spe hf_298k Calculate ΔfH° (298.15 K) freq->hf_298k extrap Energy Extrapolation & Empirical Corrections spe->extrap atom_e Calculate Atomization Energy extrap->atom_e hf_0k Calculate ΔfH° (0 K) atom_e->hf_0k hf_0k->hf_298k

Caption: Workflow for G4 Computational Protocol.

Isodesmic/Homodesmic Reactions

An alternative and often more cost-effective approach involves using Density Functional Theory (DFT) in conjunction with isodesmic or homodesmic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations.

For this compound, a possible homodesmic reaction is:

This compound + 2 propane → cyclopropane + 2 ethyl propanoate

The enthalpy of this reaction is calculated from the computed total energies of all species. The unknown enthalpy of formation of the target molecule can then be derived if the experimental enthalpies of formation of the other three species (propane, cyclopropane, and ethyl propanoate) are known.

Summary of Thermochemical Data to be Determined

Thermochemical PropertySymbolPhasePrimary Determination Method
Standard Enthalpy of CombustionΔcH°LiquidBomb Calorimetry
Standard Enthalpy of VaporizationΔvapH°L → GCorrelation Gas Chromatography / Vaporization Calorimetry
Standard Enthalpy of FormationΔfH°LiquidCalculated from ΔcH° via Hess's Law
Standard Enthalpy of FormationΔfH°GasCalculated from ΔfH°(l) and ΔvapH° / G4 or Homodesmic Scheme

Conclusion

A comprehensive thermochemical characterization of this compound is essential for its effective and safe use in research and development. Although published data is scarce, a combination of well-established experimental techniques and high-accuracy computational methods provides a reliable pathway to obtaining the crucial values for its enthalpies of combustion, vaporization, and formation. The protocols outlined in this guide, from bomb calorimetry to advanced in silico modeling, offer a robust framework for researchers to generate the high-quality thermochemical data necessary for advancing chemical synthesis, process design, and drug discovery efforts.

References

  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Constructing Homodesmic Reactions for Calculating the Enthalpies of Formation of Organic Compounds. (2018). Semantic Scholar. Retrieved from [Link]

  • Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Heats of Formation of Organic Compounds by a Simple Calculation. (2010). ACS Publications. Retrieved from [Link]

  • Bomb Calorimetry. (n.d.). Gustavus Adolphus College. Retrieved from [Link]

  • Quantum chemistry composite methods. (n.d.). Wikipedia. Retrieved from [Link]

  • The enthalpies of hydrolysis of acyclic, monocyclic, and glycoside cyclic phosphate diesters. (1975). PubMed. Retrieved from [Link]

  • Correlations for the Enthalpy of Vaporization of Pure Substances. (2009). ACS Publications. Retrieved from [Link]

  • Determination of the enthalpy of vaporization of liquids. (n.d.). PHYWE. Retrieved from [Link]

  • Bomb Calorimeter. (n.d.). NSUWorks. Retrieved from [Link]

  • Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. (2006). ResearchGate. Retrieved from [Link]

  • BOMB CALORIMETER Experiment. (n.d.). Scribd. Retrieved from [Link]

  • Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). NIST WebBook. Retrieved from [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Diethyl cis-Cyclopropane-1,2-dicarboxylate via Rhodium-Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The cyclopropane ring is a valuable structural motif in organic chemistry, imparting unique conformational and electronic properties to molecules in pharmaceuticals and materials science. This document provides a comprehensive guide to the synthesis of diethyl cis-cyclopropane-1,2-dicarboxylate, a key building block, through a robust and stereospecific rhodium-catalyzed cyclopropanation reaction. We detail the underlying mechanism, provide a field-proven experimental protocol, and discuss critical safety considerations for handling the reagents involved. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

Metal-catalyzed cyclopropanation reactions are powerful transformations for the construction of three-membered rings from an alkene and a metal carbene species.[1] Among the various catalysts, dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate [Rh₂(OAc)₄], are exceptionally effective for mediating the reaction between diazo compounds and alkenes.[1][2]

This protocol focuses on the reaction between diethyl maleate (a cis-alkene) and ethyl diazoacetate (EDA) to stereospecifically yield this compound. The reaction proceeds via a rhodium carbene intermediate, which is generated in situ from EDA and the rhodium catalyst.[2][3] This electrophilic carbene then undergoes a concerted cycloaddition with the electron-deficient double bond of diethyl maleate. A key advantage of this method is the retention of the alkene's stereochemistry, meaning the cis configuration of the starting diethyl maleate is directly translated to the cis configuration of the final cyclopropane product.[1]

Understanding this mechanism is crucial for optimizing reaction conditions and minimizing common side reactions, such as the dimerization of EDA to form diethyl maleate and diethyl fumarate, which can be prevalent if the concentration of the carbene intermediate is too high.[4]

Catalytic Cycle and Mechanism

The generally accepted mechanism for rhodium-catalyzed cyclopropanation is a well-established catalytic cycle.

  • Catalyst Activation: The reaction begins with the coordination of the diazo compound (ethyl diazoacetate) to an axial site of the dirhodium(II) catalyst.[1]

  • Carbene Formation: This is followed by the extrusion of nitrogen gas (N₂), a thermodynamically favorable step, to form a highly reactive rhodium carbene intermediate.[2] This species is the key intermediate responsible for the cyclopropanation.

  • Cycloaddition: The electrophilic carbene reacts with the nucleophilic alkene (diethyl maleate) in a concerted, though potentially asynchronous, fashion.[2] The alkene approaches the carbene, and the cyclopropane ring is formed in a single step, regenerating the active dirhodium(II) catalyst.

  • Catalyst Regeneration: The regenerated catalyst can then enter another cycle, making the process highly efficient even with low catalyst loadings.

Catalytic_Cycle cluster_main Rhodium-Catalyzed Cyclopropanation Cycle Cat Rh₂(OAc)₄ Catalyst Product Diethyl cis-Cyclopropane- 1,2-dicarboxylate Intermediate Rh(II)-Carbene Intermediate Cat->Intermediate + EDA EDA Ethyl Diazoacetate (EDA) N2_out N₂ Gas Alkene Diethyl Maleate Intermediate->Cat + Diethyl Maleate Intermediate->N2_out - N₂ G start Start setup 1. Assemble Flask (Inert Atmosphere) start->setup charge 2. Add Diethyl Maleate, Catalyst & Solvent setup->charge prep_eda 3. Prepare EDA Solution in Syringe charge->prep_eda addition 4. Slow Addition of EDA (4-5 hours via Syringe Pump) prep_eda->addition monitor 5. Monitor Reaction (TLC / GC) addition->monitor workup 6. Concentrate & Filter (Remove Catalyst) monitor->workup Reaction Complete purify 7. Purify by Vacuum Distillation workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Final Remarks

  • Low Yield: The most common cause of low yield is the dimerization of EDA. [4]Ensure the addition of EDA is sufficiently slow and that the reaction mixture is stirred efficiently.

  • Incomplete Reaction: If the starting material is not fully consumed, it may indicate catalyst deactivation. Ensure all reagents and solvents are anhydrous.

  • Product Purity: The primary byproducts (diethyl fumarate and maleate from EDA dimerization) have boiling points close to the product. Careful fractional distillation under high vacuum is recommended for achieving high purity.

This rhodium-catalyzed protocol provides a reliable and highly stereoselective method for synthesizing this compound. Adherence to the procedural details and strict observation of safety precautions are paramount for a successful and safe outcome.

References

  • Maxwell, J. L., et al. (1992). Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes. Science, 256(5063), 1544-1547. Available from: [Link] [3]2. Wang, Y., et al. (2020). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 22(19), 7513-7517. Available from: [Link]

Sources

Application Notes & Protocols: The Michael Initiated Ring Closure (MIRC) Reaction in the Synthesis and Application of Diethyl cis-Cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Cyclopropanes

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in modern chemical sciences. Its unique geometric and electronic properties impart valuable characteristics to molecules, including conformational rigidity, metabolic stability, and novel binding interactions.[1][2] Consequently, cyclopropane-containing compounds are integral to pharmaceuticals, agrochemicals, and advanced materials.[3] The efficient and stereocontrolled synthesis of these rings is a critical challenge in organic chemistry.

Among the most powerful strategies for this task is the Michael Initiated Ring Closure (MIRC) reaction. This versatile and robust method allows for the construction of highly functionalized cyclopropane rings with excellent control over stereochemistry.[1][4][5] This guide provides an in-depth exploration of the MIRC reaction, focusing on its application in the synthesis of key building blocks like Diethyl cis-cyclopropane-1,2-dicarboxylate. We will elucidate the core mechanism, provide detailed experimental protocols, and discuss the subsequent utility of the cyclopropane product as a versatile synthetic intermediate.[6]

The MIRC Reaction: Mechanistic Principles

The MIRC reaction is a tandem process that sequentially forms two carbon-carbon bonds to construct the cyclopropane ring. It elegantly combines a conjugate addition with an intramolecular substitution. The overall transformation involves the reaction of a Michael acceptor with a nucleophile that also contains a leaving group at the α-position.

The generally accepted mechanism proceeds in two discrete steps:

  • Michael Addition: A base is used to generate a stabilized carbanion (Michael donor) from a suitable precursor. This carbanion then undergoes a conjugate (1,4-) addition to an electron-deficient alkene (Michael acceptor), forming an enolate intermediate.

  • Intramolecular Cyclization: The newly formed enolate collapses, and the resulting carbanion displaces a leaving group located on the adjacent carbon via an intramolecular SN2 reaction. This 3-exo-tet cyclization forges the three-membered ring.

MIRC_Mechanism General Mechanism of the MIRC Reaction cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Cyclization (SN2) MA Michael Acceptor (e.g., α,β-Unsaturated Ester) Enolate Enolate Intermediate MA->Enolate Conjugate Addition Nuc Michael Donor (Carbanion with LG) Nuc->Enolate Conjugate Addition Base Base Precursor Donor Precursor (e.g., α-halo ester) Precursor->Nuc Deprotonation Enolate->Enolate_copy Product Cyclopropane Product LG_out Leaving Group (e.g., Br⁻) Enolate_copy->Product 3-exo-tet Ring Closure

Caption: Workflow of the Michael Initiated Ring Closure (MIRC) reaction.

The stereochemical outcome of the reaction is often highly dependent on the geometry of the Michael acceptor and the nature of the catalyst, with enantioselective variants using chiral phase-transfer catalysts or organocatalysts to achieve high levels of stereocontrol.[5]

Experimental Protocol 1: Synthesis of this compound

This protocol describes a representative MIRC approach to synthesize the title compound. The reaction utilizes diethyl fumarate as the Michael acceptor and diethyl bromomalonate as the Michael donor precursor. A non-nucleophilic base is used to generate the required carbanion.

Materials and Reagents
Reagent/MaterialFormulaM.W.AmountMolesNotes
Diethyl FumarateC₈H₁₂O₄172.188.61 g50 mmolMichael Acceptor
Diethyl BromomalonateC₇H₁₁BrO₄239.0611.95 g50 mmolMichael Donor Precursor
Sodium Hydride (60% disp.)NaH24.002.20 g55 mmolBase (handle with care)
Tetrahydrofuran (THF)C₄H₈O72.11250 mL-Anhydrous, inhibitor-free
Saturated NH₄Cl (aq.)NH₄Cl-100 mL-For quenching
Diethyl Ether(C₂H₅)₂O74.12200 mL-For extraction
BrineNaCl (aq.)-50 mL-For washing
Magnesium SulfateMgSO₄120.37~10 g-Drying agent
Step-by-Step Methodology
  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 2.20 g) to a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes. Add 150 mL of anhydrous THF.

  • Nucleophile Generation: Dissolve diethyl bromomalonate (11.95 g) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH/THF suspension at 0 °C (ice bath) over 30 minutes.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution as the acidic α-proton of the bromomalonate is removed to form the reactive sodiomalonate nucleophile.

  • Michael Addition: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15 minutes. In a separate flask, dissolve diethyl fumarate (8.61 g) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Ring Closure: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography). The enolate formed after the Michael addition will cyclize, displacing the bromide ion to form the cyclopropane ring.

  • Quenching: After the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~100 mL) until gas evolution ceases.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a mixture of cis and trans diastereomers. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired cis isomer. The cis isomer is typically the major product in this type of reaction.

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Low YieldIncomplete reaction; moisture contamination deactivating NaH.Ensure all glassware is oven-dried and reagents are anhydrous. Increase reaction time or gently heat to 40-50 °C.
Formation of Side ProductsPolymerization of Michael acceptor; side reactions of the enolate.Maintain low temperature during additions. Ensure efficient stirring.
Poor DiastereoselectivityReaction conditions favoring thermodynamic product.The cis/trans ratio can be influenced by solvent and counter-ion. Screening different bases (e.g., KHMDS, LiHMDS) or solvents may improve selectivity.

Application: this compound as a Synthetic Hub

While its synthesis is an important application of the MIRC reaction, the true value of this compound lies in its utility as a versatile synthetic building block. The inherent strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the activation provided by the two electron-withdrawing ester groups make it susceptible to controlled ring-opening reactions.[6]

Homo-Michael Addition: Ring-Opening Reactions

The molecule can act as a "homo-Michael" acceptor, where a nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to ring cleavage. This provides a powerful method for synthesizing densely functionalized acyclic compounds with precise stereochemistry.[6]

Ring_Opening Ring-Opening of an Activated Cyclopropane cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopropane Diethyl cis-cyclopropane- 1,2-dicarboxylate Adduct Ring-Opened Carbanion Intermediate Cyclopropane->Adduct Nucleophilic Attack (Homo-Michael Add'n) Nucleophile Nucleophile (e.g., R-S⁻) Nucleophile->Adduct Nucleophilic Attack (Homo-Michael Add'n) Final_Product Functionalized Acyclic Product Adduct->Final_Product Protonation Proton_Source H⁺ Source (Workup)

Caption: Homo-Michael addition leading to cyclopropane ring-opening.

Protocol 2: Thiolate-Initiated Ring Opening

This protocol demonstrates the ring-opening of this compound with a soft nucleophile like sodium thiophenoxide to generate a valuable 1,3-difunctionalized propane derivative.

  • Prepare Thiophenoxide: In a dry flask under N₂, dissolve thiophenol (1.10 g, 10 mmol) in 20 mL of anhydrous ethanol. Add sodium ethoxide (0.68 g, 10 mmol) and stir for 15 minutes at room temperature to generate sodium thiophenoxide in situ.

  • Ring-Opening Reaction: Add this compound (1.86 g, 10 mmol) to the solution. Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add 50 mL of water and 50 mL of diethyl ether. Separate the layers and extract the aqueous phase with an additional 30 mL of diethyl ether.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the resulting diethyl 2-(phenylthiomethyl)succinate by column chromatography.

This product is a versatile intermediate for the synthesis of more complex structures, including functionalized cyclopentanes and other heterocyclic systems.[7][8]

Summary and Outlook

The Michael Initiated Ring Closure (MIRC) reaction is a cornerstone of modern synthetic chemistry for the diastereoselective and enantioselective construction of cyclopropanes.[1][9] Reagents such as this compound, readily synthesized via MIRC-type strategies, serve as powerful and versatile intermediates. Their ability to undergo controlled ring-opening reactions unlocks synthetic pathways to complex acyclic and cyclic molecules that are of high interest to the pharmaceutical and materials science industries. Future developments will undoubtedly focus on expanding the scope of asymmetric MIRC reactions and uncovering novel transformations of the resulting activated cyclopropane products.[2][4]

References

  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.
  • Benchchem. (n.d.).
  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Experts@Minnesota.
  • Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Semantic Scholar.
  • Alfa Chemistry. (n.d.).
  • Moorthy, R., Bio-Sawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. DOI:10.1039/D4QO00535J.
  • Butz, T., et al. (2013). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry.
  • Ferreira, A. J., & Beaudry, C. M. (2017). Synthesis of natural products containing fully functionalized cyclopentanes. Tetrahedron.

Sources

Application Notes and Protocols: Diastereoselective Synthesis of Cyclopropanes with Diethyl cis-Cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its inherent ring strain and unique electronic properties confer conformational rigidity and novel metabolic profiles to parent molecules, making it a desirable component in drug design.[1][3] cis-Disubstituted cyclopropanes, in particular, offer a well-defined stereochemical platform for the elaboration of complex molecular architectures. Diethyl cis-cyclopropane-1,2-dicarboxylate is a readily available and versatile starting material for the diastereoselective synthesis of a diverse array of functionalized cyclopropanes. This guide provides an in-depth exploration of key synthetic strategies, detailed experimental protocols, and the underlying principles governing diastereoselectivity in reactions commencing with this meso starting material.

Core Synthetic Strategies and Mechanistic Insights

The diastereoselective functionalization of this compound and its derivatives can be broadly categorized into two main approaches: enzymatic desymmetrization and substrate-controlled diastereoselective reactions.

Enzymatic Desymmetrization: Accessing Chiral Building Blocks

This compound is a meso compound, possessing a plane of symmetry. This characteristic makes it an ideal substrate for enzymatic reactions that can selectively hydrolyze one of the two enantiotopic ester groups, leading to the formation of a chiral monoester. This process, known as desymmetrization, is a powerful strategy for accessing enantiomerically enriched building blocks.

Mechanism of Enzymatic Hydrolysis: Lipases, such as Pig Liver Esterase (PLE), are commonly employed for this transformation. The enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one of the two ester functionalities, breaking the molecule's symmetry and generating a chiral product. The selectivity of this process is highly dependent on the specific enzyme and reaction conditions.[4]

Protocol 1: Enzymatic Desymmetrization of this compound

Objective: To synthesize (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid through enzymatic hydrolysis.

Materials:

  • This compound

  • Pig Liver Esterase (PLE)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • pH meter

  • Autotitrator (optional, but recommended for precise pH control)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve this compound (1.0 g, 5.37 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.5).

  • Add Pig Liver Esterase (50 mg) to the solution.

  • Stir the mixture at room temperature (25 °C) and monitor the pH.

  • As the hydrolysis proceeds, the pH will decrease due to the formation of the carboxylic acid. Maintain the pH at 7.5 by the controlled addition of 0.1 M NaOH solution using a pH meter and a burette or an autotitrator.

  • Continue the reaction until one equivalent of NaOH has been consumed, indicating the complete hydrolysis of one ester group.

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude monoester.

  • The product can be further purified by silica gel column chromatography if necessary.

Characterization:

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Diastereoselective Reactions via Enolate Intermediates

The protons on the cyclopropane ring of this compound are not readily abstracted. However, after conversion to the corresponding diacid or monoester, the remaining ester or acid functionality can be used to direct further reactions. More commonly, related cyclopropane-1,1-dicarboxylates, which are readily prepared from diethyl malonate, are employed for diastereoselective alkylations.[5] The principles of stereocontrol in these systems are informative for the potential functionalization of the cis-1,2-dicarboxylate scaffold.

Causality of Diastereoselectivity: The formation of a specific diastereomer is governed by the steric and electronic environment of the transition state. In the case of enolate alkylation, the incoming electrophile will approach from the less sterically hindered face of the planar enolate. The presence of bulky substituents on the cyclopropane ring or the use of chiral auxiliaries can significantly influence this facial selectivity.

Conceptual Workflow for Diastereoselective Alkylation:

G cluster_0 Enolate Formation and Alkylation start This compound Derivative enolate Cyclopropyl Enolate start->enolate Deprotonation base Base (e.g., LDA, LiHMDS) base->enolate transition_state Diastereoselective Transition State enolate->transition_state electrophile Electrophile (R-X) electrophile->transition_state product Alkylated Cyclopropane transition_state->product Alkylation

Caption: Diastereoselective alkylation workflow.

Michael-Initiated Ring Closure (MIRC) for Substituted Cyclopropanes

While not a direct modification of this compound, the Michael-Initiated Ring Closure (MIRC) is a powerful method for the diastereoselective synthesis of highly substituted cyclopropanes, including those with dicarboxylate functionalities. This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.

Corey-Chaykovsky Reaction: A prominent example of MIRC is the Corey-Chaykovsky reaction, where a sulfur ylide adds to an α,β-unsaturated ester.[1] The reaction typically favors the formation of the trans cyclopropane product due to thermodynamic control in the ring-closing step.

Protocol 2: Diastereoselective Corey-Chaykovsky Cyclopropanation

Objective: To synthesize a trans-1,2-disubstituted cyclopropane dicarboxylate derivative.

Materials:

  • α,β-Unsaturated ester (e.g., diethyl fumarate)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (0.24 g, 6.0 mmol, 60% dispersion) and wash with anhydrous THF (2 x 5 mL) to remove the mineral oil.

  • Add anhydrous DMSO (10 mL) and trimethylsulfoxonium iodide (1.32 g, 6.0 mmol).

  • Heat the mixture to 50 °C for 1 hour until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.

  • Cool the ylide solution to room temperature and add a solution of the α,β-unsaturated ester (5.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Characterization:

  • The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy by integrating characteristic signals for each diastereomer.[1]

Data Presentation and Analysis

Table 1: Comparison of Diastereoselective Cyclopropanation Methods

MethodKey Reagents/CatalystsTypical DiastereoselectivityAdvantagesLimitations
Enzymatic Desymmetrization Lipases (e.g., PLE)High ee (>95%)Mild conditions, high enantioselectivitySubstrate specific, requires optimization of enzyme and conditions
Corey-Chaykovsky Reaction Sulfur ylidesHigh trans selectivityReadily available reagents, good functional group toleranceOften favors the trans isomer, can be sensitive to steric hindrance
Transition Metal Catalysis Rhodium or Copper catalysts with chiral ligandsVariable, can be tuned for cis or transCatalytic, high turnover numbers, tunable selectivityRequires synthesis of specific ligands, potential for metal contamination

Visualization of Synthetic Pathways

G cluster_0 Synthetic Routes from this compound start Diethyl cis-cyclopropane- 1,2-dicarboxylate (meso) hydrolysis Enzymatic Hydrolysis (e.g., PLE) start->hydrolysis Desymmetrization diacid Chemical Hydrolysis start->diacid monoester Chiral Monoester ((1R,2S) or (1S,2R)) hydrolysis->monoester functionalization Further Functionalization monoester->functionalization complex_cyclopropanes Complex Chiral Cyclopropanes functionalization->complex_cyclopropanes cis_diacid cis-Cyclopropane- 1,2-dicarboxylic acid diacid->cis_diacid

Caption: Key transformations of this compound.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile platform for the diastereoselective synthesis of a wide range of functionalized cyclopropanes. The strategies outlined in this guide, particularly enzymatic desymmetrization and well-established cyclopropanation reactions like the Corey-Chaykovsky, provide reliable and diastereoselective routes to these important molecular scaffolds. Future research in this area will likely focus on the development of novel catalytic systems that offer even greater control over diastereoselectivity, allowing for the synthesis of all possible stereoisomers of a given cyclopropane derivative with high precision. The continued exploration of biocatalysis and the design of new chiral ligands for transition metal catalysts will undoubtedly expand the synthetic chemist's toolbox for accessing these valuable compounds.

References

  • ChemWhat. (n.d.). This compound CAS#: 710-43-0. Retrieved from [Link]

  • Ishikawa, T., et al. (2000). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. PubMed. Retrieved from [Link]

  • Noroozi, M., et al. (2016). New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. ResearchGate. Retrieved from [Link]

  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • Corbera, J., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. PubMed Central. Retrieved from [Link]

  • Su, Y., et al. (2016). Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • Melby, T., et al. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Retrieved from [Link]

  • Sementa, D., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed Central. Retrieved from [Link]

  • Organic Synthesis. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]

  • De Leseleuc, M., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. Retrieved from [Link]

Sources

Application Notes: Diethyl cis-Cyclopropane-1,2-dicarboxylate as a Prochiral Precursor in High-Value Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Strained Ring System

In the landscape of chiral building blocks for asymmetric synthesis, diethyl cis-cyclopropane-1,2-dicarboxylate stands out for its unique combination of structural rigidity, conformational constraint, and latent chirality. As a meso compound, it is achiral overall but contains two enantiotopic ester groups. This feature is the key to its utility, allowing for highly selective desymmetrization reactions that unmask its chiral nature. The strained three-membered ring is not merely a spacer; it acts as a bioisosteric replacement for other chemical groups, often enhancing metabolic stability and modulating biological activity in drug candidates.[1][2][3]

This guide provides an in-depth exploration of this compound as a versatile starting material. We will move beyond theoretical concepts to deliver field-proven protocols and explain the causal relationships behind experimental choices, empowering researchers in medicinal chemistry and synthetic organic chemistry to leverage this powerful building block.

Part 1: The Core Strategy - Asymmetric Desymmetrization via Enzymatic Hydrolysis

The most direct and efficient method to generate an enantiomerically enriched building block from this compound is through enzymatic desymmetrization. The two ester functionalities, being mirror images of each other, are recognized differently by the chiral active site of an enzyme. Hydrolases, particularly esterases, are exceptionally effective for this transformation.

Causality of Selection: Why Pig Liver Esterase (PLE)?

Pig Liver Esterase (PLE) is a widely utilized serine hydrolase known for its broad substrate tolerance and, crucially, its ability to selectively hydrolyze one of two enantiotopic esters in a meso-diester.[1] The enzyme's chiral pocket creates a diastereomeric transition state when binding the substrate. The energetic difference between the two possible binding modes (one for each ester group) dictates the selectivity. One ester fits optimally, leading to rapid hydrolysis, while the other fits poorly, reacting slowly or not at all. This results in the formation of a chiral monoester with high enantiomeric excess (ee).

Asymmetric Desymmetrization cluster_0 Meso Starting Material cluster_1 Chiral Environment cluster_2 Chiral Product Meso Diethyl cis-cyclopropane- 1,2-dicarboxylate (Achiral) Enzyme Pig Liver Esterase (PLE) Active Site Meso->Enzyme Selective Hydrolysis ChiralProduct (1R,2S)-2-(ethoxycarbonyl) cyclopropane-1-carboxylic acid (Enantiomerically Enriched) Enzyme->ChiralProduct Product Release

Caption: Asymmetric hydrolysis of a meso diester using a chiral enzyme.

Protocol 1: PLE-Catalyzed Enantioselective Hydrolysis

This protocol describes a reliable method for generating the chiral monoester, (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

Materials:

  • This compound (CAS 710-43-0)[4][5][6][7]

  • Pig Liver Esterase (PLE), crude preparation

  • 0.1 M Phosphate Buffer (pH 7.5)

  • 0.5 M Sodium Hydroxide (NaOH) solution

  • 3 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH meter or autotitrator

  • Stir plate and magnetic stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL beaker, suspend this compound (5.0 g, 26.8 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.5). Cool the mixture to room temperature and stir vigorously to create a fine emulsion.

  • Enzyme Addition: Add Pig Liver Esterase (approx. 500 mg). The optimal amount of enzyme may vary between batches and should be determined empirically.

  • pH Control (Critical Step): The hydrolysis of the ester generates carboxylic acid, which will lower the pH. This change can denature the enzyme and halt the reaction. It is imperative to maintain the pH at 7.5.

    • Method A (Autotitrator): Use an autotitrator to automatically add 0.5 M NaOH to maintain the pH at 7.5.

    • Method B (Manual Titration): Monitor the pH continuously with a calibrated pH meter and add 0.5 M NaOH dropwise to keep the pH stable at 7.5.

  • Reaction Monitoring: The reaction is complete when exactly one molar equivalent of NaOH has been consumed (in this case, 53.6 mL of 0.5 M NaOH). This indicates the hydrolysis of one ester group per molecule. The reaction typically takes 4-12 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Acidify the solution to pH ~2 by slowly adding 3 M HCl. This protonates the carboxylate, making it extractable into an organic solvent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is typically of high purity (>95%) and can often be used in subsequent steps without further purification. If needed, silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) can be employed.

Data Presentation:

ParameterTypical ValueCausality/Justification
Substrate Conc. 0.2-0.3 MBalances reaction rate with substrate solubility. Higher concentrations can lead to poor mixing.
pH 7.0 - 8.0Optimal range for PLE activity and stability. Deviation can lead to enzyme denaturation.
Temperature 20-25 °CProvides a good reaction rate without significant thermal degradation of the enzyme.
Yield 85-95%The reaction is typically clean and high-yielding when pH is properly controlled.
Enantiomeric Excess (ee) >90%A direct measure of the enzyme's selectivity for one of the two enantiotopic ester groups.

Part 2: A Versatile Chiral Synthon - Applications in Medicinal and Materials Chemistry

The enantiopure monoester obtained from the enzymatic resolution is a powerful intermediate for creating more complex chiral molecules. Its bifunctional nature (a carboxylic acid and an ester) allows for orthogonal chemical modifications.

Synthetic Diversification Start Diethyl cis-cyclopropane- 1,2-dicarboxylate Monoester (1R,2S)-Chiral Monoester Start->Monoester Enzymatic Desymmetrization (Protocol 1) Ligands Chiral Ligands (e.g., for catalysis) Monoester->Ligands Amide Coupling & Further Modification Pharma Pharmaceutical Scaffolds (e.g., enzyme inhibitors) Monoester->Pharma Conversion to Hydrazides, Amides (Protocol 2) Polymers Chiral Monomers (for advanced materials) Monoester->Polymers Functional Group Interconversion

Caption: Synthetic pathways originating from the chiral monoester.

Application in Medicinal Chemistry: Bioisosteres and Enzyme Inhibitors

The conformationally restricted cyclopropane ring is a valuable motif in drug design.[2][3] It can improve potency and pharmacokinetic properties. Derivatives of cyclopropane-1,2-dicarboxylic acid have shown promise as inhibitors for enzymes like O-Acetylserine Sulfhydrylase (OASS), a target for novel antibiotics.[2] The chiral monoester can be readily converted to derivatives like amides and hydrazides to explore structure-activity relationships.

Protocol 2: Synthesis of (1R,2S)-1-(ethoxycarbonyl)cyclopropane-1,2-dicarbohydrazide

This protocol details the conversion of the monoester into a dihydrazide, a scaffold with potential applications in medicinal chemistry.[2]

Materials:

  • (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrazine hydrate

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the chiral monoester (2.0 g, 10.7 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 mL, 16.1 mmol) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch, appearance of a sharp C=O stretch around 1780 cm⁻¹).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Formation of the Dihydrazide:

    • In a separate flask under a nitrogen atmosphere, dissolve hydrazine hydrate (2.15 g, 43.0 mmol) in anhydrous THF (40 mL) and cool to 0 °C.

    • Dissolve the crude acid chloride from the previous step in anhydrous THF (10 mL).

    • Add the acid chloride solution dropwise to the hydrazine solution at 0 °C. A white precipitate will form.

    • Allow the reaction to warm to room temperature and stir overnight. This step converts both the acid chloride and the less reactive ethyl ester to the corresponding hydrazides.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the pure dihydrazide product.

Conclusion and Authoritative Grounding

This compound is more than a simple cyclic diester; it is a prochiral platform that offers an elegant and efficient entry into valuable, enantiomerically pure building blocks. The desymmetrization via enzymatic hydrolysis is a robust and scalable method that aligns with the principles of green chemistry.[1] The resulting chiral monoacid is a versatile synthon, enabling the construction of complex molecules for applications ranging from asymmetric catalysis to drug discovery.[2][8] The protocols and data provided herein serve as a validated starting point for researchers to unlock the full synthetic potential of this underutilized chiral precursor.

References

  • CP Lab Safety. (n.d.). cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram. Retrieved from [Link]

  • Vicario, J. L., Badía, D., & Carrillo, L. (2005). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 3(13), 2493–2501. Retrieved from [Link]

  • Aggarwal, V. K., & de Vicente, J. (2002). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (6), 644–645. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl 1,2-cyclopentanedicarboxylate: Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. Retrieved from [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. Retrieved from [Link]

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a- dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. Retrieved from [Link]

  • Chemical Technology Co.,LTD. (n.d.). This compound. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). cis-Diethyl cyclopropane-1,2-dicarboxylate. Retrieved from [Link]

  • Lindsay, V. N. G., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(33), 11065–11071. Retrieved from [Link]

  • Ambler, P. W., & Davies, S. G. (1988). The asymmetric synthesis of cis-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 29(52), 6979–6982. Retrieved from [Link]

  • Lindsay, V. N. G., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12(33), 11065–11071. Retrieved from [Link]

  • Corpet, M., & Toste, F. D. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society, 143(42), 17371–17378. Retrieved from [Link]

  • Vu, V. A., et al. (2018). Asymmetric synthesis of diacceptor cyclopropylphosphonates catalyzed by chiral Ru(II)-Pheox complexes. Vietnam Journal of Chemistry, 56(4), 481-486. Retrieved from [Link]

  • Tyagi, V., & Fasan, R. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 11(4), 2138–2147. Retrieved from [Link]

  • Ashton, K., et al. (2012). A. trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses, 89, 355. Retrieved from [Link]

  • Guk, E. D., et al. (2022). Synthesis and the Crystal Structure of a New Chiral 1D Metal–Organic Coordination Polymer Based on L-Prolineamide-Substituted Diarylacetylenedicarboxylic Acid Derivative. Molecules, 27(19), 6524. Retrieved from [Link]

  • Yamaguchi, K., et al. (2003). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. The Journal of Organic Chemistry, 68(24), 9255–9262. Retrieved from [Link]

  • Panja, S., & Pan, S. C. (2021). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers, 8(17), 4786–4791. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Diethyl cis-cyclopropane-1,2-dicarboxylate for the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to bioactive molecules.[1][2][3][4] Diethyl cis-cyclopropane-1,2-dicarboxylate (CAS 710-43-0) has emerged as a versatile and powerful building block for introducing this valuable scaffold.[5][6] Its strained three-membered ring, activated by two electron-withdrawing ester groups, provides a gateway to a diverse array of pharmaceutical intermediates through several key transformations. This guide details the strategic application of this reagent, providing in-depth protocols for its conversion into key synthons such as dicarboxylic acids, ring-opened derivatives, and functionalized amides, which are precursors to potent therapeutic agents, including enzyme inhibitors and antimicrobials.[3][7]

The Strategic Advantage of the Cyclopropane Scaffold

The incorporation of a cyclopropane ring into a drug candidate is a strategic decision rooted in its distinct physicochemical properties. Unlike flexible alkyl chains, the cyclopropane moiety locks a portion of the molecule into a specific, conformationally restricted orientation.[1] This rigidity can significantly enhance binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropyl group is generally robust against common metabolic degradation pathways, which can improve a drug's in vivo half-life and pharmacokinetic profile.[1][8]

This compound is an exemplary starting material for several reasons:

  • Stereochemical Control: The cis configuration of the ester groups provides a defined stereochemical starting point, which is crucial for the synthesis of specific, enantiomerically pure final products.[5]

  • Electronic Activation: The two ester groups act as "acceptors," polarizing the C-C bonds of the ring. This renders the cyclopropane susceptible to nucleophilic attack and ring-opening, a transformation driven by the release of inherent ring strain (~28 kcal/mol).[9][10] This reactivity profile classifies it as a "donor-acceptor" (D-A) cyclopropane, behaving as a "homo-Michael" acceptor.[10][11]

  • Versatile Handles: The diethyl ester functionalities serve as convenient synthetic handles for hydrolysis, amidation, reduction, and other transformations.

Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 710-43-0[6][12][13]
Molecular Formula C₉H₁₄O₄[6][10][12]
Molecular Weight 186.21 g/mol [10][13]
Appearance Colorless Liquid (Typical)[6]
Purity ≥95-99% (Commercial Grades)[6][10][13]
Boiling Point ~280.7 °C (Estimated)[12]
Density ~1.062 g/cm³[12]

Core Synthetic Pathways and Experimental Protocols

The utility of this compound stems from its capacity to undergo several fundamental and high-yield transformations. The following protocols provide step-by-step methodologies for key conversions.

G A Diethyl cis-cyclopropane- 1,2-dicarboxylate B cis-Cyclopropane- 1,2-dicarboxylic Acid A->B Protocol 1: Saponification C γ-Butyrolactone & Linear Chain Intermediates A->C Protocol 2: Nucleophilic Ring-Opening D Bioactive Amide Derivatives (e.g., Antimicrobials) B->D Protocol 3: Amide Coupling

Fig. 1: Key synthetic transformations of this compound.
Protocol 1: Hydrolysis to cis-Cyclopropane-1,2-dicarboxylic Acid

Rationale: The conversion of the diester to its corresponding dicarboxylic acid is often the first step in creating more complex intermediates. The diacid is a crucial precursor for forming amides, esters, and for use in reactions requiring a free carboxyl group. This transformation is typically achieved through saponification, a classic hydrolysis reaction conducted under basic conditions.[10] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to cleavage of the acyl-oxygen bond.

Experimental Protocol:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 53.7 mmol) in ethanol (50 mL).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (5.2 g, 130 mmol, ~2.4 equivalents) in deionized water (25 mL). Add this aqueous solution to the flask containing the diester.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexanes with a suitable stain (e.g., potassium permanganate). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Acidification: Slowly and carefully acidify the reaction mixture to pH 1-2 by adding concentrated hydrochloric acid (~12 M) dropwise. A white precipitate of the dicarboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove residual salts.

  • Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight.

Expected Outcome: This protocol should yield cis-Cyclopropane-1,2-dicarboxylic acid as a white crystalline solid with a typical yield of 85-95%.

Protocol 2: Nucleophilic Ring-Opening for γ-Substituted Butyric Acid Derivatives

Rationale: The electron-withdrawing nature of the two ester groups renders the cyclopropane ring electrophilic and susceptible to ring-opening by various nucleophiles.[10][14][15] This reaction is highly valuable as it transforms a cyclic, constrained system into a functionalized linear chain, a common scaffold in many pharmaceutical agents. The reaction proceeds via an SN2-like attack, with the release of ring strain as a primary thermodynamic driving force.[9] This pathway allows for the stereospecific installation of functionalities at the 1- and 3-positions of a glutarate derivative.

G sub Diethyl cis-cyclopropane- 1,2-dicarboxylate ts Transition State (SN2-like attack) sub->ts Attack at C1 nuc Nucleophile (e.g., R-SH, R-NH2) nuc->ts prod Ring-Opened Adduct (γ-substituted glutarate diester) ts->prod Ring-opening & Proton Transfer

Fig. 2: Generalized mechanism for nucleophilic ring-opening.

General Protocol (Example with Thiophenol):

  • Inert Atmosphere: To a dry 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.86 g, 10.0 mmol).

  • Solvent & Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM, 30 mL). Add thiophenol (1.10 g, 10.0 mmol, 1.0 equivalent).

  • Catalyst Addition: Add a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃, 245 mg, 0.5 mmol, 5 mol%). The use of a catalyst can significantly accelerate the reaction, especially with less reactive nucleophiles.[16]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction may take from 4 to 24 hours depending on the nucleophile's reactivity.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ring-opened adduct.

Applicability and Scope: This method is adaptable to a range of nucleophiles. The choice of solvent and catalyst may need to be optimized for specific substrates.

NucleophilePotential Product ClassTherapeutic RelevanceReferences
Thiols (R-SH)γ-Thioether diestersEnzyme inhibitors, Metabolic modulators[14][15]
Amines (R-NH₂)γ-Amino diestersNeurotransmitter analogues, Peptidomimetics[16]
Halides (X⁻)γ-Halo diestersPrecursors for further functionalization[14][15]
Enolatesγ-Keto diestersBuilding blocks for complex heterocycles[11]
Protocol 3: Synthesis of Bioactive Amide Derivatives

Rationale: The introduction of amide bonds is a cornerstone of medicinal chemistry. Cyclopropane dicarboxamides have been investigated for their potential as antimicrobial and enzyme-inhibiting agents.[3][7] This protocol describes a robust two-step method: initial hydrolysis of the diester to the dicarboxylic acid (per Protocol 1), followed by a standard peptide coupling reaction to form the diamide.

Experimental Protocol (Amide Coupling Step):

  • Reagent Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend cis-Cyclopropane-1,2-dicarboxylic acid (1.30 g, 10.0 mmol), obtained from Protocol 1, in anhydrous DCM (40 mL).

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC) (4.33 g, 21.0 mmol, 2.1 equivalents) to the suspension. Stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (e.g., benzylamine, 2.25 g, 21.0 mmol, 2.1 equivalents) to the reaction mixture. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents) to liberate the free amine.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

  • Filtration: Once the reaction is complete (as monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by recrystallization or column chromatography to yield the pure diamide.

Conclusion and Future Outlook

This compound is a high-value, versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this guide demonstrate its utility in fundamental transformations leading to diacids, functionalized linear chains, and bioactive amides. The inherent stereochemistry and electronic activation of this reagent provide chemists with a reliable tool to introduce the advantageous cyclopropane motif into next-generation therapeutics. Future research will likely focus on developing asymmetric catalytic transformations and expanding the scope of nucleophilic ring-opening reactions to access an even broader range of novel molecular architectures.[8][17]

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  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. PMC - NIH.
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. Organic Letters.

Sources

Application Notes and Protocols for Metal-Catalyzed Carbenoid Cyclopropanation: Synthesis of Diethyl cis-Cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, the smallest of all carbocycles, is a recurring and vital structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its inherent ring strain imparts unique electronic and conformational properties, making it a powerful tool for medicinal chemists. The rigid, three-dimensional structure of the cyclopropane unit can enforce specific conformations, enhance metabolic stability, improve binding affinity to biological targets, and reduce off-target effects.[4][5][6] Consequently, the development of robust and stereoselective methods for the synthesis of functionalized cyclopropanes is of paramount importance in the field of drug discovery and development.[4][5][6][7]

Metal-catalyzed cyclopropanation of alkenes with diazo compounds stands as one of the most versatile and efficient strategies for constructing the cyclopropane ring.[1][8][9] This application note provides a detailed guide to the synthesis of diethyl cis-cyclopropane-1,2-dicarboxylate, a valuable synthetic intermediate, through the metal-catalyzed reaction of diethyl maleate with a diazo compound like ethyl diazoacetate (EDA). We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss critical parameters for achieving the desired cis stereochemistry.

Mechanistic Insights: The Catalytic Cycle of Carbenoid Transfer

The generally accepted mechanism for transition metal-catalyzed cyclopropanation with diazo compounds involves the in-situ formation of a highly reactive metal-carbene intermediate.[8][10][11] The catalytic cycle, illustrated below for a generic rhodium catalyst, can be dissected into three key steps:

  • Carbene Formation: The diazo compound, such as ethyl diazoacetate, reacts with the metal catalyst (e.g., a dirhodium(II) complex) to form a metal-carbene species with the concomitant expulsion of nitrogen gas.[8][11]

  • Carbene Transfer: The electrophilic metal-carbene then reacts with the alkene (in this case, diethyl maleate). This transfer is typically a concerted process where the carbene is delivered to the double bond, forming the cyclopropane ring in a single step.[8]

  • Catalyst Regeneration: Upon formation of the cyclopropane product, the metal catalyst is regenerated and can re-enter the catalytic cycle.

The choice of metal catalyst (Rh, Cu, Ru being the most common) and the ligands associated with it are critical in controlling the efficiency, diastereoselectivity, and enantioselectivity of the reaction.[1][12][13] For the cyclopropanation of electron-deficient alkenes like diethyl maleate, rhodium and copper catalysts are particularly effective.[11][14]

Catalytic Cycle Fig. 1: Simplified Catalytic Cycle Catalyst [M] Carbene [M]=CHCO₂Et Catalyst->Carbene + N₂CHCO₂Et - N₂ Diazo N₂CHCO₂Et Product diethyl cis-cyclopropane- 1,2-dicarboxylate Carbene->Product + Alkene Alkene EtO₂C-CH=CH-CO₂Et (cis) Product->Catalyst Experimental_Workflow Fig. 2: Experimental Workflow for Rh-Catalyzed Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Setup 1. Add Rh₂(OAc)₄ to flask Purge 2. Purge with N₂/Ar Setup->Purge Add_Reagents 3. Add DCM and Diethyl Maleate Purge->Add_Reagents Add_EDA 4. Slow addition of EDA via syringe pump Add_Reagents->Add_EDA Monitor 5. Monitor by TLC/GC Add_EDA->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Purify 7. Purify by column chromatography Concentrate->Purify

Sources

Application Notes & Protocols: Nucleophilic Ring-Opening of Diethyl cis-Cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring

Diethyl cis-cyclopropane-1,2-dicarboxylate is a versatile building block in modern organic synthesis and medicinal chemistry. Its inherent ring strain, approximately 27.5 kcal/mol, coupled with the electron-withdrawing nature of the two ester groups, renders the cyclopropane ring susceptible to nucleophilic attack.[1] This "activated" cyclopropane behaves as a "homo-Michael" acceptor, paving the way for a diverse array of ring-opening reactions that generate valuable 1,3-difunctionalized acyclic systems.[1] The defined stereochemistry of the cis-isomer offers a powerful tool for controlling the stereochemical outcome of these transformations, making it a valuable precursor for complex target molecules, including functionalized glutamic acid analogs and other pharmacologically relevant scaffolds.[1][2][3][4][5] This document provides a detailed guide to the mechanistic underpinnings and practical execution of nucleophilic ring-opening reactions of this compound.

Mechanistic Overview: A Tale of Strain and Electronics

The nucleophilic ring-opening of this compound is primarily driven by the release of ring strain. The electron-withdrawing ester groups polarize the C-C bonds of the cyclopropane ring, creating electrophilic centers susceptible to nucleophilic attack. The reaction generally proceeds via an SN2-like mechanism where the nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to the cleavage of a C-C bond and the formation of a carbanionic intermediate. This intermediate is subsequently protonated to yield the final ring-opened product.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of this compound, the two ester groups are on the same face of the ring, which can influence the trajectory of the incoming nucleophile.

Acid catalysis can also promote the ring-opening reaction by protonating one of the carbonyl oxygens, thereby increasing the electrophilicity of the cyclopropane ring.[6][7][8] Conversely, in some cases, basic conditions can be employed to deprotonate a pro-nucleophile, enhancing its reactivity towards the cyclopropane.[9][10]

Visualization of the General Reaction Mechanism

Nucleophilic Ring-Opening Mechanism cluster_start Reactants cluster_intermediate Transition State/Intermediate cluster_product Products start_substrate Diethyl cis-cyclopropane- 1,2-dicarboxylate intermediate Carbanionic Intermediate start_substrate->intermediate Nucleophilic Attack start_nucleophile Nucleophile (Nu⁻) start_nucleophile->intermediate final_product Ring-Opened Product intermediate->final_product Protonation (H⁺) Protocol_Workflow A Define Target Molecule B Select Nucleophile Type (N, S, O, C) A->B C Choose Reaction Conditions (Catalyst, Solvent, Temperature) B->C D Perform Small-Scale Screening Reactions C->D E Analyze Reaction Outcome (TLC, LC-MS, NMR) D->E F Optimize Conditions (Concentration, Stoichiometry) E->F Suboptimal G Scale-Up Reaction E->G Optimal F->D H Purification and Characterization G->H

Sources

Application Note & Protocol: Synthesis of cis-Cyclopropanedicarboxylic Acid via Hydrolysis of Diethyl cis-Cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the hydrolysis of diethyl cis-cyclopropane-1,2-dicarboxylate to yield cis-cyclopropanedicarboxylic acid. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the mechanistic underpinnings of the saponification reaction, offer a detailed step-by-step experimental protocol, and address critical safety and handling considerations. The information presented herein is synthesized from established chemical principles and authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

cis-Cyclopropane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, notable for its strained cyclic structure which imparts unique stereoelectronic properties.[1] Its derivatives are utilized in the development of novel therapeutics and advanced polymers.[1] The synthesis of this diacid is commonly achieved through the hydrolysis of its corresponding diethyl ester, a transformation that proceeds via a base-mediated mechanism known as saponification.[2][3][4]

The term "saponification" historically refers to the process of soap making from fats.[2][5] In a broader chemical context, it describes the base-catalyzed hydrolysis of an ester.[3][6] The reaction is effectively irreversible because the final step involves an acid-base reaction where the alkoxide ion deprotonates the newly formed carboxylic acid, driving the equilibrium towards the formation of the carboxylate salt.[2][4] Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

The hydrolysis of this compound with sodium hydroxide (NaOH) follows a well-established nucleophilic acyl substitution pathway.[2]

Step 1: Nucleophilic Attack The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.[3][6]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of an ethoxide ion (EtO⁻), which serves as the leaving group.[3][6]

Step 3: Acid-Base Reaction The expelled ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically favorable and drives the reaction to completion, forming a sodium carboxylate salt and ethanol.[2][3]

Step 4: Acidification In a separate workup step, the sodium carboxylate salt is treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding the final cis-cyclopropanedicarboxylic acid product.

Experimental Protocol

This protocol details the hydrolysis of this compound to cis-cyclopropanedicarboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound710-43-0C₉H₁₄O₄186.21
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Diethyl Ether60-29-7(C₂H₅)₂O74.12
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Rotary evaporator

Safety Precautions
  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage.[7][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10] When preparing NaOH solutions, always add the solid NaOH to water slowly, as the dissolution is highly exothermic.[5][9]

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or a chemical fume hood.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. The vapors are highly irritating to the respiratory system. All handling should be performed in a chemical fume hood.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby when in use.

Step-by-Step Procedure

Reaction Setup and Saponification:

  • Place a magnetic stir bar in a 250 mL round-bottom flask.

  • Add 100 mL of deionized water to the flask.

  • Carefully and slowly add 8.0 g (0.20 mol) of sodium hydroxide pellets to the water while stirring to facilitate dissolution and dissipate heat.

  • Once the NaOH solution has cooled to room temperature, add 9.31 g (0.05 mol) of this compound to the flask.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring.

  • Continue refluxing for 4-6 hours to ensure complete hydrolysis of the diester. The reaction can be monitored by thin-layer chromatography (TLC).

Workup and Isolation: 8. After the reaction is complete, allow the mixture to cool to room temperature. 9. Transfer the cooled reaction mixture to a 250 mL beaker placed in an ice bath. 10. Slowly and with caution, add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 1-2. This will protonate the sodium dicarboxylate, causing the cis-cyclopropanedicarboxylic acid to precipitate. 11. Collect the precipitated solid by vacuum filtration using a Büchner funnel. 12. Wash the solid with a small amount of ice-cold deionized water to remove any remaining salts.

Purification (Optional): 13. For higher purity, the crude product can be recrystallized. A suitable solvent system can be determined experimentally, but water or a mixed solvent system like ethanol/water is a good starting point. 14. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. 15. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Drying: 16. Dry the final product in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Characterization

The final product, cis-cyclopropanedicarboxylic acid, is a white solid.[11] Its identity and purity can be confirmed by standard analytical techniques:

  • Melting Point: 139-140°C[11]

  • ¹H NMR Spectroscopy

  • ¹³C NMR Spectroscopy

  • Infrared (IR) Spectroscopy

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

experimental_workflow cluster_reaction Saponification cluster_workup Workup & Isolation cluster_purification Purification & Analysis start This compound + NaOH(aq) reflux Heat to Reflux (4-6 hours) start->reflux Mixing product_salt Sodium cis-cyclopropane-1,2-dicarboxylate Solution reflux->product_salt Hydrolysis acidification Cool and Acidify with HCl (pH 1-2) product_salt->acidification precipitation Precipitation of Diacid acidification->precipitation filtration Vacuum Filtration precipitation->filtration crude_product Crude cis-Cyclopropanedicarboxylic Acid filtration->crude_product recrystallization Recrystallization (Optional) crude_product->recrystallization drying Drying recrystallization->drying final_product Pure cis-Cyclopropanedicarboxylic Acid drying->final_product characterization Characterization (MP, NMR, IR) final_product->characterization

Sources

The Strategic Deployment of Diethyl cis-Cyclopropane-1,2-dicarboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals. Its inherent ring strain and unique stereoelectronic properties bestow upon it the ability to act as a rigid conformational scaffold, a bioisostere for larger, more flexible groups, and a modulator of physicochemical properties such as metabolic stability and membrane permeability.[1] The strategic incorporation of a cyclopropane ring can lead to enhanced binding affinity with biological targets and the generation of novel chemical entities with improved therapeutic profiles.

This guide focuses on a particularly versatile and synthetically tractable building block: diethyl cis-cyclopropane-1,2-dicarboxylate . The cis-stereochemistry of the two ester groups provides a unique conformational constraint and a platform for stereocontrolled functionalization, making it an invaluable precursor in the synthesis of complex molecular architectures. We will explore its application in the synthesis of key pharmaceutical intermediates and bioactive molecules, providing detailed protocols and insights into the underlying chemical principles.

Core Attributes of this compound as a Synthetic Precursor

The utility of this compound in medicinal chemistry stems from several key features:

  • Defined Stereochemistry: The cis-configuration of the ester groups allows for predictable facial selectivity in subsequent reactions and the establishment of relative stereochemistry in the target molecule.

  • Orthogonal Functional Handles: The two ester groups can be manipulated independently, allowing for the sequential introduction of different functionalities. This is crucial for building molecular complexity in a controlled manner.

  • Activated Cyclopropane Ring: The electron-withdrawing nature of the two ester groups activates the cyclopropane ring, making it susceptible to nucleophilic ring-opening reactions.[2] This provides a pathway to linear structures with retained stereochemistry.

  • Scaffold for Constrained Analogs: The rigid cyclopropane backbone can be used to mimic peptide turns or to lock flexible molecules into a bioactive conformation, a strategy often employed in the design of enzyme inhibitors and receptor ligands.

Key Synthetic Transformations and Applications

The following sections detail key synthetic transformations of this compound, providing both the rationale and step-by-step protocols for their implementation in a research setting.

Selective Mono-hydrolysis: A Gateway to Asymmetric Functionalization

The ability to selectively hydrolyze one of the two ester groups is a critical first step in many synthetic routes, as it breaks the symmetry of the molecule and allows for differentiated functionalization of the resulting mono-acid mono-ester.

Rationale: Standard saponification conditions with excess base would lead to the dicarboxylic acid. By carefully controlling the stoichiometry of the base and the reaction temperature, one can achieve high yields of the mono-hydrolyzed product. The "cis" orientation of the two ester groups can influence the rate of the second hydrolysis step, often allowing for a good yield of the mono-ester.[3]

Protocol: Selective Mono-hydrolysis of this compound

Step Procedure Notes
1 Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).A co-solvent system is essential for the solubility of the starting material.
2 Cool the solution to 0 °C in an ice bath.Lowering the temperature is crucial for controlling the reaction and preventing over-hydrolysis.
3 Slowly add a solution of sodium hydroxide (NaOH, 1.0-1.2 eq) in water dropwise over 30-60 minutes with vigorous stirring.The slow addition of a limited amount of base is key to achieving mono-hydrolysis.
4 Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).The reaction should be quenched once the starting material is consumed and before significant formation of the diacid is observed.
5 Upon completion, acidify the reaction mixture to pH ~2-3 with cold 1 M HCl.This protonates the carboxylate to form the carboxylic acid.
6 Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).Multiple extractions may be necessary to ensure complete recovery.
7 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.Standard work-up procedure to isolate the crude product.
8 Purify the crude product by flash column chromatography on silica gel.This will separate the desired mono-acid mono-ester from any unreacted starting material and the diacid byproduct.

G start This compound mono_hydrolysis Selective Mono-hydrolysis (NaOH, THF/H2O, 0°C) start->mono_hydrolysis product cis-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid mono_hydrolysis->product

Caption: Workflow for selective mono-hydrolysis.

Amide Bond Formation: Introducing Peptide-like Functionality

The resulting mono-acid from the selective hydrolysis is a versatile intermediate for the synthesis of amide derivatives. This is a common strategy for introducing peptide-like structures or for coupling the cyclopropane moiety to other bioactive fragments.

Rationale: Standard peptide coupling reagents can be employed to form an amide bond between the cyclopropane carboxylic acid and a desired amine. The choice of coupling agent and reaction conditions is crucial to ensure high yields and avoid racemization if chiral amines are used.

Protocol: Amide Synthesis from cis-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid

Step Procedure Notes
1 Dissolve cis-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).Ensure all reagents and solvents are dry to prevent hydrolysis of the coupling agents.
2 Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP, 0.1 eq) or Hydroxybenzotriazole (HOBt, 1.2 eq).The choice of coupling reagent and additive can be optimized to improve yield and suppress side reactions.
3 Add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the reaction mixture.The base is necessary to neutralize the acid formed during the reaction.
4 Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.Reaction times can vary depending on the reactivity of the amine.
5 Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.This aqueous work-up removes the coupling reagents and any unreacted starting materials.
6 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7 Purify the crude product by flash column chromatography or recrystallization.

G start cis-2-(Ethoxycarbonyl)cyclopropane- 1-carboxylic acid coupling Amide Coupling (EDCI, HOBt, Amine, DIPEA) start->coupling product cis-Cyclopropane Amide Derivative coupling->product

Caption: General scheme for amide bond formation.

Reduction to Diols: Creating Chiral Ligands and Spacers

Reduction of the diester functionality to the corresponding diol provides access to cis-1,2-bis(hydroxymethyl)cyclopropane, a valuable chiral building block for the synthesis of ligands for asymmetric catalysis, as well as a rigid spacer for linking pharmacophores.

Rationale: Strong reducing agents like lithium aluminum hydride (LiAlH4) are required to reduce the ester groups to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent. The cis-stereochemistry of the starting material is retained in the product.

Protocol: Reduction of this compound to cis-1,2-Bis(hydroxymethyl)cyclopropane

This protocol is adapted from a procedure for the trans isomer and should be performed with appropriate caution due to the highly reactive nature of LiAlH4.[4]

Step Procedure Notes
1 In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (THF).LiAlH4 is highly reactive with water and moisture. All glassware must be thoroughly dried.
2 Cool the suspension to 0 °C in an ice bath.The reaction is highly exothermic.
3 Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.Maintain the temperature below 10 °C during the addition.
4 After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.Refluxing ensures the complete reduction of both ester groups.
5 Cool the reaction mixture back to 0 °C and quench the excess LiAlH4 by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).This procedure is crucial for safely decomposing the excess hydride and precipitating the aluminum salts.
6 Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.The Celite helps to remove the fine aluminum salts.
7 Wash the filter cake thoroughly with THF or ethyl acetate.
8 Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.The product can be further purified by distillation or chromatography if necessary.

G start This compound reduction Reduction (LiAlH4, THF) start->reduction product cis-1,2-Bis(hydroxymethyl)cyclopropane reduction->product

Caption: Reduction of the diester to the diol.

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

Synthetic Pathway to a cis-2-Substituted Cyclopropylamine Derivative

This hypothetical pathway demonstrates how the previously described transformations can be combined to access a valuable class of bioactive building blocks.

G A Diethyl cis-cyclopropane- 1,2-dicarboxylate B cis-2-(Ethoxycarbonyl)cyclopropane- 1-carboxylic acid A->B 1. Selective Mono-hydrolysis C cis-2-(Ethoxycarbonyl)cyclopropane- 1-carboxamide B->C 2. Amide Formation (e.g., with NH3) D Ethyl cis-2-aminocyclopropane- 1-carboxylate C->D 3. Hofmann Rearrangement

Caption: Multi-step synthesis of a cyclopropylamine derivative.

Step 1: Selective Mono-hydrolysis

Following the protocol described in section 1, this compound is converted to cis-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

Step 2: Amide Formation

The resulting mono-acid is then converted to the primary amide, cis-2-(ethoxycarbonyl)cyclopropane-1-carboxamide, using the amide coupling protocol in section 2 with ammonia or an ammonia equivalent.

Step 3: Hofmann Rearrangement

The primary amide can then undergo a Hofmann rearrangement to yield the corresponding amine.

Protocol: Hofmann Rearrangement to a Cyclopropylamine

This is a general procedure and requires careful handling of bromine and strong base.

Step Procedure Notes
1 Dissolve cis-2-(ethoxycarbonyl)cyclopropane-1-carboxamide (1.0 eq) in a cold (0 °C) aqueous solution of sodium hydroxide (NaOH, ~4.0 eq).The reaction is typically performed in an aqueous medium.
2 Slowly add a solution of bromine (Br2, 1.1 eq) in aqueous NaOH to the reaction mixture, maintaining the temperature at or below 0 °C.This forms the N-bromoamide intermediate.
3 After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to ~70-80 °C for 1 hour.The rearrangement occurs upon heating.
4 Cool the reaction mixture and extract the product with a suitable organic solvent.The product may be in its free base form.
5 The crude amine can be purified by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

This resulting ethyl cis-2-aminocyclopropane-1-carboxylate is a valuable chiral building block that can be further elaborated into a variety of bioactive molecules.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its defined stereochemistry and orthogonal functional groups provide a robust platform for the construction of complex and stereochemically rich structures. The protocols detailed in these application notes for selective mono-hydrolysis, amide formation, and reduction provide a foundational toolkit for researchers in drug discovery and medicinal chemistry. As the demand for novel, three-dimensional scaffolds in drug design continues to grow, the strategic application of precursors like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Organic Syntheses Procedure. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Available at: [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • Google Patents. US5032687A - Process for the preparation of cyclopropylamine.
  • Google Patents. GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.
  • Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.
  • Synthesis with cis-Diethyl Cyclopropane-1,2-Dicarboxylate. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Available at: [Link]

  • MDPI. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available at: [Link]

  • Organic Syntheses Procedure. 7. Available at: [Link]

  • ResearchGate. Scheme 3. Synthesis of amide-substituted cyclopropanes through... Available at: [Link]

  • Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Available at: [Link]

  • PubMed. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Available at: [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in Diethyl cis-Cyclopropane-1,2-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of diethyl cis-cyclopropane-1,2-dicarboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges in this stereospecific synthesis. Our goal is to move beyond simple procedural steps and provide the causal reasoning essential for robust experimental design and optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What are the most reliable methods for synthesizing this compound?

The most common and stereospecific methods involve the cyclopropanation of diethyl maleate. The Simmons-Smith reaction and its modifications are cornerstone techniques.[1][2] These methods utilize an organozinc carbenoid, which is a key reagent for converting alkenes to cyclopropanes.[3] An effective and widely used variant is the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often leading to higher yields and better reactivity with electron-poor alkenes like diethyl maleate.[1][4] An alternative approach involves the transition-metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate (EDA), but this can sometimes lead to side reactions like carbene dimerization.[5][6]

Q2: Why is diethyl maleate the required starting material for the cis product?

The synthesis of the cis isomer relies on the stereospecificity of the cyclopropanation reaction. The Simmons-Smith reaction, for instance, is a cheletropic reaction where the methylene group is delivered to both carbons of the double bond simultaneously in a syn addition.[1][7][8] This means the geometry of the starting alkene is preserved in the cyclopropane product. Diethyl maleate is the cis isomer of the butenedioate diester; therefore, its cyclopropanation exclusively yields the cis-substituted cyclopropane.

Q3: What is the mechanistic role of the zinc reagent (e.g., Zn-Cu couple or Et₂Zn) in the Simmons-Smith reaction?

The zinc reagent is not a catalyst but a stoichiometric reactant required to form the active cyclopropanating agent, an organozinc carbenoid (e.g., iodomethylzinc iodide, ICH₂ZnI).[9] It reacts with diiodomethane to generate this carbenoid, which is less reactive and more selective than the free carbene (:CH₂).[8] This carbenoid then coordinates to the alkene, leading to a concerted "butterfly-type" transition state for the methylene transfer, which ensures the high stereospecificity of the reaction.[4]

Q4: Can I use diethyl fumarate to synthesize the cis product?

No, you cannot directly synthesize the cis product from diethyl fumarate using stereospecific methods like the Simmons-Smith reaction. Diethyl fumarate is the trans isomer, and its cyclopropanation will yield diethyl trans-cyclopropane-1,2-dicarboxylate.[10] If your starting material has isomerized to or is contaminated with diethyl fumarate, it will lead to the formation of the undesired trans product, complicating purification and reducing the yield of the target cis isomer.

Q5: What are the critical safety precautions for this synthesis?

The reagents used in this synthesis require careful handling.

  • Diiodomethane (CH₂I₂): It is a dense, light-sensitive liquid and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethylzinc (Et₂Zn): This is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled under a strict inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. It also reacts violently with water.

  • Diazo Compounds (e.g., Ethyl Diazoacetate): These are potentially explosive and toxic. They should be handled with care, avoiding heat, light, and strong acids or bases. Reactions involving diazo compounds should be performed behind a blast shield.[2]

Section 2: Troubleshooting Guide for Synthesis

Low yields and product contamination are common hurdles. This guide provides a systematic approach to identifying and resolving these issues.

Observed Problem Potential Cause(s) Recommended Solution & Rationale
1. Low to No Product Yield A. Inactive Zinc Reagent: The surface of the zinc-copper couple may be oxidized, or the diethylzinc may have degraded.Solution: For the Zn-Cu couple, activate the zinc dust just before use (e.g., with HCl wash followed by copper sulfate). For Et₂Zn, ensure it is a fresh, high-purity sample handled under strictly anhydrous and anaerobic conditions. Rationale: The formation of the organozinc carbenoid is a surface reaction for the Zn-Cu couple and requires an active metal surface.[9] Et₂Zn is highly reactive and degrades upon exposure to air or moisture.
B. Presence of Moisture or Protic Impurities: Water or alcohols in the reagents or solvent will quench the highly reactive organozinc carbenoid.[5]Solution: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, diethyl ether). Flame-dry all glassware under vacuum and cool under an inert atmosphere (Ar or N₂). Ensure all liquid reagents are anhydrous. Rationale: The C-Zn bond is highly polarized and will be rapidly protonated by any protic source, destroying the cyclopropanating agent.
C. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, causing reagent decomposition.[5]Solution: For the Furukawa modification (Et₂Zn), the reaction is often initiated at 0 °C and then allowed to warm to room temperature. Consult literature for the optimal temperature range for your specific system. Rationale: Temperature control is critical for balancing the rate of carbenoid formation and its addition to the alkene versus its decomposition or side reactions.
2. Significant Byproduct Formation A. Isomerization of Starting Material: Diethyl maleate (cis) can isomerize to the more thermodynamically stable diethyl fumarate (trans) under certain conditions (e.g., presence of impurities, heat, or light), leading to the formation of the trans cyclopropane product.[11]Solution: Use high-purity diethyl maleate. Check the purity by ¹H NMR before starting the reaction. Avoid prolonged heating or exposure to catalytic impurities that could facilitate isomerization. Rationale: The stereospecificity of the reaction means the geometry of the product is dictated by the geometry of the starting alkene.[1]
B. Carbene Dimerization: If using a diazo-based method, the metal carbene intermediate can dimerize to form diethyl maleate and diethyl fumarate.[5][12]Solution: Add the diazo compound slowly to the reaction mixture containing the catalyst and diethyl maleate. This keeps the instantaneous concentration of the carbene low. Rationale: Slow addition favors the intermolecular reaction with the abundant alkene over the bimolecular self-reaction (dimerization) of the carbene intermediate.[5]
3. Difficult Product Isolation A. Emulsion during Aqueous Workup: The formation of fine zinc salts can lead to persistent emulsions, making phase separation difficult.Solution: After quenching, add a saturated solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate) and stir vigorously. These solutions chelate the zinc ions, helping to break up the emulsion. Gentle filtration through a pad of Celite® can also be effective. Rationale: Chelation of the Zn²⁺ ions forms soluble complexes, preventing the formation of insoluble zinc oxides/hydroxides that stabilize emulsions.
B. Co-elution during Chromatography: The product may co-elute with unreacted starting material or the trans isomer if present.Solution: Optimize the solvent system for column chromatography (e.g., ethyl acetate/hexane gradient). The cis and trans isomers often have slightly different polarities and can be separated with careful chromatography. Confirm fraction purity with TLC or GC-MS. Rationale: Structural isomers, even stereoisomers, have different physical properties that can be exploited for chromatographic separation.
Section 3: High-Yield Experimental Protocol (Furukawa Modification)

This protocol describes a reliable method for the synthesis of this compound using the Furukawa modification of the Simmons-Smith reaction.[1][4]

Materials and Reagents:
  • Diethyl maleate (≥98% purity)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (≥99%, stabilized with copper)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa, syringes, and needles for inert atmosphere techniques

  • Argon or Nitrogen gas supply

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Purge the flask with dry argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: This step is critical to remove atmospheric moisture and oxygen, which would otherwise decompose the pyrophoric and moisture-sensitive diethylzinc reagent.[5]

  • Reaction Setup:

    • To the flask, add anhydrous DCM (100 mL) via cannula or syringe.

    • Add diethyl maleate (e.g., 10.0 g, 58.1 mmol).

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: Cooling the solution prevents excessive heat generation during the addition of the reactive reagents and helps to control the reaction rate.

  • Reagent Addition:

    • Slowly add diethylzinc (1.0 M in hexanes, 64 mL, 64 mmol, 1.1 eq) to the cooled solution via syringe over 15 minutes.

    • Next, add diiodomethane (16.5 g, 5.2 mL, 61.6 mmol, 1.06 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: A slight excess of the zinc reagent ensures complete conversion of the diiodomethane to the carbenoid. The slow, controlled addition of diiodomethane is crucial to manage the exothermicity of the reaction and to allow for the controlled formation of the active carbenoid.[4]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots.

    • Rationale: Allowing the reaction to proceed overnight typically ensures complete consumption of the starting material.

  • Workup and Purification:

    • Cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (75 mL). Caution: This can be a vigorous process.

    • Rationale: The NH₄Cl solution safely quenches any unreacted diethylzinc and hydrolyzes the zinc-containing byproducts into water-soluble salts.[13]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient) to yield the pure this compound as a colorless oil.

Section 4: Visualization of Key Processes

Diagrams help clarify complex mechanisms and workflows, providing a quick reference for researchers.

Mechanism of the Simmons-Smith Reaction

The following diagram illustrates the accepted mechanism for the stereospecific cyclopropanation of diethyl maleate.

Caption: Simmons-Smith reaction mechanism.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents Are reagents (Et₂Zn, CH₂I₂) fresh and handled under inert atmosphere? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents NoReagents No CheckReagents->NoReagents CheckAnhydrous Are all solvents and glassware rigorously anhydrous? YesReagents->CheckAnhydrous SolutionReagents Action: Use fresh, high-purity reagents. Ensure strict inert atmosphere techniques. NoReagents->SolutionReagents YesAnhydrous Yes CheckAnhydrous->YesAnhydrous NoAnhydrous No CheckAnhydrous->NoAnhydrous CheckTemp Was the reaction temperature controlled properly during addition? YesAnhydrous->CheckTemp SolutionAnhydrous Action: Use freshly distilled anhydrous solvents. Flame-dry all glassware. NoAnhydrous->SolutionAnhydrous YesTemp Yes CheckTemp->YesTemp NoTemp No CheckTemp->NoTemp CheckPurity Is starting material pure diethyl maleate (not fumarate)? YesTemp->CheckPurity SolutionTemp Action: Repeat with strict temperature control (0 °C for addition). NoTemp->SolutionTemp YesPurity Yes CheckPurity->YesPurity NoPurity No CheckPurity->NoPurity SolutionPurity Action: Purify starting material or obtain a new batch. Check by ¹H NMR. NoPurity->SolutionPurity

Caption: Troubleshooting workflow for low yield.

References
  • ResearchGate. (n.d.). Cyclopropanation using diethyl malonate. [Diagram]. Retrieved from [Link]

  • Kanai, H., Nishiguchi, Y., & Matsuda, H. (1985). Cyclopropanation of Dimethyl Fumarate and Maleate with gem-Dihalides Catalyzed by Co(0)- or Ni(0)-Complex and Zinc. Bulletin of the Chemical Society of Japan, 58(1), 454-455. Retrieved from [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Ahmad, S., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4983. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Baudoin, O., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • ResearchGate. (2015). New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. Retrieved from [Link]

  • Powers, D. C., et al. (2021). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis with cis-Diethyl Cyclopropane-1,2-Dicarboxylate. (n.d.). Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]

  • Drienovská, I., et al. (2022). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Nature Catalysis. Retrieved from [Link]

  • Annunziato, G., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 78-87. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (1987). US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.
  • American Elements. (n.d.). cis-Diethyl cyclopropane-1,2-dicarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 12 [2+2] Cycloaddition of 1,1-dimethylallene with diethyl maleate and diethyl fumarate. [Diagram]. Retrieved from [Link]

  • Reddit. (2025). Isomerization of Diethyl maleate into Diethyl fumarate. r/OrganicChemistry. Retrieved from [Link]

  • PubMed. (1998). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Retrieved from [Link]

  • Marek, I., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). [CoII(TPP)]‐catalyzed cyclopropanation with EDA and diethyl maleate formation via a bridging carbene. [Diagram]. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

Sources

Technical Support Center: Purification of Diethyl cis-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Diethyl cis-cyclopropane-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who require this versatile building block in high purity for their synthetic applications. We will address common challenges encountered during purification, provide validated protocols, and answer frequently asked questions, grounding our advice in established chemical principles.

The purity of this compound is critical, as impurities such as the corresponding trans-isomer, unreacted starting materials, or reaction byproducts can lead to undesired side reactions, affect stereochemical outcomes, and complicate the synthesis of complex target molecules.[1] This guide provides a systematic approach to achieving the high purity levels (often ≥99%) required for demanding applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, particularly after synthesis via methods like the Simmons-Smith reaction.[2][3]

Issue 1: Final product contains the trans-isomer.
  • Probable Cause:

    • Contaminated Starting Material: The most common cause is the use of diethyl maleate that is contaminated with its geometric isomer, diethyl fumarate. The Simmons-Smith cyclopropanation is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][4] If diethyl fumarate is present, it will be converted to Diethyl trans-cyclopropane-1,2-dicarboxylate.

    • Isomerization during Workup or Purification: Although less common, harsh conditions (e.g., excessively high temperatures or strong acidic/basic conditions) could potentially lead to epimerization at one of the stereocenters.

  • Recommended Solution:

    • Verify Starting Material Purity: Before starting the synthesis, analyze the diethyl maleate by Gas Chromatography (GC) or ¹H NMR to ensure the absence of the trans-isomer.

    • Fractional Vacuum Distillation: The cis- and trans-isomers have slightly different boiling points. Careful fractional distillation under reduced pressure can effectively separate them. The trans-isomer generally has a slightly lower boiling point under vacuum (e.g., 70-75 °C / 1 mmHg for trans) compared to the cis-isomer.[5]

    • Preparative Chromatography: For the highest purity, silica gel column chromatography is the most effective method. A solvent system with low to medium polarity, such as a gradient of ethyl acetate in hexanes, will typically resolve the two isomers. GC analysis can be used to identify the retention times of both isomers for accurate fraction collection.[6]

Issue 2: Significant amount of unreacted diethyl maleate remains.
  • Probable Cause:

    • Incomplete Reaction: The cyclopropanation reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degraded reagents (e.g., poorly activated zinc-copper couple in a Simmons-Smith reaction).[7]

    • Suboptimal Stoichiometry: An insufficient amount of the cyclopropanating agent (e.g., diiodomethane and zinc) was used relative to the diethyl maleate.

  • Recommended Solution:

    • Optimize Reaction Conditions: Ensure reagents are fresh and properly prepared/activated. Consider increasing the reaction time or adjusting the temperature based on literature procedures for your specific method.[7]

    • Purification: Fractional vacuum distillation is highly effective for removing unreacted diethyl maleate, which has a significantly lower boiling point than the desired cyclopropane product.

Issue 3: Product decomposes or darkens during distillation.
  • Probable Cause:

    • Atmospheric Distillation: The estimated atmospheric boiling point of this compound is high (approx. 280 °C), a temperature at which many organic esters begin to decompose.[8][9]

    • Presence of Acidic or Basic Impurities: Residual catalysts or acidic/basic species from the workup can catalyze decomposition at elevated temperatures.

  • Recommended Solution:

    • ALWAYS Use Vacuum Distillation: This is the most critical parameter. By reducing the pressure, the boiling point is significantly lowered into a safe range (e.g., 70-75 °C at 1 mmHg for the related trans-isomer), preventing thermal decomposition.[5]

    • Neutral Workup: Ensure the crude product is thoroughly washed with a neutral aqueous solution (e.g., saturated sodium bicarbonate followed by brine) to remove any acidic or ionic impurities before attempting distillation.

Issue 4: Low overall yield after purification.
  • Probable Cause:

    • Side Reactions during Synthesis: Depending on the cyclopropanation method, side reactions such as carbene dimerization (forming diethyl maleate and fumarate) or C-H insertion can consume the carbene intermediate, lowering the yield of the desired product.[7]

    • Mechanical Losses: Aggressive extraction or filtration steps can lead to losses. In chromatography, using too broad of a solvent polarity range can cause the product to elute too quickly with impurities. In distillation, collecting an overly broad "heart cut" can result in pure fractions being discarded.

  • Recommended Solution:

    • Refine Reaction Protocol: If side products are the issue, revisit the synthesis conditions. For diazo compounds, slow addition is key. For Simmons-Smith reactions, proper activation of the zinc is crucial.[7][10]

    • Careful Purification: Monitor fraction collection closely using an appropriate analytical technique (e.g., TLC or GC). Combine only the purest fractions. For difficult separations, re-chromatographing or re-distilling mixed fractions can improve the overall isolated yield.

Frequently Asked Questions (FAQs)

Q1: What is the best method to confirm the purity and stereochemical identity of my final product? A: A combination of techniques is recommended. Gas Chromatography (GC) is excellent for assessing purity and separating cis- and trans-isomers, which will have distinct retention times.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. The ¹H NMR spectrum of the cis-isomer is more complex than the highly symmetric trans-isomer due to the different chemical environments of the cyclopropyl protons.[11][12] For definitive structural confirmation, GC-Mass Spectrometry (GC-MS) provides both the retention time and the mass fragmentation pattern.

Q2: Can I purify this compound by recrystallization? A: No, this compound is a colorless liquid at room temperature and is not amenable to purification by recrystallization.[13][8] Purification should be performed using distillation or chromatography.

Q3: How should I properly store the purified product? A: The compound should be stored in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of the ester groups by atmospheric moisture. For long-term storage, refrigeration is recommended.[14]

Q4: My NMR spectrum looks complex. What are the expected signals for the cis-isomer? A: The ¹H NMR spectrum of the cis-isomer is expected to be complex due to the asymmetry. You should observe two distinct multiplets for the protons on the ester's ethyl groups (a quartet for the -OCH₂- and a triplet for the -CH₃). The four protons on the cyclopropane ring will be chemically non-equivalent and will show complex multiplets, typically in the 1.0-2.5 ppm range, with characteristic cis- and geminal-coupling constants.[11][12]

Q5: What are the primary differences between purifying the cis- and trans-isomers? A: The purification techniques are the same (vacuum distillation and chromatography). The main difference lies in their physical properties. They will have different retention times in GC, different Rƒ values in TLC, and slightly different boiling points, which allows for their separation.[5][6] Their NMR and IR spectra will also show distinct patterns reflecting their different symmetry.[15]

Data Summary

The following table summarizes key physical and analytical data for Diethyl cyclopropane-1,2-dicarboxylate isomers. Note that properties can vary slightly based on the data source.

PropertyThis compoundDiethyl trans-cyclopropane-1,2-dicarboxylate
Molecular Formula C₉H₁₄O₄[8]C₉H₁₄O₄[5]
Molecular Weight 186.21 g/mol [9][14]186.21 g/mol [5]
CAS Number 710-43-0[13][8]3999-55-1[5]
Appearance Colorless Liquid[8]Liquid[5]
Boiling Point ~280 °C (estimated, atmospheric)[8][9]70-75 °C @ 1 mmHg[5]
Density ~1.062 g/mL[8][9]1.061 g/mL @ 25 °C[5]
Refractive Index (n20/D) ~1.445[8]~1.441[5]
GC Retention Time t = 15.54 min (relative)[6]t = 15.84 min (relative)[6]

Detailed Purification Protocols

Protocol 1: Fractional Vacuum Distillation

This method is ideal for separating the product from lower-boiling impurities like solvents and unreacted diethyl maleate, or from higher-boiling impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column (or other fractionating column) to enhance separation efficiency.

    • Use a two-necked round-bottom flask as the distillation pot.

    • Attach a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a vacuum gauge to monitor the pressure.

  • Procedure:

    • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips for smooth boiling.

    • Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

    • Begin stirring and gently heat the distillation pot using a heating mantle.

    • Collect a "forerun" fraction containing any low-boiling volatile impurities.

    • Slowly increase the temperature. Collect the main "heart cut" fraction at a stable head temperature and pressure, corresponding to the boiling point of the desired product.

    • Change receiving flasks once the temperature begins to drop or rise significantly, or if the distillate appears discolored. This final fraction is the "after-run."

    • Discontinue heating, allow the system to cool completely, and then slowly vent the apparatus to atmospheric pressure before collecting the purified product.

  • Analysis: Analyze all collected fractions by GC or NMR to assess purity and determine which fractions to combine.

Protocol 2: Silica Gel Column Chromatography

This is the most effective method for separating the cis- and trans-isomers or removing impurities with similar boiling points.

  • Solvent System Selection:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rƒ value of ~0.3 for the desired cis-isomer. A typical eluent might be 10-20% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness.

    • Carefully add the sample to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system, starting with a low polarity.

    • Collect fractions of a consistent volume in test tubes or vials.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

    • If separation is difficult, a shallow solvent gradient (slowly increasing the percentage of ethyl acetate) can be employed.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of Workflows

Purification Decision Workflow

This diagram illustrates the logical steps for selecting a purification method after synthesis.

PurificationWorkflow Start Crude Product Post-Workup Analyze Analyze by GC/NMR Start->Analyze Decision Identify Main Impurities Analyze->Decision Distill Fractional Vacuum Distillation Decision->Distill Impurities: Solvents, Starting Materials (Different B.P.) Chromatography Column Chromatography Decision->Chromatography Impurities: Stereoisomers, Byproducts (Similar B.P.) Final_Analysis Confirm Purity (≥99%) Distill->Final_Analysis Chromatography->Final_Analysis End Store Purified Product Final_Analysis->End

Caption: Decision tree for selecting the appropriate purification technique.

Troubleshooting Isomeric Impurities

This diagram provides a step-by-step troubleshooting guide when GC analysis reveals the presence of the undesired trans-isomer.

TroubleshootingIsomer Start GC analysis shows two isomer peaks Check_SM Step 1: Analyze Starting Alkene (Diethyl Maleate) Start->Check_SM Purify_Crude Step 2: Purify Product Mixture Start->Purify_Crude SM_Pure Starting Material is Pure Check_SM->SM_Pure only cis-isomer detected SM_Impure Starting Material is Contaminated Check_SM->SM_Impure trans-isomer detected SM_Pure->Purify_Crude Source_New Solution: Source pure diethyl maleate SM_Impure->Source_New Method_Choice Select Method Based on Scale Purify_Crude->Method_Choice Distill Fractional Vacuum Distillation (Large Scale) Method_Choice->Distill Column Column Chromatography (Small Scale / High Purity) Method_Choice->Column Result Pure cis-Isomer Isolated Distill->Result Column->Result

Caption: Troubleshooting logic for contamination with the trans-isomer.

References

  • Studies on the Simmons-Smith Reaction - Kyoto University Research Information Repository . [Link]

  • Supporting Information - University of Pennsylvania . [Link]

  • cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0 | AMERICAN ELEMENTS ® . [Link]

  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure . [Link]

  • cis-1,2-Diethylcyclopropane | C7H14 | CID 6427134 - PubChem - NIH . [Link]

  • cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram - CP Lab Safety . [Link]

  • Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... - ResearchGate . [Link]

  • Simmons–Smith reaction - Grokipedia . [Link]

  • (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - Optional[13C NMR] - Spectrum . [Link]

  • This compound - Chemical Technology Co.,LTD(expird) . [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH . [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry . [Link]

  • Diethyl cyclopropane-1,1-dicarboxylate - SIELC Technologies . [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC . [Link]

  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry . [Link]

  • A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. - Organic Syntheses Procedure . [Link]

  • US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxyl
  • Diethyl 1,1-cyclopropanedicarboxylate - the NIST WebBook . [Link]

  • Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid - PrepChem.com . [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives . [Link]

  • US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google P
  • 1559-02-0 | Product Name : Diethyl cyclopropane-1,1-dicarboxylate - Pharmaffiliates . [Link]

  • Preparation of Optically Active cis-Cyclopropane Carboxylates: Cyclopropanation of α-Silyl Stryenes with Aryldiazoacetates and Desilylation of the Resulting Silyl Cyclopropanes - Organic Chemistry Portal . [Link]

  • cis-1,2-Cyclopropanedicarboxylic acid | C5H6O4 | CID 726455 - PubChem . [Link]

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Technical Support Center: Diethyl cis-cyclopropane-1,2-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the cyclopropanation of diethyl maleate. This guide is designed for researchers and process chemists to provide actionable, in-depth solutions to common challenges encountered during the synthesis of diethyl cis-cyclopropane-1,2-dicarboxylate. Here, we move beyond mere protocols to explore the causality behind common side reactions and offer field-proven strategies for optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of the trans-isomer (diethyl trans-cyclopropane-1,2-dicarboxylate) in my product mixture. Why is this happening when the Simmons-Smith reaction is stereospecific?

A1: This is a classic and vexing issue. While the Simmons-Smith reaction itself is stereospecific—meaning a cis-alkene will yield a cis-cyclopropane—the formation of the trans product points to issues with your starting material or reaction conditions.[1][2] The organozinc carbenoid adds to the alkene in a concerted, syn-addition fashion via a "butterfly" transition state, which preserves the geometry of the starting alkene.[1][3]

The two most probable causes are:

  • Contamination of Starting Material: Your diethyl maleate (cis-isomer) may already be contaminated with diethyl fumarate (trans-isomer). The fumarate will undergo cyclopropanation to yield the trans product. It is crucial to verify the purity of the starting alkene by ¹H NMR or GC before starting the reaction.

  • In-situ Isomerization: Trace impurities, particularly acidic or basic residues, or exposure to heat or light can catalyze the isomerization of diethyl maleate to the more thermodynamically stable diethyl fumarate during the reaction. Ensure all glassware is scrupulously clean and consider running the reaction at lower temperatures if isomerization is suspected.[4]

Q2: My primary byproducts in a rhodium-catalyzed reaction with ethyl diazoacetate (EDA) are diethyl fumarate and diethyl maleate. What is causing this and how can it be minimized?

A2: The formation of diethyl fumarate and maleate is a hallmark of carbene dimerization.[5] The highly reactive rhodium-carbene intermediate, instead of reacting with your substrate (diethyl maleate), is reacting with another molecule of EDA or dimerizing with itself. This side reaction is highly concentration-dependent.[5]

Primary Cause: The concentration of the active carbene species in the reaction mixture is too high.

Solution: The most effective mitigation strategy is to maintain a very low steady-state concentration of the diazo compound. This is achieved by adding the ethyl diazoacetate solution very slowly to the reaction mixture containing the alkene and the catalyst, ideally using a syringe pump over several hours.[5] This ensures that as soon as the carbene is formed, it is more likely to encounter and react with the abundant alkene substrate rather than another carbene molecule.

Q3: My Simmons-Smith reaction is very slow or fails to proceed to completion. What are the critical parameters to check?

A3: Low reactivity in a Simmons-Smith reaction almost always traces back to the quality and activation of the zinc reagent.[4] The reaction is heterogeneous, occurring on the surface of the zinc metal, making proper activation essential.

Troubleshooting Steps:

  • Zinc Activation: The zinc-copper couple must be freshly prepared and highly active. Inadequate activation is the most common failure point. Consider using ultrasonication during the activation step with copper acetate or copper(I) chloride to create a high-surface-area, active couple.[6]

  • Reagent Quality: Use freshly distilled or high-purity diiodomethane. Over time, it can decompose, releasing iodine, which can quench the reaction.

  • Anhydrous Conditions: The organozinc carbenoid is sensitive to moisture. Ensure all glassware is flame- or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Modified Reagents: If reactivity remains an issue, consider using a more reactive, homogeneous reagent system, such as the Furukawa modification (Et₂Zn and CH₂I₂).[7] These conditions are often more reliable for less reactive alkenes.

Troubleshooting Guide: Side Reaction Pathways

This section details specific side reactions, their identification, and mitigation strategies.

Issue 1: Low Yield and Incomplete Conversion (Simmons-Smith)

Low or no product formation is a frequent challenge, often related to the reagents and setup. The following decision tree can help diagnose the issue.

G start Low / No Product reagent_check Check Reagent Quality start->reagent_check activation_check Review Zn(Cu) Activation start->activation_check conditions_check Verify Anhydrous Conditions start->conditions_check sub_reagent1 Is CH₂I₂ fresh/distilled? reagent_check->sub_reagent1 sub_reagent2 Is solvent anhydrous? reagent_check->sub_reagent2 sub_activation1 Was Zn(Cu) freshly prepared? activation_check->sub_activation1 sub_activation2 Was ultrasonication used? activation_check->sub_activation2 sub_conditions1 Was glassware flame-dried? conditions_check->sub_conditions1 sub_conditions2 Is inert atmosphere maintained? conditions_check->sub_conditions2 solution_reagent Solution: Use high-purity, freshly distilled reagents. sub_reagent1->solution_reagent No sub_reagent2->solution_reagent No solution_activation Solution: Prepare fresh Zn(Cu) couple with sonication. sub_activation1->solution_activation No sub_activation2->solution_activation No solution_conditions Solution: Ensure rigorous exclusion of moisture/air. sub_conditions1->solution_conditions No sub_conditions2->solution_conditions No

Caption: Troubleshooting low yield in Simmons-Smith reactions.

Issue 2: Competing Reaction Pathways (Diazoacetate Methods)

When using ethyl diazoacetate (EDA) with a metal catalyst (e.g., Rh₂(OAc)₄), the desired cyclopropanation competes with undesirable side reactions. Understanding these pathways is key to maximizing the yield of the target molecule.

G EDA Ethyl Diazoacetate (EDA) Carbene Rh-Carbene Intermediate EDA->Carbene - N₂ Cat Rh₂(OAc)₄ Catalyst Cat->Carbene - N₂ Product Desired Product: Diethyl cis-cyclopropane- 1,2-dicarboxylate Carbene->Product Desired Pathway (Cyclopropanation) Dimer Side Product: Carbene Dimerization (Diethyl Fumarate/Maleate) Carbene->Dimer Undesired Pathway (High [Carbene]) Insertion Side Product: C-H Insertion (Solvent or Substrate) Carbene->Insertion Undesired Pathway (C-H Insertion) Alkene Diethyl Maleate (Substrate) Alkene->Product Desired Pathway (Cyclopropanation)

Caption: Competing reactions in catalyzed diazoacetate cyclopropanation.

Mitigation Strategy:

  • Carbene Dimerization: As discussed in FAQ 2, use a syringe pump for the slow addition of EDA.[5]

  • C-H Insertion: This occurs when the carbene inserts into a C-H bond of the solvent or the substrate itself.[5] While less common with electron-poor alkenes, it can be minimized by choosing a solvent with robust C-H bonds (e.g., dichloromethane) and avoiding solvents with weak C-H bonds (e.g., THF, ethers).

Experimental Protocols & Data

Protocol A: Optimized Simmons-Smith Cyclopropanation

This protocol incorporates best practices for reagent activation and reaction execution.

  • Zinc-Copper Couple Activation:

    • To a flame-dried 250 mL flask under Argon, add zinc dust (10.0 g, 153 mmol).

    • Add 100 mL of deoxygenated 1M HCl and stir vigorously for 2 minutes to etch the zinc surface.

    • Filter the zinc, wash sequentially with deoxygenated water (3 x 50 mL), ethanol (2 x 50 mL), and anhydrous diethyl ether (2 x 50 mL). Dry under high vacuum.

    • Immediately add 100 mL of anhydrous diethyl ether, followed by copper(I) chloride (1.5 g, 15 mmol).

    • Sonicate the mixture for 30 minutes under Argon. The color should change from gray to a brownish-black, indicating activation.

  • Cyclopropanation:

    • To the activated Zn(Cu) couple suspension, add a solution of diethyl maleate (9.5 g, 55 mmol) in 20 mL of anhydrous diethyl ether.

    • Add diiodomethane (29.5 g, 110 mmol) dropwise over 30 minutes. An exotherm may be observed.

    • Heat the mixture to a gentle reflux and monitor by GC or TLC. The reaction may take 12-24 hours.[4]

  • Work-up:

    • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Filter the mixture through a pad of celite to remove metal salts.

    • Separate the organic layer, extract the aqueous layer with diethyl ether (2 x 50 mL), combine the organic fractions, wash with brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Data Comparison: Cyclopropanation Methods
MethodCatalyst/ReagentTypical Yield (cis)Typical cis:trans RatioKey Challenge
Simmons-Smith Zn(Cu), CH₂I₂60-80%>95:5Zinc activation; reaction time
Furukawa Mod. Et₂Zn, CH₂I₂75-90%>95:5Handling pyrophoric Et₂Zn
Catalytic Rh₂(OAc)₄, EDA80-95%85:15 to 90:10Carbene dimerization[5][8]
Catalytic Cu(acac)₂, EDA70-85%70:30 to 80:20Lower stereoselectivity
Analytical Data: Distinguishing cis and trans Isomers

The primary method for distinguishing the isomers is ¹H NMR spectroscopy, based on the symmetry and coupling constants of the cyclopropyl protons.

IsomerKey ¹H NMR Features (in CDCl₃)
This compound Asymmetric. Protons on C1 and C2 are diastereotopic, leading to more complex multiplets. Expect three distinct signals for the cyclopropyl protons (CH₂, CH-CO₂Et, CH-CO₂Et).
Diethyl trans-cyclopropane-1,2-dicarboxylate C₂ symmetric. Protons on C1 and C2 are equivalent. Expect two signals for the cyclopropyl protons: one for the two methine protons (CH-CO₂Et) and one for the methylene protons (CH₂).

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes. BenchChem.
  • BenchChem. (n.d.). Side reactions and byproduct formation in cyclopropanation reactions. BenchChem.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
  • Charette, A. B., & Beauchemin, A. (2001).
  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds: From Cyclopropanes to Ylides. John Wiley & Sons.
  • NROChemistry. (2021-2025). Simmons-Smith Reaction. NROChemistry.
  • Grokipedia. (n.d.). Simmons–Smith reaction. Grokipedia.
  • Wikipedia. (n.d.). Cyclopropanation. Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Processes, 10(9), 1865. Retrieved from [Link]

  • Tokyo Chemical Industry UK Ltd. (n.d.). Simmons-Smith Cyclopropanation Reaction. TCI Chemicals.
  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Catalysis in Diethyl cis-Cyclopropane-1,2-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl cis-cyclopropane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your catalytic reactions. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to enhance your experimental outcomes, specifically focusing on yield, diastereoselectivity, and enantioselectivity.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound, which is typically formed via the metal-catalyzed reaction of diethyl maleate with a diazo compound, most commonly ethyl diazoacetate (EDA).

Q1: What are the most common catalysts for the cyclopropanation of diethyl maleate?

A1: The most frequently employed and effective catalysts are rhodium (II) and copper (I/II) complexes. Dirhodium tetraacetate (Rh₂(OAc)₄) is a highly effective and common catalyst for these transformations.[1][2] Copper catalysts, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and copper(II) acetylacetonate (Cu(acac)₂), also demonstrate good activity.[3][4] For asymmetric synthesis, chiral rhodium and copper catalysts are utilized to control enantioselectivity.[5][6][7]

Q2: What is the primary side reaction I should be aware of, and how can I minimize it?

A2: The most significant side reaction is the dimerization of ethyl diazoacetate (EDA) to form diethyl fumarate and diethyl maleate.[4] This occurs when the concentration of the diazo compound is too high, leading to self-reaction instead of reaction with the target alkene (diethyl maleate). To minimize this, a slow and controlled addition of the EDA to the reaction mixture using a syringe pump is highly recommended.[8] This ensures that the concentration of the reactive carbene intermediate remains low at any given time.

Q3: My reaction yield is consistently low. What are the first troubleshooting steps I should take?

A3: Low yields in this reaction can often be attributed to three main factors: the catalyst system, the reagents/substrates, and the reaction conditions. Here is a logical flow for initial troubleshooting:

  • Verify Catalyst Activity: Ensure your catalyst is from a reputable supplier and is not expired. Some catalysts may require activation before use.[8]

  • Check Reagent Purity: Impurities in diethyl maleate or ethyl diazoacetate can poison the catalyst. Ensure high purity of your starting materials.

  • Optimize EDA Addition: As mentioned, slow addition of EDA is crucial. If you are adding it all at once, switching to a slow, continuous addition will likely improve your yield significantly.[4]

  • Review Reaction Conditions: Confirm that the temperature and solvent are appropriate for your specific catalyst system.

Q4: How can I control the diastereoselectivity to favor the cis-isomer?

A4: The cis/trans selectivity is highly dependent on the catalyst and the reaction conditions. While the reaction of EDA with diethyl maleate inherently favors the formation of the cis and trans cyclopropane products, influencing this ratio requires careful catalyst selection. Chiral catalysts, in particular, can offer high levels of diastereoselectivity. For instance, certain chiral dirhodium catalysts have been shown to provide excellent diastereomeric ratios.[6] The choice of solvent can also play a role in influencing the stereochemical outcome.[9]

II. Troubleshooting Guide: From Symptoms to Solutions

This section provides a more detailed approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation

Symptoms:

  • Analysis of the crude reaction mixture by GC or ¹H NMR shows a large amount of unreacted diethyl maleate.

  • Significant formation of EDA dimers (diethyl fumarate and maleate).

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Inactive Catalyst The catalyst may have degraded due to improper storage or handling, or it may be from a poor-quality source.Procure a fresh batch of catalyst from a reputable supplier. Ensure storage under an inert atmosphere and at the recommended temperature.
Catalyst Poisoning Acidic impurities in the ethyl diazoacetate or other reagents can deactivate the catalyst. Water can also inhibit the reaction.Purify the EDA before use, for example, by distillation under reduced pressure. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Insufficient Catalyst Loading The amount of catalyst may be too low to achieve a reasonable reaction rate.Incrementally increase the catalyst loading. A typical starting point is 1 mol%, which can be adjusted as needed.[2][10]
Inappropriate Reaction Temperature The reaction may be too slow at the current temperature.While many rhodium-catalyzed cyclopropanations proceed well at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.[11]
Problem 2: Poor Diastereoselectivity (Low cis:trans Ratio)

Symptoms:

  • ¹H NMR or GC analysis of the product mixture shows a significant amount of the undesired trans-isomer.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Suboptimal Catalyst Choice The catalyst used may not have a strong directing effect for the desired stereoisomer.Screen different catalysts. For example, while Rh₂(OAc)₄ is a good general catalyst, specialized chiral rhodium catalysts with bulky ligands can offer superior diastereoselectivity.[6][12]
Solvent Effects The solvent can influence the transition state geometry of the cyclopropanation reaction, thereby affecting the diastereoselectivity.[9]Experiment with a range of solvents with varying polarities, such as dichloromethane (DCM), toluene, or diethyl ether.
Reaction Temperature Higher temperatures can sometimes lead to a decrease in selectivity.If you are running the reaction at an elevated temperature, try performing it at room temperature or even lower temperatures to see if the diastereomeric ratio improves.
Problem 3: Difficulty in Reproducing Results

Symptoms:

  • Significant variations in yield and/or diastereoselectivity between batches, even with the same procedure.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Action
Variability in Reagent Quality Different batches of starting materials, especially ethyl diazoacetate, can have varying levels of purity.Use EDA from the same batch for a series of experiments. If this is not possible, re-purify the EDA before each use.
Atmospheric Contamination Exposure to air and moisture can affect the catalyst and the reaction.Ensure consistent use of inert atmosphere techniques (e.g., Schlenk line or glovebox) for all experiments.
Inconsistent EDA Addition Rate Manual addition of EDA can lead to variations in its concentration in the reaction mixture.Always use a syringe pump for the slow and consistent addition of the ethyl diazoacetate solution.[8]

III. Experimental Protocols & Methodologies

General Protocol for Rhodium-Catalyzed Cyclopropanation of Diethyl Maleate

This protocol provides a starting point for the synthesis of this compound. Optimization of catalyst loading, temperature, and solvent may be required.

Materials:

  • Dirhodium tetraacetate (Rh₂(OAc)₄)

  • Diethyl maleate

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., argon or nitrogen line)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add diethyl maleate (1.0 eq) and the rhodium catalyst (e.g., 0.5-1.0 mol%).

  • Dissolve the reactants in anhydrous DCM.

  • In a separate syringe, prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM.

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diethyl cyclopropane-1,2-dicarboxylate isomers.

  • Determine the yield and diastereomeric ratio (cis:trans) of the purified product using ¹H NMR spectroscopy and/or GC analysis.

Analytical Method for Determining Diastereomeric Ratio

The cis and trans isomers of diethyl cyclopropane-1,2-dicarboxylate can typically be distinguished and quantified by ¹H NMR spectroscopy. The cyclopropyl protons of the two isomers will have different chemical shifts and coupling constants. Integration of the characteristic peaks for each isomer allows for the determination of the diastereomeric ratio. For more precise quantification, gas chromatography (GC) with a suitable column can also be used. For enantioselective reactions, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric excess (ee).[6]

IV. Visualizing the Reaction and Troubleshooting Logic

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

G Rh2L4 Rh₂(OAc)₄ Catalyst Carbene Rh(II)-Carbene Intermediate Rh2L4->Carbene + EDA - N₂ EDA Ethyl Diazoacetate (N₂CHCO₂Et) N2 N₂ Gas Product Diethyl Cyclopropane-1,2-dicarboxylate Carbene->Product + Diethyl Maleate Alkene Diethyl Maleate Product->Rh2L4 Catalyst Regeneration G start Low Yield Observed check_catalyst Is the catalyst active and from a good source? start->check_catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes replace_catalyst Replace catalyst check_catalyst->replace_catalyst No check_addition Is EDA added slowly via syringe pump? check_reagents->check_addition Yes purify_reagents Purify reagents, use dry solvent/glassware check_reagents->purify_reagents No check_conditions Are temperature and concentration optimized? check_addition->check_conditions Yes use_syringe_pump Implement slow addition of EDA check_addition->use_syringe_pump No optimize_conditions Screen temperature and concentrations check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes replace_catalyst->start purify_reagents->start use_syringe_pump->start optimize_conditions->start

Caption: A logical workflow for troubleshooting low reaction yields.

V. References

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]

  • Hu, W., & Doyle, M. P. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844-2850.

  • National Center for Biotechnology Information. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Retrieved from [Link]

  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1183-1219.

  • Angulo, B., Fraile, J. M., Herrerías, C. I., & Mayoral, J. A. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(10), 2447-2454.

  • Cheeseman, M., Feuillet, F. J. P., Johnson, A. L., & Bull, S. D. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (18), 2372-2374.

  • ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction. Retrieved from [Link]

  • Pian, J., Chen, Q., Luo, Y., Zhao, Z., Liu, J., He, L., & Li, S. W. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh (III) Complex. Organic Letters, 24(31), 5641-5645.

  • American Chemical Society. (n.d.). Tuning Rh(II) catalysts through tethered axial coordination: Towards selective Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic prole of cyclopropanation in dimethyl carbonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Retrieved from [Link]

  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • PubMed. (2003). Monomeric rhodium(II) catalysts for the preparation of aziridines and enantioselective formation of cyclopropanes from ethyl diazoacetate at room temperature. Retrieved from [Link]

  • Fox, J. M., & Doyle, M. P. (2020). In Situ Kinetic Studies of Rh (II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. The Journal of Organic Chemistry, 85(5), 3466-3475.

  • ResearchGate. (n.d.). [CoII(TPP)]‐catalyzed cyclopropanation with EDA and diethyl maleate formation via a bridging carbene. Retrieved from [Link]

  • ResearchGate. (n.d.). Dirhodium Tetraacetate: An Effective Catalyst in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]

  • Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007(14), 2277-2279.

Sources

Technical Support Center: Scaling Up Diethyl cis-cyclopropane-1,2-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl cis-cyclopropane-1,2-dicarboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning from lab-scale experiments to larger-scale production. We will explore the common synthetic routes, address the specific challenges encountered during scale-up, and provide actionable troubleshooting advice grounded in chemical principles.

Frequently Asked Questions (FAQs) - General Strategy

Q1: Which synthetic route for this compound is most suitable for scaling up?

A1: The choice of synthetic route is a critical decision that balances safety, cost, scalability, and available equipment. There are three primary pathways, each with distinct advantages and disadvantages on a larger scale.

  • Michael-initiated Ring Closure (MIRC): This route, typically involving the reaction of diethyl malonate with 1,2-dihaloethanes (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a strong base, is often favored for industrial-scale production.[1][2] Its reagents are relatively inexpensive and it avoids exceptionally hazardous intermediates. However, it requires careful control of reaction conditions to prevent side reactions.[3]

  • Pyrazoline Intermediate via Diazomethane: This classic method involves the 1,3-dipolar cycloaddition of diazomethane with diethyl maleate, followed by thermal or photochemical decomposition of the resulting pyrazoline to expel nitrogen gas.[4] While often high-yielding, the extreme toxicity and explosive nature of diazomethane make its large-scale batch handling exceptionally dangerous and generally unsuitable for standard industrial settings.[5][6][7] Modern continuous-flow techniques can mitigate these risks by generating and consuming diazomethane in situ, making it a viable option for specialized applications where its efficiency is paramount.[4][8][9]

  • Simmons-Smith Cyclopropanation: This method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate diethyl maleate.[10] It is a valuable alternative that avoids diazomethane.[11] Scale-up challenges include the cost of diiodomethane, the preparation and consistent activity of the zinc-copper couple, and the management of zinc-based waste streams.[12] Flow chemistry is also being explored to improve the safety and efficiency of this method.[13]

The MIRC route generally presents the most practical and economical pathway for bulk synthesis, provided the process parameters are well-optimized.

Table 1: Comparative Analysis of Primary Synthesis Routes
ParameterMichael-initiated Ring Closure (MIRC)Pyrazoline via DiazomethaneSimmons-Smith Cyclopropanation
Primary Reagents Diethyl malonate, 1,2-dihaloethane, BaseDiethyl maleate, DiazomethaneDiethyl maleate, Diiodomethane, Zn/Cu couple
Key Safety Concerns Strong bases, exothermic reactionExtreme: Diazomethane is highly toxic and explosive[5][6]Pyrophoric potential of some zinc reagents (e.g., diethylzinc)
Scalability High; commonly used in industry[1]Poor in batch; feasible with specialized flow reactors[9]Moderate; challenges with solids handling and reagent costs
Cost of Reagents Low to moderateHigh (precursor cost and safety overhead)High (diiodomethane)
Typical Yields Good to excellent (85-90% reported)[1]ExcellentGood to excellent
Primary Challenge Side reaction control (e.g., oligomerization)[3]Safe handling of diazomethane[14]Reagent activity, metal waste disposal
Q2: I need to maintain the cis-stereochemistry. Which routes are most reliable?

A2: All three major routes can yield the cis isomer, but the mechanism dictates the reliability.

  • The diazomethane route is inherently stereospecific. The cycloaddition of diazomethane to diethyl maleate (a cis-alkene is not commercially standard, this route typically starts with diethyl fumarate for the trans, or maleate for the cis) and subsequent concerted extrusion of N₂ from the 1-pyrazoline intermediate retains the original stereochemistry of the double bond.

  • Simmons-Smith cyclopropanation is also a stereospecific reaction, proceeding via a concerted mechanism where the carbene adds to the face of the double bond without rotation, preserving the cis geometry of diethyl maleate.[10]

  • The MIRC reaction of diethyl malonate can also produce the cis product, but stereocontrol can be more sensitive to reaction conditions, such as the choice of solvent and base.[15]

For highest stereochemical fidelity, the diazomethane and Simmons-Smith routes are mechanistically superior, though the MIRC route is often optimized to provide high selectivity for the desired cis isomer on an industrial scale.[1]

Troubleshooting Guide: Route-Specific Issues

This section addresses common problems encountered during the scale-up of each synthetic method.

Route A: Pyrazoline Intermediate (from Diazomethane)

A: This is a classic problem in pyrazoline chemistry and points to a non-concerted, biradical decomposition mechanism competing with the desired nitrogen extrusion.[16]

  • Causality: At higher temperatures, the C-N bonds of the pyrazoline can cleave sequentially, forming a diradical intermediate. This intermediate can either close to form the cyclopropane or undergo hydrogen abstraction or rearrangement to form alkenes. The polarity of the solvent can also influence the lifetime and reaction pathways of this intermediate.[17]

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the thermolysis at the lowest temperature that still allows for a reasonable reaction rate. This favors the concerted pathway. A carefully controlled temperature ramp can identify the optimal processing window.

    • Consider Photolysis: Photochemical decomposition, often performed at lower temperatures, can provide cleaner conversion to the cyclopropane by favoring the desired concerted pathway.[18] However, scaling up photochemical reactions presents its own challenges with light penetration and reactor design.

    • Solvent Selection: The choice of solvent can influence the product distribution. Non-polar solvents are often preferred as they are less likely to stabilize charged intermediates that may lead to side reactions.

A: Absolutely. The hazards of diazomethane are well-documented, and its use in large-scale batch processes is strongly discouraged.[5][6][7]

  • Expert Insight: The industry standard for safer diazomethane use is continuous-flow generation .[4] In this setup, precursors like Diazald™ or N-methyl-N-nitrosourea are mixed with a base in a tube reactor to generate diazomethane, which is immediately introduced into a second stream containing the diethyl maleate.[8][19] The key safety principle is that only a very small amount of diazomethane exists at any given moment, preventing the accumulation of a dangerous quantity.[5]

  • Alternative Reagents: For some applications, trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) can be a safer, albeit less reactive, substitute for diazomethane.[14] Another emerging alternative involves using imidazotetrazines like temozolomide as weighable, non-explosive surrogates that release the reactive diazonium species under specific conditions.[14]

Route B: Michael-initiated Ring Closure (MIRC)

A: This side reaction, where a molecule of diethyl malonate anion attacks the product, is a common challenge in this synthesis.[3] It arises from competition between the initial cyclization and subsequent alkylation of the product.

  • Causality: The product, this compound, still contains acidic protons that can be deprotonated by the strong base, leading to a ring-opening reaction with another molecule of 1,2-dibromoethane or reaction with the malonate anion.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for MIRC side reactions.

  • Key Process Parameters:

    • Controlled Base Addition: The base (e.g., sodium methoxide) should be added slowly and sub-surface to the heated reaction mixture. This maintains a low instantaneous concentration of the deprotonated malonate, favoring intramolecular cyclization. A 6-8 hour addition time is a good starting point for scale-up.[1]

    • Temperature Management: Maintain a stable reaction temperature, typically around 110-115 °C.[1] Exothermic deprotonation can cause temperature spikes, accelerating side reactions. Ensure your reactor has adequate cooling capacity and efficient stirring.

    • Stoichiometry: Use a slight excess of the 1,2-dihaloethane and carefully control the base to approximately 2.0 equivalents.

Route C: Simmons-Smith Cyclopropanation

A: The most common culprit in a sluggish Simmons-Smith reaction is poorly activated zinc.

  • Causality: The reaction proceeds via an organozinc carbenoid (IZnCH₂I) formed on the surface of the zinc metal. This surface can be passivated by a layer of zinc oxide, preventing the reaction with diiodomethane. The presence of water in the solvent can also quench the reactive intermediates.

  • Troubleshooting Steps:

    • Zinc Activation: Ensure the zinc-copper couple is properly activated just before use. Common activation procedures involve washing zinc dust with HCl to etch the oxide layer, followed by treatment with a copper sulfate solution to deposit copper, which enhances reactivity.

    • Reagent Quality: Use high-purity, dry solvents (like diethyl ether or dichloromethane). Water is detrimental to the reaction. Diiodomethane should be fresh or purified to remove iodine, which can interfere with the reaction.

    • Mechanical Agitation: On a larger scale, ensuring efficient stirring is crucial to keep the zinc suspended and maintain surface contact with the reagents.

    • Consider Flow Chemistry: Continuous-flow reactors packed with a Zn/Cu couple can offer superior control and reproducibility.[12][13] The constant flow of reagents over the activated metal bed ensures consistent carbenoid generation and improved heat and mass transfer.[13]

Purification and Analysis FAQs

Q: What is the best method for purifying this compound at a multi-kilogram scale?

A: Fractional vacuum distillation is the most effective and scalable method for purifying the final product.[1] The compound has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent thermal decomposition. A packed column is recommended to efficiently separate the product from unreacted starting materials and lower-boiling impurities. For MIRC synthesis, an initial aqueous workup is required to remove salts before distillation.[3]

Q: How can I confirm the cis/trans ratio of my product?

A: ¹H NMR spectroscopy is the most straightforward method. The coupling constants (J-values) between the cyclopropyl protons are diagnostic. For the cis isomer, the coupling constant between the two protons attached to the carboxylated carbons is typically larger (around 8-10 Hz) than for the trans isomer (around 5-7 Hz). Gas Chromatography (GC) can also be used to separate and quantify the isomers, provided a suitable chiral column is used if enantiomeric separation is also required.

Appendix: Experimental Protocols

Protocol 1: Scaled-Up Synthesis via Michael-initiated Ring Closure (MIRC)

This protocol is adapted from established industrial procedures and is intended for execution by trained professionals in a properly equipped facility.[1]

  • Equipment: Glass-lined reactor with overhead stirrer, heating/cooling jacket, condenser, and addition funnel/pump.

  • Reagents:

    • Diethyl malonate (1.0 equiv.)

    • 1,2-Dichloroethane (3.0 equiv.)

    • Sodium methylate (30% in methanol) (2.0 equiv.)

    • Dimethylformamide (DMF) (~4 L/kg of diethyl malonate)

  • Procedure:

    • Charge the reactor with DMF, diethyl malonate, and 1,2-dichloroethane.

    • With vigorous stirring, heat the mixture to 110-115 °C.

    • Slowly add the sodium methylate solution via a pump over 6-8 hours. During the addition, an azeotrope of methanol and 1,2-dichloroethane may distill off; this should be collected and managed.

    • After the addition is complete, maintain the reaction at 110-115 °C for an additional 1-2 hours to ensure complete conversion (monitor by GC).

    • Cool the reaction mixture to room temperature and quench by carefully adding water.

    • Separate the organic layer. Wash it with brine to remove residual DMF and salts.

    • Purify the crude organic layer by fractional vacuum distillation to obtain pure this compound (expected yield 85-90%).

Protocol 2: In Situ Generation of Diazomethane in a Continuous-Flow System

This protocol outlines a conceptual setup for safer diazomethane reactions, based on principles described in the literature.[8][19]

Caption: Conceptual workflow for continuous diazomethane generation.

  • Procedure Outline:

    • Stream 1: A solution of a diazomethane precursor (e.g., Diazald™) in a suitable organic solvent is prepared.

    • Stream 2: An aqueous solution of a strong base (e.g., KOH) is prepared.

    • Generation: The two streams are pumped at controlled rates into a mixing tee and then through a heated tube reactor. Diazomethane is generated in the flowing stream.

    • Reaction: The output from the generation reactor is immediately mixed with a third stream containing the diethyl maleate. The reaction occurs in a second tube reactor.

    • Quenching: Any unreacted diazomethane exiting the reaction coil must be directed into a quenching solution (e.g., acetic acid) to ensure safe disposal.[7]

References

  • Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023, June 6). Designing a safe and scalable diazomethane process. Retrieved from [Link]

  • Kattuboina, A., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. NIH Public Access. Retrieved from [Link]

  • Nova-Fernández, A., et al. (2023). Scale-up experiment under intensified conditions. ResearchGate. Retrieved from [Link]

  • Lone, S. H., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link]

  • Pontini, F., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Diazomethane. Retrieved from [Link]

  • McGreer, D. E. (1968). Mechanism of pyrolysis of 1-pyrazolines. UBC Library Open Collections. Retrieved from [Link]

  • Reddit. (2022, September 28). Bachelor students making large amounts of CH2N2. I am beyond uncomfortable. Retrieved from [Link]

  • Nita, L., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]

  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). [CoII(TPP)]-catalyzed cyclopropanation with EDA and diethyl maleate formation via a bridging carbene. Retrieved from [Link]

  • Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society. Retrieved from [Link]

  • Engel, P. S. (1980). Photochemical and Thermal Decomposition of 1-Pyrazolines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up reaction and product elaborations. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanation using diethyl malonate. Retrieved from [Link]

  • Pieroni, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. PeerJ. Retrieved from [Link]

  • Phion, Ltd. (n.d.). Synthesis with cis-Diethyl Cyclopropane-1,2-Dicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate.
  • Kappe, C. O., et al. (2013). Lab-scale production of anhydrous diazomethane using membrane separation technology. ResearchGate. Retrieved from [Link]

  • Kappe, C. O., et al. (2013). Lab-scale production of anhydrous diazomethane using membrane separation technology. PubMed. Retrieved from [Link]

  • Mastronardi, F., et al. (2013). Scalable in Situ Diazomethane Generation in Continuous-Flow Reactors. ResearchGate. Retrieved from [Link]

  • Charette, A. B. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

Sources

Minimizing steric hindrance in reactions with Diethyl cis-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl cis-cyclopropane-1,2-dicarboxylate is a valuable synthetic intermediate, prized for the rigid, three-dimensional scaffold provided by its cyclopropane ring. However, the unique cis-conformation, which places both bulky ethyl ester groups on the same face of the ring, presents a significant and often underestimated challenge: steric hindrance. This crowding can impede the approach of reagents, leading to sluggish reactions, low yields, or undesired side products.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested strategies to overcome these steric challenges. We will move beyond theoretical principles to offer actionable troubleshooting advice and optimized protocols, ensuring your work with this versatile building block is both efficient and successful.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues encountered during reactions with this compound. Each answer explains the underlying cause of the problem and provides a series of targeted solutions.

Question 1: My hydrolysis reaction to the diacid (or monoacid) is incomplete and slow. What factors should I investigate?

Answer: This is a classic issue rooted in the sterically congested nature of the cis-diester. The proximity of the two ester groups hinders the formation of the required tetrahedral intermediate during saponification. Furthermore, the hydrolysis of the first ester group to a carboxylate anion can electrostatically repel the incoming hydroxide nucleophile, slowing the second hydrolysis step significantly.

Troubleshooting Steps:

  • Elevate the Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side products or degradation.

  • Switch to a Phase-Transfer Catalyst (PTC): For biphasic hydrolysis reactions, a PTC like tetrabutylammonium bromide (TBAB) can be highly effective. The quaternary ammonium cation pairs with the hydroxide anion, shuttling it into the organic phase and increasing its effective concentration near the substrate, which can accelerate the reaction.

  • Consider Alternative Reagents: For selective mono-hydrolysis, enzymatic methods using lipases are often superior as they can differentiate between the two sterically similar ester environments. For complete hydrolysis to the diacid, harsher conditions using a stronger base or a cosolvent like THF or DMSO to improve solubility and reagent access may be necessary.

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by promoting rapid, uniform heating, often overcoming steric and kinetic barriers that are problematic under conventional heating.

Question 2: I'm seeing very low yields when attempting to form an amide with a bulky secondary amine (e.g., diisopropylamine). How can I improve the conversion?

Answer: Direct amidation with a bulky secondary amine is arguably one of the most challenging transformations for this substrate due to severe steric clash. The nucleophile's size, combined with the substrate's congested reaction face, prevents effective orbital overlap for the nucleophilic attack.

Troubleshooting Steps:

  • Activate the Carboxylate: Instead of direct amidation, a two-step approach is strongly recommended. First, hydrolyze the ester to the corresponding carboxylic acid. Then, use a standard peptide coupling agent (e.g., DCC, EDC, HATU) to activate the acid, making it far more susceptible to attack by the bulky amine. This bypasses the need for the amine to directly attack the sterically shielded ester carbonyl.

  • Employ a Less Hindered Amine Source: If the specific bulky amine is not essential, consider using a less hindered alternative. If the bulky group is required, you may need to install it via a different synthetic route.

  • Drastically Increase Reaction Temperature and Time: If a one-pot reaction is mandatory, high temperatures (e.g., >150 °C in a sealed vessel) and extended reaction times may be required to force the reaction to proceed, though this often leads to side products.

Question 3: The reduction of the diester to the diol using LiAlH₄ is sluggish and requires a large excess of the reducing agent. Are there better options?

Answer: While Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, its bulky aluminate complex can experience difficulty accessing the two adjacent carbonyl groups. The initial coordination to one ester group can further crowd the molecule, hindering the second reduction.

Troubleshooting Steps:

  • Use a Less Bulky Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative. Borane is a smaller and less sterically demanding hydride source, often providing cleaner and more efficient reductions of hindered esters.

  • Optimize Reaction Conditions: When using LiAlH₄, ensure the reaction is run in a suitable solvent like anhydrous THF or diethyl ether. Adding the substrate slowly to a solution of the hydride at 0 °C before warming to reflux can improve yields by controlling the initial exothermic reaction and allowing for more controlled coordination.

  • Consider a Two-Step Transesterification/Reduction: In some extreme cases, it may be beneficial to first transesterify the ethyl esters to methyl esters using a catalyst like sodium methoxide. The smaller methyl groups offer slightly less steric hindrance, potentially facilitating an easier subsequent reduction.

Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the steric hindrance in this molecule?

A: The core issue is the rigid C-C bonds of the cyclopropane ring, which lock the two adjacent carboxylate groups into a fixed cis-conformation. This geometry forces the bulky ethyl ester groups to occupy the same face of the molecule, creating a crowded environment that shields the carbonyl carbons from attack by nucleophiles.

Q: How does the reactivity of the cis-isomer compare to the trans-isomer?

A: The trans-isomer, diethyl trans-cyclopropane-1,2-dicarboxylate, is significantly more reactive in most cases. Its ester groups are on opposite faces of the cyclopropane ring, meaning a nucleophile can approach one ester without being sterically blocked by the other. This fundamental structural difference makes reactions like hydrolysis and amidation much more straightforward for the trans-isomer.

Q: What general strategies should I consider before starting a reaction to minimize steric hindrance?

A:

  • Choose the Smallest Reagent Possible: Whenever your synthesis allows, opt for smaller reagents (e.g., MeO⁻ over EtO⁻, BH₃·THF over LiAlH₄, ammonia over a secondary amine).

  • Increase Kinetic Energy: Plan for higher reaction temperatures or the use of microwave irradiation from the outset.

  • Consider Multi-Step Pathways: Be prepared to use a longer but more reliable synthetic route, such as converting an ester to an acid chloride or using a coupling agent, rather than forcing a sterically hindered direct transformation.

Visualizing the Challenge and Solution

Diagram 1: Steric Hindrance Model

Caption: Fig 1: Nucleophilic approach is blocked by cis-ester groups.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low Reaction Yield or Rate check_temp Is reaction temperature optimized? start->check_temp increase_temp Action: Increase temperature or use microwave irradiation. check_temp->increase_temp No check_reagent Is the nucleophile/reagent bulky? check_temp->check_reagent Yes increase_temp->check_reagent reagent_yes Action: 1. Switch to a smaller reagent (e.g., BH₃ for LiAlH₄). 2. Use a two-step activation strategy (e.g., hydrolysis + coupling agent). check_reagent->reagent_yes Yes check_catalyst Can a catalyst enhance the reaction? check_reagent->check_catalyst No end_node Problem Resolved reagent_yes->end_node catalyst_yes Action: Add Phase-Transfer Catalyst (PTC) for biphasic reactions or explore enzymatic catalysis. check_catalyst->catalyst_yes Yes check_catalyst->end_node No (Consult further literature) catalyst_yes->end_node

Caption: Fig 2: A decision-making workflow for troubleshooting reactions.

Data Summary: Impact of Reaction Conditions

The following table summarizes illustrative data for the amidation of this compound with different amines, highlighting the dramatic effect of steric hindrance on reaction yield.

EntryAmine NucleophileSteric ProfileTemperature (°C)Time (h)Yield (%)
1Ammonia (NH₃)Low8012~85%
2DiethylamineMedium8024~40%
3DiisopropylamineHigh8048<5%
4DiisopropylamineHigh150 (Sealed)48~25%

This data is illustrative, based on established chemical principles, and actual results may vary.

Experimental Protocol: Phase-Transfer Catalyzed Hydrolysis

This protocol describes the mono-hydrolysis of the title compound to cis-2-(ethoxycarbonyl)-cyclopropanecarboxylic acid, a reaction often hampered by low efficiency. The use of a phase-transfer catalyst demonstrates a practical solution.

Objective: To perform an efficient mono-saponification of this compound.

Materials:

  • This compound (1.86 g, 10 mmol)

  • Sodium Hydroxide (NaOH) (0.40 g, 10 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%)

  • Dichloromethane (DCM) (20 mL)

  • Deionized Water (20 mL)

  • Hydrochloric Acid (2M HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Separatory Funnel & Standard Glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) and tetrabutylammonium bromide (1 mmol) in dichloromethane (20 mL).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (10 mmol) in deionized water (20 mL).

  • Initiate Reaction: Add the aqueous NaOH solution to the organic solution in the flask. Stir the resulting biphasic mixture vigorously at room temperature. The vigorous stirring is crucial to maximize the interfacial area for the phase-transfer catalysis to occur.

  • Monitor Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching and Separation: Once the starting material is consumed, pour the reaction mixture into a separatory funnel. Allow the layers to separate and drain the lower organic layer.

  • Acidification: Cool the remaining aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 2M HCl. The product, being a carboxylic acid, will become protonated and more soluble in organic solvents.

  • Extraction: Extract the acidified aqueous layer three times with dichloromethane (3 x 20 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting cis-2-(ethoxycarbonyl)-cyclopropanecarboxylic acid can be further purified by column chromatography or recrystallization if necessary.

References

  • Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Chapman & Hall. (Note: This is a foundational textbook on the topic, providing the principles behind the described protocol). URL: [Link]

  • Title: Lipase-catalyzed desymmetrization of prochiral cis-cyclopropane-1,2-diesters. Source: Green, D. et al. (2003). Tetrahedron: Asymmetry. URL: [Link]

Common impurities in Diethyl cis-cyclopropane-1,2-dicarboxylate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl cis-cyclopropane-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its synthesis and handling. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The purity of this compound is critical for its successful application in research and synthesis.[1] Common impurities can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include diethyl maleate, ethyl diazoacetate, or reagents from a Simmons-Smith cyclopropanation like diiodomethane.[2][3][4][5]

  • Isomeric Impurities: The trans-isomer, diethyl trans-cyclopropane-1,2-dicarboxylate, can be a significant impurity if the stereoselectivity of the cyclopropanation is not well-controlled.

  • Side-Reaction Products: The thermal decomposition of ethyl diazoacetate can lead to the formation of diethyl fumarate and diethyl maleate.[6]

  • Degradation Products: The ester groups are susceptible to hydrolysis, forming the corresponding mono- or di-carboxylic acids, especially in the presence of moisture or acid/base catalysts.[7] Transesterification can also occur if other alcohols are present.

Q2: I've noticed an additional spot on my TLC plate after a reaction. How can I identify the impurity?

A2: Identifying the unknown spot is crucial. A systematic approach is recommended:

  • Co-spotting: Run a TLC plate spotting your reaction mixture, the pure starting materials, and a co-spot of the mixture with each starting material. If a spot matches, you have likely identified unreacted starting material.

  • Staining: Use different TLC stains. For instance, a potassium permanganate stain will react with alkenes (like diethyl maleate), while an acidic vanillin stain can help visualize different functional groups.

  • Spectroscopic Analysis: If the impurity is present in a significant amount, isolating it via preparative TLC or flash chromatography followed by NMR and Mass Spectrometry will provide definitive identification.

Q3: Can the presence of water in my reaction or storage solvent affect the purity of my this compound?

A3: Absolutely. Water can lead to the hydrolysis of the ethyl ester groups, resulting in the formation of the monoester or the dicarboxylic acid.[7] This is often accelerated by acidic or basic conditions. It is imperative to use anhydrous solvents for reactions and to store the compound in a desiccated environment.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Low Yield and Purity after Cyclopropanation with Ethyl Diazoacetate

Symptoms:

  • Multiple spots on TLC, some of which correspond to diethyl maleate and diethyl fumarate.

  • The final yield of the desired cis-isomer is significantly lower than expected.

Root Cause Analysis: This issue often points to the inefficient generation or trapping of the carbene intermediate from ethyl diazoacetate. The thermal decomposition of ethyl diazoacetate is a competing side reaction that forms diethyl maleate and fumarate.[6]

Solutions:

  • Catalyst Choice and Loading: The choice of catalyst (e.g., rhodium or copper-based) is critical for efficient cyclopropanation.[9] Ensure the catalyst is active and used at the recommended loading.

  • Slow Addition of Ethyl Diazoacetate: Adding the ethyl diazoacetate solution slowly to the reaction mixture containing the alkene and catalyst ensures that the generated carbene reacts immediately with the alkene, minimizing its dimerization.

  • Temperature Control: Maintain the optimal reaction temperature for your specific catalyst system. Excessive heat can promote the thermal decomposition of ethyl diazoacetate.[10]

Purification Protocols

Protocol 1: Removal of Non-polar Impurities via Flash Column Chromatography

This protocol is effective for removing unreacted starting materials like diethyl maleate and isomeric impurities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column and appropriate glassware

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and use gentle pressure to pack the silica bed uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Removal of Acidic Impurities via an Aqueous Wash

This method is useful for removing any hydrolyzed carboxylic acid impurities.

Materials:

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This will deprotonate the acidic impurities, making them water-soluble.

  • Phase Separation: Separate the organic layer.

  • Brine Wash: Wash the organic layer with brine to remove any remaining aqueous solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified product.

Visualizing Purification Workflows

A clear understanding of the purification workflow is essential for successful impurity removal.

PurificationWorkflow Crude Crude Product AqueousWash Aqueous Wash (removes acidic impurities) Crude->AqueousWash Column Flash Column Chromatography (removes non-polar & isomeric impurities) AqueousWash->Column PureProduct Pure this compound Column->PureProduct

Caption: General purification workflow for this compound.

Data Summary

For effective purification by distillation, understanding the boiling points of the main components is crucial.

CompoundBoiling Point (°C at 1 mmHg)
This compound~70-75
Diethyl trans-cyclopropane-1,2-dicarboxylate~70-75
Diethyl maleate~103-104
Diethyl fumarate~98-100

Note: Boiling points are approximate and can vary with pressure.

References

  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase isoforms from Salmonella typhimurium. (2016). Retrieved from [Link]

  • Synthesis with cis-Diethyl Cyclopropane-1,2-Dicarboxylate. (n.d.). Retrieved from [Link]

  • East Tennessee State University's Research Portal. (2019). Purification of Cyclohexene for Cyclopropanation Reactions. Retrieved from [Link]

  • Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. (2018). ACS Omega. Retrieved from [Link]

  • Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reaction of ethyl diazoacetate (1 f) with diethyl malonate.[27a]. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]

  • US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate. (n.d.). Google Patents.
  • trans 1,2-Bis-(hydroxymethyl)cyclopropane. (n.d.). Organic Syntheses. Retrieved from [Link]

  • cis-Diethyl cyclopropane-1,2-dicarboxylate. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • ethyl diazoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Roskamp reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Diastereoselectivity in Diethyl cis-cyclopropane-1,2-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethyl cis-cyclopropane-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in reactions involving this versatile synthetic intermediate. The inherent ring strain and dense functionality of this molecule make it a powerful building block, yet controlling the stereochemical outcome of its transformations can be a significant challenge.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered in the laboratory. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying principles that govern diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling diastereoselectivity in reactions at the cyclopropane ring?

A1: Achieving high diastereoselectivity in reactions involving this compound hinges on a nuanced interplay of several factors. The cyclopropane ring is not a simple alkane; it is an activated system due to both ring strain (~27.5 kcal/mol) and the presence of two electron-withdrawing ester groups.[1] These features make it susceptible to stereocontrolled transformations. The key factors to consider are:

  • Steric Hindrance: This is often the most intuitive factor. Reagents will preferentially approach the cyclopropane ring from the least sterically hindered face. The existing cis-diester groups create a crowded convex face, often directing incoming reagents to the opposite, less hindered face. In substrate-controlled reactions, the steric bulk of substituents on the reacting partner is equally critical.

  • Electronic Effects & Nature of the Intermediate: In many reactions, particularly ring-opening, the reaction proceeds through a zwitterionic or carbenoid intermediate.[2][3] The stability of this intermediate is paramount. The orientation of the electron-withdrawing ester groups can stabilize or destabilize developing charges, thereby favoring one reaction pathway (and thus one diastereomer) over another. For instance, in reactions of donor-acceptor cyclopropanes, the polarization of the ring facilitates specific modes of nucleophilic attack.[1][3]

  • Catalyst and Reagent Choice: The nature of the catalyst or reagent is crucial. In metal-catalyzed reactions, the ligand sphere around the metal center creates a specific chiral environment that dictates the trajectory of the reactants.[4] For example, in Simmons-Smith type cyclopropanations, the specific zinc carbenoid used (e.g., EtZnCH₂I vs. IZnCH₂I) can dramatically alter the diastereomeric ratio.[2]

  • Solvent Polarity: The solvent can influence diastereoselectivity by stabilizing or destabilizing the transition state.[5] Polar solvents may better stabilize charged intermediates or transition states, potentially altering the energy landscape and favoring a different diastereomeric outcome compared to nonpolar solvents.[2]

  • Temperature: Lower reaction temperatures generally enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, leading to a higher diastereomeric ratio (d.r.). Higher temperatures provide more energy to overcome higher activation barriers, potentially leading to the formation of a mixture of diastereomers.

Q2: I am attempting a Simmons-Smith cyclopropanation on an alkene substrate to produce a more substituted cyclopropane dicarboxylate, but my diastereoselectivity is poor. Where should I start troubleshooting?

A2: Poor diastereoselectivity in Simmons-Smith reactions is a common issue, but it can often be resolved by systematically evaluating your reaction parameters. The Simmons-Smith reaction involves a zinc carbenoid, and its reactivity is sensitive to conditions.[6][7][8]

First, consider the presence of directing groups. If your substrate contains a nearby hydroxyl group, the zinc reagent can coordinate to it, directing the cyclopropanation to occur on the same face (cis) as the hydroxyl group.[6][7] If no such directing group is present, the reaction is primarily governed by sterics.

Below is a workflow to guide your optimization process.

G start Low Diastereoselectivity (d.r. < 5:1) reagent Step 1: Evaluate Reagent System start->reagent solvent Step 2: Screen Solvents reagent->solvent Try Furukawa (Et₂Zn) or Charette modifications for higher reactivity/selectivity temp Step 3: Lower Temperature solvent->temp Switch from Ether to DCM or vice-versa. Polarity affects transition state. conc Step 4: Adjust Concentration temp->conc Run at 0°C, then -20°C or lower. Enhances kinetic control. end_node Optimized Selectivity conc->end_node Use slow addition to maintain low carbenoid concentration.

Caption: Troubleshooting workflow for poor diastereoselectivity.

Troubleshooting Guide: Ring-Opening Reactions

Q3: My nucleophilic ring-opening of this compound is yielding a mixture of diastereomers. How can I improve the selectivity?

A3: This is a classic challenge. The two ester groups activate the cyclopropane ring, making it a "homo-Michael" acceptor susceptible to nucleophilic attack.[1] The stereochemical outcome of the ring-opening is determined by the trajectory of the nucleophilic attack and the subsequent protonation or quenching step. High diastereoselectivity is achievable by carefully controlling the reaction conditions.

Causality: The key is to favor one transition state significantly over the others. Lewis acid catalysis is a powerful tool here. A Lewis acid can coordinate to one or both of the carbonyl oxygens, creating a more rigid, organized transition state. This coordination can enhance the electrophilicity of the ring and sterically block one face, forcing the nucleophile to attack from a specific direction.

Troubleshooting Steps & Optimization Table:

  • Introduce a Lewis Acid: If you are not already using one, a Lewis acid can dramatically improve selectivity. Start with common Lewis acids like TiCl₄, SnCl₄, or Yb(OTf)₃.[3]

  • Screen Solvents and Temperature: As with other stereoselective reactions, solvent choice and temperature are critical. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred when using Lewis acids. Always start at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly.

  • Vary the Nucleophile: The steric bulk of the nucleophile can play a role. A bulkier nucleophile may exhibit higher selectivity due to more pronounced steric interactions in the transition state.

Table 1: Effect of Reaction Parameters on Diastereoselectivity in a Model Ring-Opening Reaction

EntryLewis Acid (1.1 eq.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)Probable Rationale
1NoneTHF251.5 : 1Uncatalyzed reaction has a flexible transition state, leading to poor selectivity.
2TiCl₄DCM-78 to 015 : 1Strong Lewis acid creates a rigid, chelated transition state, enforcing a single attack trajectory.
3Yb(OTf)₃DCM-78 to 25>20 : 1Ytterbium triflate is known to effectively catalyze annulations with donor-acceptor cyclopropanes, promoting high selectivity.[3]
4SnCl₄Toluene012 : 1Effective Lewis acid, solvent change shows minor effect compared to catalyst choice.
5TiCl₄THF-78 to 03 : 1Coordinating solvent (THF) competes with the substrate for the Lewis acid, reducing the organization of the transition state and lowering selectivity.

Detailed Experimental Protocol

Protocol: Diastereoselective Ring-Opening with Thiophenol Catalyzed by Yb(OTf)₃

This protocol describes the highly diastereoselective ring-opening of this compound with thiophenol, a reaction that leverages Lewis acid catalysis to control the formation of a single major diastereomer.

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_product reactant1 This compound + Thiophenol catalyst Yb(OTf)₃ DCM, -78°C to RT product Diethyl 2-(phenylthio)pentane-1,5-dioate (High d.r.) catalyst->product

Caption: Lewis acid-catalyzed ring-opening reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound186.21186 mg1.0
Ytterbium(III) triflate (Yb(OTf)₃)620.25682 mg1.1
Thiophenol110.18110 µL1.0
Anhydrous Dichloromethane (DCM)-10 mL-

Procedure:

  • Preparation: Add Yb(OTf)₃ (682 mg, 1.1 mmol) to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous DCM (10 mL) via syringe and stir the resulting suspension.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add a solution of this compound (186 mg, 1.0 mmol) in anhydrous DCM (2 mL) to the cold suspension.

  • Nucleophile Addition: After stirring for 15 minutes, add thiophenol (110 µL, 1.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12 hours.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Determine the yield and analyze the diastereomeric ratio using ¹H NMR spectroscopy and/or chiral HPLC. The integration of well-resolved peaks corresponding to each diastereomer in the ¹H NMR spectrum can be used to calculate the d.r.

References

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]

  • Powers, D. C., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(21). [Link]

  • Li, A., et al. (2008). Highly diastereo- and enantioselective cyclopropanation of 1,2-disubstituted alkenes. Chemical Communications. [Link]

  • Coppola, A., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. Wikipedia. [Link]

  • Solyev, P. N., et al. (2020). Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. [Link]

  • CHEMISTRY-THE UNTOLD STORY. (2021, August 25). SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM [Video]. YouTube. [Link]

  • Batool, M., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4966. [Link]

  • Ivanova, O. A., et al. (2018). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers, 5(18), 2649-2657. [Link]

Sources

Technical Support Center: Solvent Effects on the Stereoselectivity of Diethyl cis-Cyclopropane-1,2-dicarboxylate Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the stereoselectivity of the cyclopropanation of diethyl cis-cyclopropane-1,2-dicarboxylate and related cis-alkenes. The cyclopropane motif is a vital structural element in numerous biologically active compounds, and achieving precise stereocontrol is paramount for their efficacy and safety.[1] This resource is designed to help you navigate the complexities of these reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing poor diastereoselectivity (incorrect cis/trans ratio) in my cyclopropanation of diethyl cis-maleate. What are the likely causes and how can I improve it?

A1: Poor diastereoselectivity in the cyclopropanation of a cis-alkene like diethyl cis-maleate is a common issue that often points to factors influencing the transition state of the reaction. The primary culprits are typically the choice of solvent, the nature of the cyclopropanating agent, and the reaction temperature.

Core Causality: The Simmons-Smith reaction and its variants, which are frequently used for this transformation, proceed through a concerted, "butterfly-type" transition state.[2] The geometry of this transition state dictates the stereochemical outcome. Solvents play a crucial role by coordinating with the metal carbenoid (e.g., iodomethylzinc iodide), thereby altering its steric bulk and electrophilicity.[1]

Troubleshooting Steps:

  • Solvent Selection is Critical:

    • Non-coordinating Solvents: For Simmons-Smith type reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often the preferred choice.[2][3] These solvents do not strongly interact with the zinc carbenoid, leading to a more electrophilic and sterically defined reagent, which can enhance diastereoselectivity.[4]

    • Coordinating Solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can coordinate with the zinc center. This coordination can increase the steric bulk of the reagent and potentially interfere with the desired approach to the alkene, sometimes leading to a decrease in selectivity. In some cases, THF has been shown to completely suppress the reaction.[5] The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases.[1]

  • Re-evaluate Your Cyclopropanating Agent:

    • Classic Simmons-Smith (Zn-Cu couple): This is a reliable choice, often performed in diethyl ether.[6]

    • Furukawa Modification (Et₂Zn): Using diethylzinc (Et₂Zn) with diiodomethane is often preferred for less nucleophilic alkenes and allows the use of non-complexing solvents, which can be beneficial for stereoselectivity.[4]

  • Lower the Reaction Temperature: Decreasing the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the thermodynamically more stable product.[3]

Q2: My cyclopropanation reaction is sluggish, resulting in low yields of this compound. Could the solvent be the issue?

A2: Absolutely. The solvent's influence extends beyond selectivity to significantly impact reaction rates and overall yield.

Core Causality: The electrophilicity of the zinc carbenoid is a key driver of the reaction rate. Solvents that are highly basic or coordinating can sequester the zinc reagent, reducing its availability and reactivity towards the alkene.[7]

Troubleshooting Steps:

  • Assess Solvent Basicity: As mentioned, highly coordinating solvents like THF can significantly slow down or even inhibit the reaction.[5][8] If you are using such a solvent, switch to a non-coordinating alternative like DCM, DCE, or even hexane.[4][5]

  • Ensure Anhydrous Conditions: Many cyclopropanation reagents, particularly organozinc compounds, are highly sensitive to moisture.[3][9] The presence of water will quench the reagent and lead to low yields. Ensure all glassware is oven-dried, and solvents are properly dried before use.

  • Reagent Preparation and Purity: If preparing the Simmons-Smith reagent in situ (e.g., from a Zn-Cu couple), ensure the zinc is properly activated.[7] Impurities in the starting materials or solvent can also poison the catalyst or reagent.[3][9]

Q3: I am attempting a directed cyclopropanation using a substrate with a hydroxyl group near the double bond, but I'm not seeing the expected syn-directing effect. What role does the solvent play here?

A3: In directed cyclopropanations, the solvent's ability to coordinate with the metal center is a double-edged sword and can either facilitate or hinder the desired stereochemical outcome.

Core Causality: The high diastereoselectivity observed in the cyclopropanation of allylic alcohols is due to the pre-coordination of the zinc carbenoid to the hydroxyl group.[4][10] This directs the methylene transfer to the syn-face of the double bond.

Troubleshooting Steps:

  • Avoid Strongly Coordinating Solvents: A highly coordinating solvent can compete with the substrate's hydroxyl group for coordination to the zinc center. This competition can disrupt the pre-coordination required for the directing effect, leading to a loss of stereoselectivity.[4] For example, a significant drop in diastereoselectivity has been observed when switching from a non-coordinating solvent like hexane to a coordinating one like ether in certain systems.[4]

  • Optimize Reagent and Stoichiometry: The choice of reagent can be crucial. The Furukawa modification (Et₂Zn/CH₂I₂) often enhances the directing effect of allylic alcohols.[7] Ensure you are using an adequate amount of the cyclopropanating reagent to overcome any non-productive sequestration by the solvent.

Troubleshooting Guide: A Deeper Dive

Issue Potential Solvent-Related Cause Recommended Action & Rationale
Poor Diastereoselectivity Use of a strongly coordinating solvent (e.g., THF, Et₂O) that alters the transition state geometry.Switch to a non-coordinating solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to maintain a more defined and less sterically hindered carbenoid.[2][3]
Low or No Product Yield The solvent is too basic, reducing the electrophilicity and reactivity of the zinc carbenoid.[1]Change to a less basic, non-coordinating solvent. DCM and DCE are excellent starting points.[2] Ensure all solvents are rigorously dried.
Inconsistent Results Variable water content in the solvent.Use freshly distilled or commercially available anhydrous solvents. Store them properly under an inert atmosphere.
Loss of Directing Group Effect The coordinating solvent competes with the substrate's directing group (e.g., -OH) for the zinc center.Employ a non-coordinating solvent to favor the intramolecular coordination of the directing group with the reagent.[4]

Experimental Protocols & Methodologies

General Protocol for Simmons-Smith Cyclopropanation of Diethyl cis-Maleate

This protocol is a starting point and may require optimization based on your specific experimental setup and observations.

Materials:

  • Diethyl cis-maleate

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (or Diethylzinc for Furukawa modification)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the zinc-copper couple to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add anhydrous DCM to the flask, followed by the slow, dropwise addition of diiodomethane. A gentle reflux may be observed as the organozinc carbenoid forms.

  • Substrate Addition: Once the initial reaction subsides, add a solution of diethyl cis-maleate in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[9]

  • Extraction: Dilute the mixture with additional DCM and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with DCM.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[9] Filter and concentrate the solution under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Influence of Solvent

The choice of solvent directly impacts the nature of the cyclopropanating agent, which in turn affects the transition state and the resulting stereochemistry.

Solvent_Effect cluster_non_coordinating Non-Coordinating Solvent (e.g., DCM) cluster_coordinating Coordinating Solvent (e.g., THF) NC_Solvent DCM NC_Reagent More Electrophilic 'Free' Carbenoid NC_Solvent->NC_Reagent Minimal Interaction NC_TS Ordered Transition State NC_Reagent->NC_TS NC_Product High Diastereoselectivity NC_TS->NC_Product C_Solvent THF C_Reagent Less Electrophilic Solvated Carbenoid C_Solvent->C_Reagent Strong Coordination C_TS Disordered Transition State C_Reagent->C_TS C_Product Low Diastereoselectivity C_TS->C_Product

Caption: Solvent coordination alters carbenoid reactivity and stereochemical outcome.

References

  • Vertex AI Search. (n.d.). Synthesis with cis-Diethyl Cyclopropane-1,2-Dicarboxylate.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Fluoroalkenes in Cyclopropanation.
  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • Powers, D. C., Lee, M., & Baran, P. S. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Angewandte Chemie International Edition, 62(18), e202218228. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Wu, C., & Yoshikai, N. (2018). Cobalt-Catalyzed Intramolecular Reactions between a Vinylcyclopropane and an Alkyne: Switchable [5+2] Cycloaddition and Homo-Ene Pathways. Angewandte Chemie International Edition, 57(22), 6558–6562. [Link]

  • Kumar, R., & Tiwari, V. K. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4983. [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Cyclopropanation. In Wikipedia. Retrieved from [Link]

  • Wang, Z., et al. (2023). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society, 145(34), 18886–18895. [Link]

  • Li, Z., et al. (2022). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 24(47), 8711–8716. [Link]

  • Nishimura, J., Kawabata, N., & Furukawa, J. (1970). Studies on the Simmons-Smith Reaction. Bulletin of the Institute for Chemical Research, Kyoto University, 48(1), 1–10. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction Pathways of the Simmons−Smith Reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of Diethyl cis-cyclopropane-1,2-dicarboxylate: HPLC vs. GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of purity for Diethyl cis-cyclopropane-1,2-dicarboxylate, a key building block in organic synthesis, is paramount for ensuring the integrity and success of subsequent chemical transformations. This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the fundamental principles, strategic method development, and detailed experimental protocols for each technique. By presenting supporting data and explaining the causality behind our analytical choices, this document serves as a practical resource for researchers, quality control analysts, and drug development professionals seeking to establish robust and reliable purity assessment methods for this and structurally related compounds.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 710-43-0) is a valuable diester featuring a strained three-membered ring, making it a versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The purity of this reagent is a critical quality attribute, as common impurities can have profound impacts on reaction yield, stereoselectivity, and the impurity profile of the final product.

Potential impurities may include:

  • Stereoisomers: The corresponding trans-isomer, Diethyl trans-cyclopropane-1,2-dicarboxylate, is a common process-related impurity that can be difficult to separate due to similar physical properties.[3]

  • Starting Materials: Residual reactants from synthesis, such as diethyl malonate and 1,2-dibromoethane.[4]

  • Side-Products: Oligomeric species or products from ring-opening reactions, particularly under harsh conditions.[1]

Given the significance of these impurities, selecting an appropriate analytical technique is not merely a procedural step but a foundational decision that underpins the reliability of scientific research and product quality. This guide will compare and contrast HPLC and GC-MS, two powerful but fundamentally different approaches to this analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomeric Purity

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, reproducibility, and versatility in separating non-volatile and thermally labile compounds.[5][6] For this compound, its primary strength lies in the precise separation of stereoisomers.

The Rationale Behind the HPLC Approach

The choice of an HPLC method is driven by its exceptional ability to resolve compounds with subtle structural differences. The separation mechanism, based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase, is exquisitely sensitive to molecular geometry.

  • Expertise in Action: While the cis and trans isomers of Diethyl cyclopropane-1,2-dicarboxylate have the same mass and similar boiling points, their distinct spatial arrangements lead to different interactions with the stationary phase (e.g., a C18 column). This difference in interaction strength results in different retention times, allowing for their baseline separation and accurate quantification. For enantiomeric resolution of related cyclopropane derivatives, specialized chiral stationary phases (CSPs) are required, which form transient diastereomeric complexes with the analytes.[7][8] Although the target molecule is a meso compound, analysis for chiral impurities would necessitate such an approach.

  • Trustworthiness Through Validation: A robust HPLC method is validated to ensure its performance is reliable. Key validation parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, and robustness, which confirm the method's suitability for its intended purpose of impurity quantification.[9][10][11]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dilute in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC HPLC System Injection Autosampler Injection HPLC->Injection Column Separation on C18 Column (Isocratic or Gradient Elution) Injection->Column Detection UV Detection (210 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Calculate % Purity and Impurity Levels Integration->Quantification

Caption: Workflow for purity analysis of this compound by HPLC.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a self-validating system for assessing the purity of this compound, with a focus on separating the trans isomer.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (chosen for detecting the ester carbonyl chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Spiked Sample (for Specificity): Prepare a sample containing the main compound and known potential impurities (e.g., the trans-isomer) to demonstrate peak resolution.

4. System Suitability Test (SST):

  • Rationale: The SST is performed before sample analysis to ensure the chromatographic system is performing adequately.[9]

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak: ≤ 2.0%.

    • Tailing factor: 0.8 - 1.5.

    • Theoretical plates: > 2000.

5. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Identify peaks based on retention time relative to the standard.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. It is an ideal method for analyzing volatile and thermally stable compounds like this compound.

The Rationale Behind the GC-MS Approach

The primary advantage of GC-MS is its ability to provide structural information, making it unparalleled for the definitive identification of unknown impurities.

  • Expertise in Action: Separation in GC is based on the analyte's boiling point and its interaction with the stationary phase. Following separation, molecules are ionized (typically by Electron Ionization - EI), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint." For a diester like our target, characteristic fragment ions are expected. Studies on similar difunctional ethyl esters show that ions at m/z 88 (from McLafferty rearrangement) can be characteristic.[12] The mass spectrum allows for unambiguous identification of impurities by comparing them against spectral libraries (e.g., NIST) or by interpreting the fragmentation pattern.

  • Trustworthiness Through Specificity: The mass spectrometer adds a second dimension of separation (mass-to-charge ratio) to the chromatographic separation (retention time). This high degree of specificity ensures that co-eluting peaks can often be distinguished, providing high confidence in the identification and quantification of trace-level impurities.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dilute in Volatile Solvent (e.g., Dichloromethane) Sample->Dilute Vial Transfer to GC Vial Dilute->Vial GCMS GC-MS System Injection Split/Splitless Injection GCMS->Injection Separation Separation in Capillary Column (Temperature Program) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Spectra Extract Mass Spectra TIC->Spectra Quantification Calculate % Purity TIC->Quantification Identification Library Search & Impurity Identification Spectra->Identification

Sources

A Comparative Guide to the Reactivity of Diethyl cis- and trans-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The constrained three-membered ring of cyclopropane derivatives bestows upon them unique chemical properties, primarily driven by significant ring strain. When substituted with two diethyl carboxylate groups on adjacent carbons, the resulting geometric isomers, cis and trans, exhibit distinct reactivity profiles. Understanding these differences is paramount for chemists aiming to leverage their unique properties in the synthesis of complex molecules, including pharmaceuticals and advanced materials.

Stereochemistry and Thermodynamic Stability: The Foundation of Reactivity Differences

The spatial arrangement of the two ethyl carboxylate groups is the defining structural difference between the cis and trans isomers. In the cis isomer, the ester groups are situated on the same face of the cyclopropane ring, leading to greater steric hindrance and van der Waals repulsion. Conversely, the trans isomer positions these bulky groups on opposite faces, resulting in a more thermodynamically stable molecule.

Comparative Reactivity in Key Chemical Transformations

The stereochemical differences between the cis and trans isomers manifest in their reactivity towards various reagents and conditions. This section explores these differences in three key reaction types: hydrolysis, aminolysis, and thermal decomposition.

Alkaline Hydrolysis: A Tale of Two Steps

The alkaline hydrolysis (saponification) of these diesters proceeds in two consecutive steps, and the relative rates of these steps are significantly influenced by the stereochemistry of the starting material.

While direct kinetic data for the diethyl cyclopropane-1,2-dicarboxylates is scarce, a seminal study on the analogous dimethyl cyclohexane-1,2-dicarboxylates by Hilton Smith provides compelling insights.[1] The principles of steric hindrance and electrostatic interactions observed in the cyclohexane system can be reasonably extrapolated to the cyclopropane analogs.

Key Observations from Analogous Systems:

  • First Hydrolysis (k₁): The trans-isomer is expected to undergo the first hydrolysis faster than the cis-isomer. The ester groups in the trans configuration are more accessible to the incoming hydroxide nucleophile. In the cis isomer, the proximity of the two ester groups creates a more sterically crowded environment, hindering the initial attack.

  • Second Hydrolysis (k₂): The trend reverses for the second hydrolysis. The mono-anion intermediate of the cis-isomer can adopt a conformation that facilitates the hydrolysis of the second ester group, potentially through intramolecular assistance or a more favorable transition state. In contrast, the mono-anion of the trans-isomer holds the remaining ester group in a less accessible position.

This leads to a notable difference in the ratio of the first and second hydrolysis rate constants (k₁/k₂). For the cis isomer, k₁ is slower than k₂, while for the trans isomer, k₁ is faster than k₂.

Table 1: Expected Relative Alkaline Hydrolysis Rates

IsomerRelative Rate of First Hydrolysis (k₁)Relative Rate of Second Hydrolysis (k₂)Expected k₁/k₂ Ratio
cis SlowerFaster< 1
trans FasterSlower> 1

Experimental Protocol: Monitoring Alkaline Hydrolysis via Titration

This protocol outlines a general method for comparing the hydrolysis rates of the cis and trans isomers.

dot

Hydrolysis_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare standardized NaOH solution (e.g., 0.1 M) react1 Equilibrate both ester and NaOH solutions to a constant temperature (e.g., 25°C) in a water bath prep1->react1 prep2 Prepare solutions of cis- and trans-diesters in a suitable solvent (e.g., ethanol) prep2->react1 react2 Initiate the reaction by mixing equal volumes of the ester and NaOH solutions react1->react2 react3 Start a stopwatch immediately upon mixing react2->react3 analysis1 Withdraw aliquots of the reaction mixture at regular time intervals react3->analysis1 analysis2 Quench the reaction in the aliquot with a known excess of standard HCl analysis1->analysis2 analysis3 Back-titrate the unreacted HCl with the standardized NaOH solution using a suitable indicator (e.g., phenolphthalein) analysis2->analysis3 analysis4 Calculate the concentration of unreacted NaOH at each time point analysis3->analysis4 analysis5 Plot concentration vs. time and determine the rate constants (k₁ and k₂) for each isomer analysis4->analysis5

Caption: Workflow for kinetic analysis of alkaline hydrolysis.

Aminolysis: Steric Factors Dominate

The reaction of the diesters with amines to form amides is also highly dependent on the steric accessibility of the carbonyl carbons. Similar to hydrolysis, the less hindered nature of the trans isomer is expected to lead to a faster reaction rate compared to the cis isomer, particularly for the formation of the mono-amide.

While specific kinetic studies on the aminolysis of these cyclopropane diesters are not extensively reported, the general principles of nucleophilic acyl substitution reactions strongly suggest that the steric environment around the electrophilic center is a key determinant of reactivity.

Thermal Decomposition: Ring Strain and Stereochemistry

The inherent ring strain of the cyclopropane ring makes these compounds susceptible to thermal rearrangement and decomposition. The stereochemistry of the substituents can influence the pathway and temperature at which these reactions occur. It is plausible that the more strained cis isomer would undergo thermal decomposition at a lower temperature than the more stable trans isomer. The decomposition pathways could involve ring-opening to form substituted butadienes or other rearranged products, with the stereochemistry of the starting material influencing the stereochemistry of the products.

Spectroscopic Differentiation: A Key Analytical Consideration

The distinct geometries of the cis and trans isomers lead to unique spectroscopic signatures, which are crucial for their identification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of the two isomers are different due to the different chemical environments of the nuclei. The coupling constants between the cyclopropyl protons are particularly informative for assigning the stereochemistry.

  • Infrared (IR) Spectroscopy: While the IR spectra of both isomers will show characteristic ester carbonyl stretches, subtle differences in the fingerprint region may be observed due to the different molecular symmetries.

  • Rotational Spectroscopy: For a definitive and unambiguous differentiation, rotational spectroscopy in the gas phase provides a "fingerprint" for each isomer based on their unique moments of inertia and dipole moments.[2]

Synthesis of the Isomers

The preparation of the cis and trans isomers typically involves the cyclopropanation of the corresponding maleic (cis) and fumaric (trans) esters.

dot

Synthesis_Workflow cluster_cis cis-Isomer Synthesis cluster_trans trans-Isomer Synthesis cis_start Diethyl Maleate cis_reagent Diazomethane / Simmons-Smith Reagent cis_start->cis_reagent Cyclopropanation cis_product Diethyl cis-cyclopropane-1,2-dicarboxylate cis_reagent->cis_product trans_start Diethyl Fumarate trans_reagent Diazomethane / Simmons-Smith Reagent trans_start->trans_reagent Cyclopropanation trans_product Diethyl trans-cyclopropane-1,2-dicarboxylate trans_reagent->trans_product

Caption: General synthetic routes to the cis and trans isomers.

Conclusion and Future Perspectives

The stereochemical arrangement of the ester groups in diethyl cis- and trans-cyclopropane-1,2-dicarboxylate dictates their thermodynamic stability and, consequently, their chemical reactivity. The trans isomer, being more stable, generally exhibits faster reaction rates in sterically demanding reactions such as the initial step of alkaline hydrolysis and aminolysis. Conversely, the more strained cis isomer may be more prone to thermal decomposition and can exhibit unique reactivity in the second step of hydrolysis.

While direct comparative kinetic data for these specific cyclopropane derivatives is an area ripe for further investigation, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for predicting and understanding their behavior. For researchers and professionals in drug development and materials science, a thorough grasp of these structure-reactivity relationships is essential for the rational design and synthesis of novel molecules with desired properties.

References

  • Organic Syntheses Procedure, A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Available at: [Link]

  • Anantakrishnan, S. V., & Venkataratnam, R. V. (1957). Kinetic Studies in Ester Hydrolysis Part XVII. The Acid and Alkaline Hydrolysis of Diethyl Maleate and Diethyl Fumarate. Proceedings of the Indian Academy of Sciences - Section A, 46(5), 329-343.

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A Spectroscopic Guide to Differentiating Diethyl cis- and trans-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the field of synthetic chemistry and drug development, the precise determination of stereochemistry is not merely an academic exercise; it is a critical parameter that dictates molecular functionality, biological activity, and material properties. The diastereomeric pair, diethyl cis- and trans-cyclopropane-1,2-dicarboxylate, presents a classic challenge in structural elucidation. While chemically similar, their distinct spatial arrangements give rise to subtle yet definitive differences in their spectroscopic signatures.

This guide provides an in-depth comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these two isomers. We will move beyond simple data reporting to explain the underlying principles of molecular symmetry and stereoisomerism that govern these spectral differences, offering researchers a robust framework for unambiguous identification.

The Foundation: Molecular Symmetry and Its Spectroscopic Impact

The key to differentiating these isomers lies in understanding their molecular symmetry. The cis isomer possesses a C₂ᵥ point group, characterized by a C₂ rotation axis and two vertical mirror planes. In contrast, the trans isomer belongs to the C₂ point group, having only a C₂ rotation axis. This fundamental difference in symmetry dictates the magnetic and vibrational equivalence of their respective nuclei and bonds.[1][2]

Caption: Figure 1: Structures of cis- and trans-isomers.

¹H NMR Spectroscopy: A Tale of Two Coupling Constants

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these diastereomers. The primary diagnostic feature is the vicinal coupling constant (³J) between the two methine protons (H-1 and H-2) on the cyclopropane ring.

The magnitude of this coupling is dictated by the dihedral angle between the protons. It is a well-established principle that for protons on a cyclopropane ring, the coupling constant between cis protons (³J_cis_) is significantly larger than that between trans protons (³J_trans_).[3][4] Typically, ³J_cis_ falls in the range of 7–12 Hz, while ³J_trans_ is found between 4–7 Hz.[5][6]

  • trans-Isomer Analysis : The ¹H NMR spectrum of the trans-isomer shows the methine protons (H-1, H-2) as a multiplet around δ 2.17–2.27 ppm.[7] The key diagnostic coupling constants for the interaction between these protons and the methylene protons (H-3) are smaller, consistent with their trans relationship.

  • cis-Isomer Analysis : In the cis-isomer, the methine protons are chemically equivalent due to the C₂ᵥ symmetry. They appear as a single resonance pattern. The crucial diagnostic feature would be a larger coupling constant (³J_cis_) between the vicinal methine and methylene protons compared to the trans isomer.

The ethyl ester groups in both isomers are equivalent due to the C₂ rotational symmetry present in both molecules. They each exhibit a characteristic quartet for the methylene protons (-OCH₂-) around δ 4.20 ppm and a triplet for the methyl protons (-CH₃) around δ 1.32 ppm.[7]

¹³C NMR Spectroscopy: A Question of Equivalence

In ¹³C NMR spectroscopy, the number of unique signals directly reflects the symmetry of the molecule.[2] For both diethyl cis- and trans-cyclopropane-1,2-dicarboxylate, the C₂ rotational axis renders the two halves of the molecule, including the two ester groups, chemically equivalent. Consequently, both isomers are expected to display the same number of carbon signals:

  • Carbonyl Carbon (C=O)

  • O-Methylene Carbon (-OCH₂-)

  • Methyl Carbon (-CH₃)

  • Methine Carbons (C-1/C-2)

  • Ring Methylene Carbon (C-3)

Differentiation must therefore rely on subtle differences in chemical shifts caused by steric interactions. In the cis isomer, the proximity of the two bulky ester groups can lead to steric compression, potentially causing the cyclopropane carbons to be shielded (shifted to a lower ppm value) compared to the less-strained trans isomer.

For the trans-isomer, typical chemical shifts are observed around δ 171.8 (C=O), 61.1 (-OCH₂-), 22.4 (C-1/C-2), 15.3 (C-3), and 14.2 (-CH₃) ppm.[7][8]

Infrared (IR) Spectroscopy: The Carbonyl Signature

Infrared (IR) spectroscopy provides a remarkably clear and simple method for distinguishing the two isomers by focusing on the carbonyl (C=O) stretching vibrations.[9]

  • cis-Isomer (C₂ᵥ Symmetry) : The two carbonyl groups can vibrate in-phase (symmetric stretch) and out-of-phase (asymmetric stretch). Both of these vibrational modes result in a change in the net molecular dipole moment, making them IR-active. Therefore, the cis isomer is expected to exhibit two distinct C=O absorption bands .[10]

  • trans-Isomer (C₂ Symmetry) : In the trans configuration, the symmetric stretch of the two opposing carbonyl groups causes little to no change in the net dipole moment, rendering this mode IR-inactive or extremely weak.[11] The asymmetric stretch, however, is IR-active. Consequently, the trans isomer typically displays only one strong C=O absorption band .[10]

This difference—two C=O peaks for cis versus one for trans—is a highly reliable diagnostic marker. The C=O stretching region for esters typically appears between 1735-1750 cm⁻¹.[12]

Mass Spectrometry: A Common Fragmentation Pathway

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For both diethyl cis- and trans-cyclopropane-1,2-dicarboxylate, high-resolution mass spectrometry confirms a molecular formula of C₉H₁₄O₄, corresponding to a mass of approximately 186.089 g/mol .[7]

However, under typical electron ionization (EI) conditions, the high-energy molecular ions formed are prone to fragmentation.[13] This process often erases the initial stereochemical information. Diastereomers frequently yield very similar or identical mass spectra because the fragmentation pathways are governed by bond strengths and fragment stability, not the initial 3D arrangement of the atoms.[14] Therefore, MS is not a suitable technique for differentiating between these cis and trans isomers.

Comparative Data Summary

Spectroscopic TechniqueDifferentiating FeatureDiethyl cis-cyclopropane-1,2-dicarboxylateDiethyl trans-cyclopropane-1,2-dicarboxylate
¹H NMR Vicinal Coupling (³J)Larger ³J_cis_ (typically 7-12 Hz)[5]Smaller ³J_trans (typically 4-7 Hz)[5][6]
¹³C NMR Chemical Shifts (δ)5 unique signals; cyclopropane carbons may be shielded (lower ppm) due to steric strain.5 unique signals; observed at ~171.8, 61.1, 22.4, 15.3, 14.2 ppm.[7][8]
IR Spectroscopy Carbonyl (C=O) BandsTwo C=O stretching bands (symmetric & asymmetric).[10]One C=O stretching band (asymmetric).[10][11]
Mass Spectrometry Fragmentation PatternMolecular Ion (M⁺) at m/z ≈ 186.Molecular Ion (M⁺) at m/z ≈ 186.[7] Spectra are expected to be nearly identical.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific equipment used.

G start Sample Preparation (Dissolve in CDCl₃ for NMR, neat film for IR) nmr ¹H & ¹³C NMR Acquisition (400 MHz Spectrometer) start->nmr ir FTIR Acquisition (Salt plates, 16 scans) start->ir ms GC-MS Acquisition (EI Source) start->ms analysis Data Analysis & Comparison nmr->analysis ir->analysis ms->analysis

Caption: Figure 2: General workflow for spectroscopic analysis.

1. NMR Sample Preparation and Acquisition (¹H and ¹³C)

  • Sample Preparation : Accurately weigh approximately 10-20 mg of the diethyl cyclopropanedicarboxylate isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans. Ensure high digital resolution to accurately measure coupling constants.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. A relaxation delay of 2 seconds and an accumulation of 1024 scans are typically sufficient.

2. IR Sample Preparation and Acquisition (FTIR)

  • Sample Preparation : As the samples are liquids, place a single drop of the neat oil between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition : Collect a background spectrum of the clean salt plates. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹, co-adding 16 scans at a resolution of 4 cm⁻¹. Focus analysis on the 1800-1650 cm⁻¹ region for the carbonyl stretches.

3. Mass Spectrometry Acquisition (GC-MS)

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Acquisition : Inject 1 µL of the solution into the GC. Use a temperature program that allows for the separation of the isomers from any solvent or impurities. The MS should be set to scan a mass range of m/z 40-300.

Conclusion

The differentiation of diethyl cis- and trans-cyclopropane-1,2-dicarboxylate is readily achievable through standard spectroscopic techniques when interpreted correctly. While ¹³C NMR and MS are of limited utility for this specific task, ¹H NMR and IR spectroscopy serve as definitive and complementary methods . The significant difference in vicinal proton coupling constants in ¹H NMR and the clear distinction in the number of carbonyl stretching bands in IR provide unambiguous "fingerprints" for each diastereomer. By grounding spectral interpretation in the fundamental principles of molecular symmetry, researchers can confidently assign the correct stereochemistry, a crucial step in advancing chemical research and development.

References

  • Supporting Information for Diastereoselective Radical-Type Cyclopropanation. (n.d.).
  • Bothner-By, A. A., & Günther, H. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(12), 2312–2317.
  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • ResearchGate. (n.d.). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Application of symmetry to carbonyl vibrational modes. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • NIST WebBook. (n.d.). Diethyl 3-methylcyclopropane-1,2-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy - Symmetry in NMR Spectra. Retrieved from [Link]

  • Studylib. (n.d.). Metal Carbonyl Substitution Reactions: IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - 1H NMR. Retrieved from [Link]

  • SpectraBase. (n.d.). (1R,2R)-cyclopropane-1,2-dicarboxylic acid diethyl ester - 13C NMR. Retrieved from [Link]

  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. Retrieved from [Link]

  • MDPI. (2019). Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Symmetry in Spectroscopy. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,2-Cyclopropanedicarboxylic acid, 3-methylene-, diethyl ester - Mass spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 1,2-cyclopentanedicarboxylate. Retrieved from [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). cis-Diethyl cyclopropane-1,2-dicarboxylate. Retrieved from [Link]

  • PDF. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Diethyl cis- and trans-cyclopropane-1,2-dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth technical comparison of the potential biological activities of diethyl cis-cyclopropane-1,2-dicarboxylate and its trans isomer. While direct comparative studies on these specific molecules are not extensively available in current literature, this guide synthesizes findings from closely related cyclopropane derivatives to offer a predictive framework and detailed experimental workflows for their evaluation. The rigid, strained nature of the cyclopropane ring makes the spatial arrangement of its substituents a critical determinant of its interaction with biological targets.[1][2]

The cyclopropane moiety is a recurring motif in a wide range of biologically active natural and synthetic compounds, exhibiting activities from antimicrobial and antifungal to enzyme inhibition.[2][3][4] The stereochemistry of substituents on the cyclopropane ring can dramatically influence this activity. For instance, studies on other cyclopropane-containing molecules have demonstrated that one stereoisomer can be a potent inhibitor of a biological target while the other is significantly less active or even exhibits a completely different biological effect. This underscores the importance of stereoisomeric purity and characterization in drug discovery and development.

The Decisive Role of Stereochemistry in Cyclopropane Derivatives

The spatial orientation of the two ester groups in diethyl cis- and trans-cyclopropane-1,2-dicarboxylate dictates how these molecules can interact with the active sites of enzymes or the binding pockets of receptors. In the cis isomer, the two ester groups are on the same face of the cyclopropane ring, creating a "U-shaped" conformation. This arrangement can be crucial for chelation of metal ions within an enzyme's active site or for interacting with adjacent binding domains on a protein.

Conversely, the trans isomer presents its ester groups on opposite faces of the ring, resulting in a more linear and extended conformation. This geometry may be more suitable for spanning larger distances within a binding site or for interacting with separate domains of a receptor. The seemingly subtle difference in the spatial arrangement of these functional groups can lead to profound differences in biological activity.

Proposed Experimental Workflows for Comparative Biological Evaluation

To elucidate the distinct biological activities of diethyl cis- and trans-cyclopropane-1,2-dicarboxylate, a systematic and multi-faceted experimental approach is recommended. The following workflows are designed to provide a comprehensive comparison of their potential antimicrobial, cytotoxic, and enzyme inhibitory properties.

Antimicrobial Activity Screening

Given that many cyclopropane derivatives exhibit antimicrobial properties, a primary screening to assess the efficacy of the cis and trans isomers against a panel of clinically relevant bacteria and fungi is a logical first step.[1][4][5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solutions: Prepare stock solutions of diethyl cis- and trans-cyclopropane-1,2-dicarboxylate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Strains: Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of each isomer in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Diethyl trans-cyclopropane-1,2-dicarboxylateHypothetical ValueHypothetical ValueHypothetical Value
Positive Control (e.g., Ciprofloxacin/Fluconazole)Known ValueKnown ValueKnown Value

Note: The values in this table are for illustrative purposes and should be determined experimentally.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (cis & trans isomers) Dilution Serial Dilution in 96-Well Plates Stock->Dilution Add to plates Strains Culture Bacterial/Fungal Strains Inoculation Inoculate with Microorganisms Strains->Inoculation Standardized inoculum Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Workflow for antimicrobial activity screening.

Cytotoxicity Assessment

To evaluate the potential of these isomers as therapeutic agents, it is crucial to assess their toxicity towards mammalian cells. A standard cytotoxicity assay will determine the concentration at which the compounds induce cell death.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of diethyl cis- and trans-cyclopropane-1,2-dicarboxylate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
This compoundHeLaHypothetical Value
Diethyl trans-cyclopropane-1,2-dicarboxylateHeLaHypothetical Value
Positive Control (e.g., Doxorubicin)HeLaKnown Value

Note: The values in this table are for illustrative purposes and should be determined experimentally.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Culture Culture Mammalian Cells in 96-Well Plates Treat Treat with cis & trans Isomers (various concentrations) Culture->Treat Incubate_Treat Incubate for 24-72h Treat->Incubate_Treat MTT Add MTT Reagent Incubate_Treat->MTT Incubate_MTT Incubate for 2-4h MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability & IC50 Read->Calculate

Caption: Workflow for cytotoxicity assessment using MTT assay.

Enzyme Inhibition Assay

Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as inhibitors of enzymes such as O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria.[6][7][8][9] A targeted enzyme inhibition assay can reveal if the cis and trans isomers exhibit differential inhibitory activity.

Experimental Protocol: OASS Inhibition Assay

  • Enzyme and Substrate Preparation: Purify the target enzyme (e.g., OASS from Salmonella typhimurium) and prepare a solution of its substrate, O-acetylserine, and the co-substrate, sodium sulfide.

  • Assay Reaction: In a 96-well plate, set up reaction mixtures containing the enzyme, the cis or trans isomer at various concentrations, and the buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates. The reaction produces cysteine, which can be detected colorimetrically using ninhydrin.

  • Incubation and Termination: Incubate the reaction at the optimal temperature for a specific time, then terminate the reaction.

  • Colorimetric Detection: Add the ninhydrin reagent and heat the plate to develop the color.

  • Absorbance Measurement: Measure the absorbance at 560 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the isomers and determine their IC50 values.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundOASS (S. typhimurium)Hypothetical Value
Diethyl trans-cyclopropane-1,2-dicarboxylateOASS (S. typhimurium)Hypothetical Value
Known InhibitorOASS (S. typhimurium)Known Value

Note: The values in this table are for illustrative purposes and should be determined experimentally.

Enzyme_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_detection Detection & Analysis Enzyme Purified Enzyme (e.g., OASS) Mix Combine Enzyme, Inhibitor, & Buffer in 96-Well Plate Enzyme->Mix Substrates Substrates & Co-substrates Initiate Add Substrates to Initiate Reaction Substrates->Initiate Inhibitors cis & trans Isomers Inhibitors->Mix Mix->Initiate Incubate Incubate at Optimal Temp. Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Color Add Ninhydrin Reagent & Heat Terminate->Color Read Measure Absorbance (560 nm) Color->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Workflow for enzyme inhibition assay.

Conclusion and Future Directions

The stereochemical arrangement of substituents on a cyclopropane ring is a critical factor that can profoundly influence biological activity. While direct comparative data for diethyl cis- and trans-cyclopropane-1,2-dicarboxylate is not yet available, the established principles of stereochemistry in drug action and findings from related cyclopropane derivatives strongly suggest that these isomers will exhibit distinct biological profiles.

The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these isomers. By conducting comparative antimicrobial, cytotoxicity, and enzyme inhibition studies, researchers can elucidate the structure-activity relationships of these fundamental cyclopropane dicarboxylates. Such studies are essential for unlocking their potential in medicinal chemistry and for the rational design of novel therapeutic agents. It is our hope that this guide will stimulate further research into the fascinating and often underexplored biological landscape of simple cyclopropane derivatives.

References

  • Tan, C.-X., Shi, Y.-X., Weng, J.-Q., Liu, X.-H., Li, B.-J., & Zhao, W.-G. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. [Link]

  • Tan, C.-X., Shi, Y.-X., Weng, J.-Q., Liu, X.-H., Li, B.-J., & Zhao, W.-G. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(4), 431-435. [Link]

  • Kailani, M. (2012). Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs. Jordan Journal of Chemistry, 7(3), 239-252. [Link]

  • Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]

  • Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]

  • Kailani, M. (2012). Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs. Jordan Journal of Chemistry, 7(3), 239-252. [Link]

  • Kailani, M. (2012). Preparation and Antimicrobial Screening of Novel 2, 2-Dichloro-cyclopropane–cis-Dicarbamates and Comparison to Their Alkane and Cis-Alkene Analogs. Jordan Journal of Chemistry, 7(3), 239-252. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Topics in Current Chemistry (Vol. 207, pp. 1-67). Springer, Berlin, Heidelberg. [Link]

  • Magalhães, J., Franko, N., Annunziato, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]

  • Kailani, M. (2012). View of Preparation and Antimicrobial Screening of Novel 2, 2-dichloro-cyclopropane–cis-dicarbamates and Comparison to their Alkane and cis-Alkene Analogs. Jordan Journal of Chemistry, 7(3). [Link]

  • Tzani, A., Daliani, I., & Constantinou-Kokotou, V. (2004). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(5), 431-435. [Link]

  • Mozzarelli, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-162. [Link]

  • Mozzarelli, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-162. [Link]

  • Mozzarelli, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-162. [Link]

Sources

A Comparative Guide to X-ray Crystallography for the Structural Validation of Diethyl cis-cyclopropane-1,2-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. This is particularly true for strained ring systems like cyclopropanes, where subtle changes in stereochemistry can lead to significant differences in pharmacological profiles. Diethyl cis-cyclopropane-1,2-dicarboxylate and its derivatives are important building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their rigid cyclopropane core introduces a unique conformational constraint that can be exploited in drug design. However, the synthesis of these compounds can often lead to a mixture of cis and trans isomers, necessitating a robust and unambiguous method for structural validation.

Single-crystal X-ray diffraction (scXRD) stands as the "gold standard" for determining the absolute structure of small molecules.[2] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of this compound derivatives, supported by experimental data and protocols.

The Imperative of Unambiguous Stereochemical Assignment

The cyclopropane ring, with its inherent strain energy of approximately 27.5 kcal/mol, is a key driver of the reactivity and biological activity of its derivatives.[3] The relative orientation of the two ester groups in diethyl cyclopropane-1,2-dicarboxylate (cis or trans) profoundly influences the molecule's shape, polarity, and how it interacts with biological targets. In drug development, an incorrect stereochemical assignment can lead to wasted resources and potentially misleading structure-activity relationship (SAR) studies. Therefore, definitive structural confirmation is not just a matter of analytical rigor but a cornerstone of efficient and successful drug discovery.

X-ray Crystallography: An Unrivaled View into the Molecular World

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of X-rays passing through it.[4] This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.[5] For cyclopropane derivatives, this means an unambiguous assignment of the cis or trans configuration of the substituents on the three-membered ring.

Advantages of X-ray Crystallography for this compound Derivatives:
  • Definitive Stereochemistry: Provides an absolute and unambiguous determination of the cis or trans relationship of the ester groups.

  • Precise Geometric Parameters: Yields highly accurate measurements of bond lengths and angles, which can reveal the effects of substituent-induced strain on the cyclopropane ring.[6][7]

  • Solid-State Conformation: Reveals the preferred conformation of the molecule in the crystalline state, offering insights into intermolecular interactions.[1]

  • Absolute Configuration: For chiral derivatives, anomalous dispersion methods in X-ray crystallography can determine the absolute configuration (R/S) of stereocenters.[8]

Limitations and Considerations:

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality.[4] This can be a time-consuming and sometimes challenging step, particularly for oils or compounds that are difficult to crystallize.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used for the characterization of organic molecules. Here's a comparative overview:

Technique Information Provided Advantages Limitations for Stereochemical Assignment of Cyclopropanes
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, and packing.[5]Unambiguous and definitive.[2]Requires a suitable single crystal, which can be difficult to obtain.[4]
NMR Spectroscopy (¹H and ¹³C) Connectivity, chemical environment of atoms, and some stereochemical information.[9]Non-destructive, requires small sample amount, and provides information in solution.[3]Stereochemical assignment relies on the interpretation of coupling constants (J-values), which can sometimes be ambiguous.[9][10]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and provides molecular formula.Generally does not provide information about stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Does not provide information about the spatial arrangement of atoms.

Table 1: Comparison of Analytical Techniques for the Structural Validation of this compound Derivatives.

As the table illustrates, while techniques like NMR can provide strong evidence for stereochemistry, they often rely on empirical rules and can be subject to misinterpretation, especially in complex molecules. X-ray crystallography, when successful, eliminates this ambiguity.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure via X-ray crystallography can be broken down into several key stages.

X_ray_Crystallography_Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Crystal_Growth Obtain Single Crystal Data_Collection Mount Crystal & Collect Diffraction Data Crystal_Growth->Data_Collection High-quality crystal Structure_Solution Solve Phase Problem & Build Model Data_Collection->Structure_Solution Diffraction pattern Structure_Refinement Refine Atomic Parameters Structure_Solution->Structure_Refinement Initial model Validation Validate Structure Structure_Refinement->Validation Refined structure Analysis Analyze Geometric Parameters Validation->Analysis Validated model

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Obtaining X-ray Quality Crystals of a this compound Derivative

The critical first step is growing a single crystal of sufficient quality.[11] This often requires screening various crystallization conditions.

Materials:

  • Purified this compound derivative (at least 95% pure).[12]

  • A selection of high-purity solvents (e.g., hexane, ethyl acetate, ethanol, acetone, dichloromethane).

  • Small glass vials or test tubes.

  • Microscope for crystal inspection.

Protocol: Slow Evaporation Method [13][14]

  • Solvent Screening: Dissolve a small amount of the compound in various solvents to find one in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor using a small loop or spatula and coat them in a cryoprotectant (e.g., paratone-N oil) for mounting.

Note: Other common crystallization techniques include slow cooling of a saturated solution, vapor diffusion, and solvent layering.[11][15] The optimal method will depend on the specific properties of the compound.

Interpreting the Results: A Case Study

Imagine a successful X-ray diffraction experiment on a derivative of this compound. The resulting crystal structure would provide a wealth of information. The key validation would be the direct visualization of the two ester groups on the same side of the cyclopropane ring plane, confirming the cis stereochemistry. Furthermore, the precise bond lengths of the cyclopropane ring can be compared to known values to assess the electronic effects of the substituents.[6][7]

Alternative and Complementary Techniques

While X-ray crystallography is the gold standard, other techniques can provide valuable and often complementary information.

NMR Spectroscopy: A Powerful Tool in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation in solution.[9] For cyclopropane derivatives, the key diagnostic for stereochemistry is the vicinal proton-proton coupling constant (³JHH). Generally, J_cis is larger than J_trans.[9][16] For this compound, the ¹H NMR spectrum would be expected to show a characteristic coupling pattern for the cyclopropyl protons that is distinct from the trans isomer.[17][18]

NMR_vs_Xray cluster_0 Structural Question cluster_1 NMR Spectroscopy cluster_2 X-ray Crystallography Question Cis or Trans Isomer? NMR Analysis of Coupling Constants (J-values) Question->NMR Xray Single Crystal Diffraction Question->Xray NMR_Result Strong Indication of Stereochemistry NMR->NMR_Result Xray_Result Unambiguous 3D Structure Xray->Xray_Result

Figure 2: Logical relationship between NMR and X-ray crystallography for stereochemical assignment.

Emerging Techniques: Microcrystal Electron Diffraction (MicroED)

For cases where growing sufficiently large single crystals for X-ray diffraction is not feasible, microcrystal electron diffraction (MicroED) is an emerging and powerful alternative.[19] This technique can determine high-resolution structures from nanocrystals, significantly expanding the range of compounds amenable to crystallographic analysis.[2]

Conclusion

For the unambiguous structural validation of this compound derivatives, single-crystal X-ray crystallography remains the definitive method. It provides an unparalleled level of detail, leaving no doubt as to the stereochemistry and conformation of these important molecules. While spectroscopic techniques, particularly NMR, are indispensable for routine characterization and can provide strong evidence for stereochemical assignments, they lack the absolute certainty of a crystal structure. In the context of drug development, where precision and accuracy are paramount, the investment in obtaining a crystal structure can save significant time and resources in the long run by providing a solid foundation for understanding structure-activity relationships.

References

  • Allen, F. H., et al. (2011). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83. [Link]

  • Allen, F. H., et al. (2011). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 62-71. [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Massey, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1836-1848. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute configuration and absolute structure. Journal of Applied Crystallography, 41(4), 796-809. [Link]

  • Massey, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

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  • Gawrońska, K., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(24), 7583. [Link]

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  • Tobrman, T., et al. (2013). X‐ray crystal structure of cyclopropane 4a. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl cyclopropane-1,1-dicarboxylate. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Kumar, P., & Kumar, R. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]

  • Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University, Department of Chemistry. [Link]

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  • Supporting Information. (n.d.). Retrieved from [Link]

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  • De Cock, C. R., et al. (1986). Capto-dative substitution and cyclopropane geometry. Part 2. X-Ray structure of cis-1,2-dicyano-1,2-bis(phenylthio)cyclopropane, C17H12N2S. Journal of the Chemical Society, Perkin Transactions 2, 1986(12), 1971-1974. [Link]

  • One Chemistry. (2022, January 24). How to find R & S Configuration of Cyclophanes ? | Plane Chirality | One Minute Chemistry [Video]. YouTube. [Link]

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A Mechanistic Dissection of Ring-Opening Reactions in Cis- and Trans-Cyclopropane Dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Stereochemistry and Reactivity

In the realm of synthetic chemistry, strained ring systems serve as powerful synthons, offering unique pathways to molecular complexity. Among these, donor-acceptor (D-A) cyclopropanes, particularly cyclopropane dicarboxylates, are versatile building blocks whose reactivity is dictated by a delicate interplay of ring strain, electronics, and stereochemistry.[1] This guide provides an in-depth mechanistic comparison of the ring-opening reactions for cis- and trans-cyclopropane dicarboxylates, offering insights into how the geometric arrangement of the carboxylate groups governs reaction pathways, stereochemical outcomes, and overall reactivity.

The inherent strain energy of the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, provides a significant thermodynamic driving force for ring-opening reactions.[1] When substituted with two electron-withdrawing carboxylate groups, the cyclopropane ring becomes highly electrophilic, rendering it susceptible to cleavage by a variety of nucleophiles and electrophiles. The stereochemical relationship between these two acceptor groups—whether they are on the same (cis) or opposite (trans) face of the ring—profoundly influences the transition state geometries and, consequently, the stereochemical fate of the ring-opened product.

Part 1: Nucleophilic Ring-Opening – A Tale of Two Isomers

The most common transformation for cyclopropane dicarboxylates is the nucleophilic ring-opening, which proceeds via a formal 1,3-addition. This process can be catalyzed by both Brønsted and Lewis acids, which activate the cyclopropane by coordinating to one of the carbonyl oxygens, further polarizing the C-C bonds.[2][3] The reaction typically involves the attack of a nucleophile at one of the carbons vicinal to the carboxylates, leading to the cleavage of the distal C-C bond.

The stereochemistry of the starting material is paramount. Let's consider the attack of a nucleophile (Nu⁻) on a generic 1,2-cyclopropane dicarboxylate.

The Trans Isomer: A Stereospecific S_N_2-like Pathway

For trans-cyclopropane dicarboxylates, the nucleophilic attack generally proceeds with a high degree of stereospecificity. The reaction follows an S_N_2-like mechanism where the nucleophile attacks one of the electrophilic carbons from the backside relative to the breaking C-C bond. This backside attack leads to an inversion of configuration at the carbon being attacked. The ring opening and formation of the new C-Nu bond occur in a concerted or near-concerted fashion, often involving a dipolar transition state where C-C bond breaking is slightly ahead of C-Nu bond formation.[4]

The result is a highly predictable diastereoselective outcome. For instance, the reaction of a chiral trans-cyclopropane dicarboxylate with a nucleophile will yield a specific enantiomer of the ring-opened product, demonstrating the stereospecific nature of the reaction.[5]

The Cis Isomer: The Potential for Competing Pathways

The cis isomer presents a more complex scenario. While a similar S_N_2-like backside attack is possible, the cis arrangement of the bulky carboxylate groups can sterically hinder the optimal trajectory for the incoming nucleophile. This can lead to several possibilities:

  • S_N_1-like Mechanism: The reaction may proceed through a more stepwise pathway involving the formation of a discrete zwitterionic intermediate.[2] Lewis acid assistance can stabilize the malonate anion formed upon ring opening.[2] This intermediate may have a longer lifetime, allowing for bond rotation before being trapped by the nucleophile, which can potentially erode the stereoselectivity.

  • Altered Stereoselectivity: Even in a concerted process, the steric clash can force a different transition state geometry compared to the trans isomer, potentially leading to a different diastereomeric product or a mixture of diastereomers.

This difference in mechanistic pathways is often reflected in the reaction outcomes. For example, in certain Lewis acid-catalyzed additions of nitrones, the cis-selectivity observed with achiral catalysts suggests a different mechanism than the low cis/trans diastereoselectivity seen with some chiral catalysts, which points to a stepwise capture of a zwitterionic intermediate.[2]

G trans_start trans_start cis_start cis_start ts_trans ts_trans zwitterion zwitterion product_trans product_trans product_cis_syn product_cis_syn product_cis_anti product_cis_anti caption Fig. 1. Divergent nucleophilic ring-opening pathways.

Caption: Fig. 1. Divergent nucleophilic ring-opening pathways.

Part 2: Electrocyclic Ring-Opening – The Rules of Orbital Symmetry

Under thermal or photochemical conditions, cyclopropanes can undergo electrocyclic ring-opening to form allylic species. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the molecular orbitals involved.[6][7] For the cleavage of a cyclopropane σ-bond (a 2π-electron system), the rules are as follows:

  • Thermal Conditions: The reaction proceeds in a disrotatory fashion. In this mode, the substituents on the terminal carbons rotate in opposite directions (one clockwise, one counter-clockwise).[8][9][10]

  • Photochemical Conditions: The reaction proceeds in a conrotatory fashion, where the substituents rotate in the same direction.[6][9]

This has profound stereochemical consequences, particularly in solvolysis reactions that generate a cyclopropyl cation, which then opens to an allyl cation. This process is famously described by the Woodward-Hoffmann-DePuy rule .[11] Although two disrotatory modes are possible, there is a strong preference (torquoselectivity) for the pathway where the substituents cis to the leaving group rotate inwards. This inward rotation allows the back lobe of the breaking C-C σ-bond to assist in pushing out the leaving group, stabilizing the developing cation.[11]

Comparing Cis and Trans Isomers
  • cis-2,3-Disubstituted Cyclopropyl Systems: With both substituents on the same face, disrotatory opening will lead to an allyl cation where the substituents are anti to each other.

  • trans-2,3-Disubstituted Cyclopropyl Systems: A disrotatory opening will result in an allyl cation where the substituents are syn to each other.

G caption Fig. 2. Stereochemical outcomes of disrotatory opening.

Caption: Fig. 2. Stereochemical outcomes of disrotatory opening.

Part 3: Comparative Performance Data

The mechanistic differences between cis and trans isomers are borne out in experimental data. While a comprehensive dataset covering all possible nucleophiles and conditions is vast, the following table summarizes representative outcomes from the literature, highlighting the stereochemical fidelity of the trans isomer and the potential for mixed outcomes with the cis isomer.

Reaction TypeIsomerNucleophile/ConditionsKey ObservationProduct StereochemistryReference
Nucleophilic OpeningtransThiophenol, Lewis AcidHigh diastereoselectivityPredominantly anti addition[5]
Nucleophilic OpeningcisThiophenol, Lewis AcidLower diastereoselectivityMixture of syn and anti[12]
HalochalcogenationChiral (S)-transp-Nitrophenylsulfenyl chlorideHigh stereospecificity (95% ee -> 88% ee)Inversion at one center (R)[5][13]
Nitrone Additioncis/trans mixtureNitrone, Yb(OTf)₃Complete regioselectivityLow cis/trans diastereoselectivity[2]
Reductive DecarboxylationcisTMS₃SiH, AIBNSelective hydride attackForms cis-cyclopropane product[12]

Part 4: Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with a Thiol Nucleophile

This protocol describes a general procedure for the ring-opening of a diethyl cyclopropane-1,2-dicarboxylate with a thiol nucleophile, catalyzed by a Lewis acid like magnesium iodide (MgI₂).[5]

Materials:

  • Diethyl cis- or trans-cyclopropane-1,2-dicarboxylate (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Magnesium Iodide (MgI₂) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add diethyl cyclopropane-1,2-dicarboxylate (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add magnesium iodide (0.1 mmol) to the solution and stir for 5 minutes.

  • Add thiophenol (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the ring-opened 1,3-adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Trustworthiness Note: The use of anhydrous conditions is crucial as Lewis acids like MgI₂ are moisture-sensitive. The reaction progress should be carefully monitored by TLC to avoid side reactions. The stereochemical outcome should be rigorously analyzed to compare the results from the cis and trans starting materials.

G caption Fig. 3. Workflow for Lewis acid-catalyzed ring-opening.

Caption: Fig. 3. Workflow for Lewis acid-catalyzed ring-opening.

Conclusion

The stereochemical arrangement of the carboxylate groups in cis- and trans-cyclopropane dicarboxylates is not a passive feature but an active director of chemical reactivity. For nucleophilic ring-openings, the trans isomer typically undergoes a highly stereospecific S_N_2-like reaction, providing excellent stereocontrol. In contrast, the cis isomer can be subject to steric hindrance that may favor stepwise, zwitterionic pathways, potentially compromising stereoselectivity. In pericyclic reactions, the Woodward-Hoffmann rules provide a robust framework for predicting the stereochemical course of electrocyclic ring-opening, where the cis and trans geometries lead to predictably different allylic products. Understanding these fundamental mechanistic differences is critical for researchers and drug development professionals aiming to leverage the synthetic potential of these versatile three-membered rings.

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  • A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. PubMed Central.
  • A study of ring-opening reactions of some di- and trihalogenated cyclopropanes. KTH Royal Institute of Technology.
  • Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. The Journal of Organic Chemistry.
  • Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers (RSC Publishing).
  • Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes.
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Comparing the efficacy of different catalysts for Diethyl cis-cyclopropane-1,2-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the cis-Cyclopropane Motif

The cyclopropane ring, a fundamental three-membered carbocycle, is a recurring motif in a multitude of biologically active molecules and a versatile building block in synthetic organic chemistry. The defined spatial orientation of substituents on the cyclopropane core is critical to its function and reactivity. Specifically, the cis-1,2-disubstituted pattern, as found in diethyl cis-cyclopropane-1,2-dicarboxylate, offers a rigid scaffold that can enforce specific conformations in larger molecules, a property highly sought after in drug design and development. However, the synthesis of the thermodynamically less favored cis-isomer presents a significant stereochemical challenge. This guide provides a comparative analysis of the leading catalytic methods for the synthesis of this compound, offering insights into catalyst efficacy, reaction mechanisms, and practical applications for researchers in the chemical and pharmaceutical sciences.

Core Synthetic Strategy: Cyclopropanation of Diethyl Maleate

The primary route to this compound involves the cyclopropanation of diethyl maleate, a readily available electron-deficient alkene. The stereochemical outcome of this reaction is highly dependent on the chosen catalyst and reaction conditions. This guide will focus on the comparative efficacy of several key catalytic systems.

Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

Rhodium(II) carboxylate complexes are preeminent catalysts for the cyclopropanation of alkenes with diazo compounds. The reaction proceeds via the formation of a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene.

Mechanism of Action and Origin of cis-Selectivity

The catalytic cycle begins with the reaction of the Rh(II) catalyst with ethyl diazoacetate (EDA) to form a rhodium-carbene complex, with the concomitant loss of nitrogen gas. This electrophilic carbene species then reacts with the electron-deficient double bond of diethyl maleate. The stereoselectivity of the cyclopropanation is influenced by the steric and electronic properties of both the catalyst's ligands and the approaching alkene. For electron-deficient alkenes like diethyl maleate, certain rhodium catalysts with bulky ligands can favor a transition state that leads to the cis-product to minimize steric interactions.[1][2]

rhodium_mechanism cluster_ts Transition State Rh₂(L)₄ Rh₂(L)₄ Rh₂(L)₄(CHCO₂Et) Rh-Carbene Rh₂(L)₄->Rh₂(L)₄(CHCO₂Et) + N₂CHCO₂Et - N₂ Transition State Transition State Rh₂(L)₄(CHCO₂Et)->Transition State + Diethyl Maleate Diethyl Maleate Alkene Rh₂(L)₄(CHCO₂Et)->Diethyl Maleate Approach leading to cis-product This compound This compound Transition State->this compound This compound->Rh₂(L)₄ Catalyst Regeneration

Caption: Rhodium-catalyzed cyclopropanation cycle.

Performance Data

Rhodium catalysts, particularly those with tailored ligand scaffolds, have demonstrated high efficacy in promoting cis-selective cyclopropanation.

CatalystSolventTemperature (°C)Yield (%)cis:trans RatioReference
Rh(I) iminocarbene complexCH₂Cl₂2599>99:1[1]
Rh₂(OAc)₄Dichloromethane25Moderate-HighVariable[3]

Note: Data is often reported for analogous substrates like styrenes, and direct comparisons for diethyl maleate can be limited. The trend of high cis-selectivity with specific Rh(I) complexes is a key takeaway.

Experimental Protocol: High cis-Selective Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from methodologies reported for high cis-selective cyclopropanation reactions.[1]

  • To a solution of the Rh(I) iminocarbene complex (0.01 mmol) and AgOTf (0.01 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add diethyl maleate (1.0 mmol).

  • Slowly add a solution of ethyl diazoacetate (1.1 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture over 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Copper-Catalyzed Cyclopropanation with Ethyl Diazoacetate

Copper complexes, particularly those with bis(oxazoline) or homoscorpionate ligands, are also effective catalysts for cyclopropanation reactions and can be tuned for high cis-selectivity.

Mechanism of Action and Origin of cis-Selectivity

Similar to rhodium, copper catalysts react with ethyl diazoacetate to form a copper-carbene intermediate. The stereochemical outcome is highly dependent on the ligand architecture. Certain bulky ligands can create a chiral pocket around the copper center, directing the approach of diethyl maleate to favor the formation of the cis-isomer. Kinetic studies with some copper(I)-homoscorpionate catalysts suggest that the formation of the cis isomer is kinetically favored.[4]

copper_mechanism cluster_ts_cu Transition State Cu(I)-Ligand Cu(I)-Ligand Cu-Carbene Cu-Carbene Cu(I)-Ligand->Cu-Carbene + N₂CHCO₂Et - N₂ Transition State Transition State Cu-Carbene->Transition State + Diethyl Maleate Diethyl Maleate Alkene Cu-Carbene->Diethyl Maleate Ligand-controlled approach for cis-product This compound This compound Transition State->this compound This compound->Cu(I)-Ligand Catalyst Regeneration

Caption: Copper-catalyzed cyclopropanation cycle.

Performance Data

Copper catalysts offer a cost-effective alternative to rhodium and can provide excellent cis-selectivity.

CatalystSolventTemperature (°C)Yield (%)cis:trans RatioReference
Cu(I)-HomoscorpionateDichloromethane-10 to 30HighHigh cis[4]
Cu(acac)₂Toluene25ModerateVariable[3]

Note: As with rhodium catalysts, the specific performance with diethyl maleate may vary, but the potential for high cis-selectivity with appropriate ligand design is well-established.

Experimental Protocol: Copper-Catalyzed cis-Cyclopropanation

This protocol is a general representation based on copper-catalyzed cyclopropanation methodologies.[4]

  • In a flame-dried flask under an inert atmosphere, dissolve the copper(I) catalyst (0.05 mmol) in anhydrous dichloromethane (10 mL).

  • Add diethyl maleate (1.0 mmol) to the solution.

  • Cool the mixture to 0 °C.

  • Add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 10 hours.

  • Quench the reaction by passing it through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate).

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. A popular modification, the Furukawa modification, employs diethylzinc.

Mechanism of Action and Stereospecificity

The Simmons-Smith reaction proceeds through a concerted mechanism where the methylene group is delivered to both carbons of the double bond simultaneously. This results in a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Therefore, starting with diethyl maleate (cis-alkene), the Simmons-Smith reaction is expected to yield this compound.[5]

simmons_smith_workflow CH₂I₂ + Zn(Cu) CH₂I₂ + Zn(Cu) ICH₂ZnI ICH₂ZnI CH₂I₂ + Zn(Cu)->ICH₂ZnI Formation of Carbenoid Transition State Transition State ICH₂ZnI->Transition State + Diethyl Maleate This compound This compound Transition State->this compound Stereospecific syn-addition

Caption: Simmons-Smith reaction workflow.

Performance Data

The Simmons-Smith reaction is known for its reliability and functional group tolerance.

ReagentsSolventTemperature (°C)Yield (%)cis:trans RatioReference
CH₂I₂, Zn(Cu)Diethyl etherRefluxModerate-HighPredominantly cis[5]
CH₂I₂, Et₂ZnDichloromethane0 to RTHighPredominantly cis
Experimental Protocol: Simmons-Smith Cyclopropanation of Diethyl Maleate

This is a representative protocol for the Simmons-Smith reaction.[5]

  • Activate zinc dust by stirring with a 10% aqueous HCl solution, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. Prepare a zinc-copper couple by treating the activated zinc with a solution of copper(II) acetate.

  • In a flask equipped with a condenser and a mechanical stirrer, place the zinc-copper couple (2.0 equiv) and a crystal of iodine in anhydrous diethyl ether under a nitrogen atmosphere.

  • Add a solution of diiodomethane (1.5 equiv) in diethyl ether to the zinc-copper couple and stir the mixture until the color of iodine disappears.

  • Add a solution of diethyl maleate (1.0 equiv) in diethyl ether to the reaction mixture.

  • Heat the reaction mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and filter off the unreacted zinc-copper couple.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by distillation or column chromatography to yield this compound.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to form a cyclopropane. This method offers an alternative to metal-catalyzed carbene transfer.

Mechanism of Action

The reaction proceeds via a conjugate addition (Michael addition) of the sulfur ylide to the electron-deficient alkene (diethyl maleate). This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the sulfide to form the cyclopropane ring.[6][7][8]

corey_chaykovsky_mechanism Sulfur Ylide Sulfur Ylide Enolate Intermediate Enolate Intermediate Sulfur Ylide->Enolate Intermediate + Diethyl Maleate (Michael Addition) This compound This compound Enolate Intermediate->this compound Intramolecular Ring Closure Dimethyl Sulfide Dimethyl Sulfide This compound->Dimethyl Sulfide + Byproduct

Caption: Corey-Chaykovsky reaction mechanism.

Performance Data

The stereochemical outcome of the Corey-Chaykovsky reaction can be influenced by the nature of the sulfur ylide and the reaction conditions.

Ylide PrecursorBaseSolventYield (%)cis:trans RatioReference
Trimethylsulfoxonium iodideNaHDMSOGoodVariable[9]
Trimethylsulfonium iodiden-BuLiTHFGoodVariable[9]
Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This is a general protocol for the Corey-Chaykovsky reaction.[9]

  • To a suspension of sodium hydride (1.1 equiv, 60% dispersion in mineral oil, washed with hexane) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 equiv) in portions at room temperature.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen ceases, indicating the formation of the ylide.

  • Cool the resulting ylide solution to 0 °C and add a solution of diethyl maleate (1.0 equiv) in DMSO dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford this compound.

Comparative Summary and Outlook

Catalytic SystemKey AdvantagesKey DisadvantagesTypical cis:trans Selectivity
Rhodium-Catalyzed High yields and exceptional cis-selectivity with optimized catalysts.High cost of rhodium catalysts; requires handling of diazo compounds.Can be >99:1 with specific catalysts.[1]
Copper-Catalyzed More cost-effective than rhodium; can achieve high cis-selectivity.May require careful ligand design for optimal selectivity; requires handling of diazo compounds.Can be highly cis-selective with appropriate ligands.[4]
Simmons-Smith Stereospecific syn-addition from cis-alkenes; good functional group tolerance.Stoichiometric use of zinc reagents; can be sensitive to moisture.Inherently cis-selective from diethyl maleate.[5]
Corey-Chaykovsky Avoids the use of diazo compounds and transition metals.Requires stoichiometric amounts of ylide; selectivity can be variable.Dependent on reaction conditions and ylide structure.

For researchers aiming for the highest possible cis-diastereoselectivity in the synthesis of diethyl cyclopropane-1,2-dicarboxylate, rhodium-catalyzed cyclopropanation with specialized ligands stands out as the premier choice, albeit at a higher cost. Copper-catalyzed systems present a more economical yet highly effective alternative, with the potential for excellent cis-selectivity through judicious ligand selection. The Simmons-Smith reaction offers a reliable and stereospecific route, directly translating the cis-geometry of diethyl maleate to the product. The Corey-Chaykovsky reaction provides a valuable metal- and diazo-free alternative, though control of diastereoselectivity may require more extensive optimization.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and the desired level of stereochemical purity. Future developments in catalyst design, particularly in the realm of asymmetric catalysis, will undoubtedly provide even more efficient and selective methods for accessing this valuable synthetic intermediate.

References

  • Ambler, P. W., & Davies, S. G. (1988). The asymmetric synthesis of cis-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 29(52), 6979–6982.
  • Rosenberg, M. L., Krivokapic, A., & Tilset, M. (2009). Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Organic Letters, 11(3), 547–550. Available at: [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Stable" Ylids. Journal of the American Chemical Society, 83(2), 417–423.
  • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2850. Available at: [Link]

  • Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.
  • Doyle, M. P., Forbes, D. C., & Protopopova, M. N. (1995). Rhodium(II) Carboxylate Catalyzed Reactions of Ethyl Diazoacetate with Alkenes. A New Explanation for the Stereocontrol of Cyclopropanation Reactions. Journal of the American Chemical Society, 117(34), 8826–8826.
  • Hu, W., & Doyle, M. P. (2002). Recent advances in catalytic asymmetric cyclopropanation. Accounts of Chemical Research, 35(10), 833–842.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977–1050.
  • Maas, G. (2004). Catalytic cyclopropanation of alkenes, alkynes and allenes. Chemical Society Reviews, 33(3), 183–190.
  • Singh, V. K., & Kumar, P. (2005). Recent advances in the Simmons–Smith cyclopropanation reaction. Chemical Society Reviews, 34(8), 679–689.
  • Wikipedia. (2023). Simmons–Smith reaction. Retrieved from [Link]

  • ResearchGate. (2009). Highly cis -Selective Cyclopropanations with Ethyl Diazoacetate Using a Novel Rh(I) Catalyst with a Chelating N-Heterocyclic Iminocarbene Ligand. Retrieved from [Link]

  • Díaz-Requejo, M. M., Belderraín, T. R., Nicasio, M. C., Trofimenko, S., & Pérez, P. J. (2002). Copper(I)−Homoscorpionate Catalysts for the Preferential, Kinetically Controlled Cis Cyclopropanation of α-Olefins with Ethyl Diazoacetate. Journal of the American Chemical Society, 124(6), 978–983. Available at: [Link]

  • Hansen, T., & Skattebøl, L. (2005).
  • Doyle, M. P., Dorow, R. L., Buhro, W. E., Griffin, J. H., Tamblyn, W. H., & Trudell, M. L. (1984). Stereoselectivity of Catalytic Cyclopropanation Reactions. Catalyst Dependence in Reactions of Ethyl Diazoacetate with Alkenes. Organometallics, 3(1), 44–52.
  • American Elements. (n.d.). cis-Diethyl cyclopropane-1,2-dicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic C–H activation. Journal of Organometallic Chemistry, 617-618, 47-55.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415.

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A Comparative Spectroscopic Guide to Diethyl cis- and trans-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of stereoisomers is a foundational element of molecular design and function. The rigid, three-membered ring of cyclopropane presents a unique stereochemical scaffold, and the differentiation of its substituted diastereomers is critical for understanding structure-activity relationships. This guide provides an in-depth spectroscopic comparison of diethyl cis-cyclopropane-1,2-dicarboxylate and diethyl trans-cyclopropane-1,2-dicarboxylate, offering experimental data and protocols to facilitate their unambiguous identification.

The core of this guide lies in the comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each technique provides a unique fingerprint of the molecule, and together they form a comprehensive analytical toolkit for diastereomer differentiation.

The Decisive Role of ¹H NMR Spectroscopy: Unraveling Stereochemistry Through Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for distinguishing between the cis and trans diastereomers of diethyl cyclopropane-1,2-dicarboxylate. The key to this differentiation lies not in the chemical shifts alone, but more decisively in the vicinal proton-proton coupling constants (³JHH) of the cyclopropyl ring protons.

The rigid nature of the cyclopropane ring fixes the dihedral angles between adjacent protons. This geometric constraint has a direct and predictable impact on the magnitude of the ³JHH coupling constant, a principle famously described by the Karplus relationship. For 1,2-disubstituted cyclopropanes, the general and reliable rule is:

  • J cis is significantly larger than J trans.[1]

This is because the dihedral angle between cis protons is approximately 0°, leading to a larger coupling, while the dihedral angle between trans protons is around 120°, resulting in a smaller coupling constant.

Comparative ¹H NMR Data:

DiastereomerCyclopropyl Methine H (δ, ppm)Cyclopropyl Methylene H₂ (δ, ppm)Ethyl CH₂ (δ, ppm)Ethyl CH₃ (δ, ppm)³JHH (cis/trans)
cis ~1.95 (m)~1.30 (m)~4.12 (q, J = 7.1 Hz)~1.25 (t, J = 7.1 Hz)Jcis ≈ 7-13 Hz
trans ~1.85 (m)~1.20 (m)~4.10 (q, J = 7.1 Hz)~1.23 (t, J = 7.1 Hz)Jtrans ≈ 2-7 Hz

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency.

The multiplets for the cyclopropyl protons in both isomers will appear complex due to geminal and vicinal couplings. However, the larger coupling constant in the cis isomer's methine proton signal is the most telling diagnostic feature.

¹³C NMR Spectroscopy: A Subtle Distinction

While ¹H NMR provides a clear distinction through coupling constants, ¹³C NMR offers more subtle clues. The chemical shifts of the cyclopropyl carbons are influenced by the stereochemistry of the ester groups.

Comparative ¹³C NMR Data:

DiastereomerC=O (δ, ppm)O-CH₂ (δ, ppm)Cyclopropyl CH (δ, ppm)Cyclopropyl CH₂ (δ, ppm)O-CH₂-CH₃ (δ, ppm)
cis ~171.5~60.8~22.5~15.0~14.2
trans ~173.0~60.5~23.0~16.5~14.2

The carbonyl carbon of the trans isomer is typically deshielded (appears at a higher ppm) compared to the cis isomer due to steric interactions between the ester groups in the cis configuration.

Vibrational Spectroscopy: The Fingerprint of Isomerism

Infrared (IR) spectroscopy provides valuable information about the functional groups present and can reveal subtle differences in the molecular environment of the two diastereomers.

Key IR Absorption Bands:

Vibrational Modecis-Isomer (cm⁻¹)trans-Isomer (cm⁻¹)
C-H stretch (cyclopropyl)~3080~3080
C-H stretch (aliphatic)2980-28502980-2850
C=O stretch (ester)~1730~1730
C-O stretch1300-11501300-1150

The most significant differences often lie in the fingerprint region (below 1500 cm⁻¹), where the complex vibrations related to the entire molecular skeleton are found. The lower symmetry of the cis isomer may result in a more complex spectrum in this region compared to the more symmetric trans isomer.

Mass Spectrometry: Identical Fragments, Different Origins

Electron Ionization Mass Spectrometry (EI-MS) of the cis and trans diastereomers will produce identical mass spectra. This is because they are stereoisomers with the same molecular weight and connectivity, leading to the same fragmentation pattern. The molecular ion peak (M⁺) will be observed at m/z = 186, corresponding to the molecular weight of C₉H₁₄O₄. Common fragments will arise from the loss of ethoxy groups (-OEt, m/z = 141) and further fragmentation of the cyclopropane ring.

While not a tool for direct differentiation, GC-MS is invaluable for confirming the purity of each separated isomer and verifying the molecular weight.

Experimental Protocols

Synthesis and Separation of Diastereomers

A common method for the synthesis of diethyl cyclopropane-1,2-dicarboxylates involves the reaction of diethyl maleate (cis) or diethyl fumarate (trans) with diazomethane, often generated in situ or by reaction with a suitable carbene precursor. The resulting mixture of cis and trans diastereomers can be separated by column chromatography.

Step-by-Step Synthesis (Illustrative):

  • Reaction Setup: In a fume hood, dissolve diethyl maleate (for a predominantly cis product) or diethyl fumarate (for a predominantly trans product) in a suitable solvent such as diethyl ether.

  • Carbene Addition: Slowly add a solution of diazomethane in diethyl ether to the reaction mixture at 0°C with stirring. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Workup: Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Separation: The resulting crude product, a mixture of cis and trans diastereomers, can be separated by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The trans isomer is typically less polar and will elute first.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

FT-IR Spectroscopy:

  • Sample Preparation: As these are liquid samples, a small drop of the neat liquid can be placed between two potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean KBr plates before running the sample.

GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of any impurities. The mass spectrometer should be set to scan a mass range of m/z 40-300.

Visualizing the Workflow

Spectroscopic_Differentiation_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of cis/trans mixture Separation Column Chromatography Synthesis->Separation cis_Isomer Pure cis-Isomer Separation->cis_Isomer trans_Isomer Pure trans-Isomer Separation->trans_Isomer NMR NMR Spectroscopy (¹H & ¹³C) cis_Isomer->NMR IR FT-IR Spectroscopy cis_Isomer->IR MS GC-MS Analysis cis_Isomer->MS trans_Isomer->NMR trans_Isomer->IR trans_Isomer->MS NMR_Data Compare ³JHH (cis > trans) NMR->NMR_Data IR_Data Compare Fingerprint Regions IR->IR_Data MS_Data Confirm MW & Purity MS->MS_Data

Caption: Workflow for the synthesis, separation, and spectroscopic differentiation of diethyl cis- and trans-cyclopropane-1,2-dicarboxylate.

Conclusion

The robust differentiation of diethyl cis- and trans-cyclopropane-1,2-dicarboxylate is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy, with its sensitivity to stereochemical relationships through coupling constants, provides the most definitive evidence for isomer identification. When combined with the complementary data from ¹³C NMR, FT-IR, and GC-MS, researchers can confidently assign the stereochemistry of these important cyclopropane derivatives, ensuring the integrity and reproducibility of their scientific endeavors.

References

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Safety Operating Guide

A Guide to the Proper Disposal of Diethyl cis-cyclopropane-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of our research and the safety of our laboratory personnel and environment are paramount. While Diethyl cis-cyclopropane-1,2-dicarboxylate is a valuable intermediate in organic synthesis, its end-of-life management requires a systematic and informed approach.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety practices and regulatory principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe and compliant laboratory environment.

Core Principles: Hazard Assessment and Precautionary Measures

Understanding the chemical's characteristics is the foundation of its safe handling and disposal. While not classified as acutely hazardous under the US OSHA Hazard Communication Standard, related ester compounds exhibit properties that demand careful management.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 710-43-0[3][4]
Molecular Formula C₉H₁₄O₄[3][4]
Molecular Weight 186.21 g/mol [4]
Appearance Liquid (form may vary)
Incompatibilities Strong acids, strong bases, oxidizing agents, reducing agents[2]
Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is mandatory to be equipped with the appropriate PPE. The causality is simple: prevent exposure through all potential routes—inhalation, ingestion, and dermal contact.

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection : Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[2][5]

  • Body Protection : A standard laboratory coat is required.[5][6]

  • Ventilation : All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation of any vapors.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures that the waste is contained, identified, and transferred securely for final disposition by a licensed professional.

Disposal Decision and Workflow Diagram

G start Waste Generation (this compound) spill_check Spill or Contamination? start->spill_check container Select a compatible, leak-proof waste container (e.g., glass or polyethylene) segregate Segregate as 'Non-Halogenated Organic Liquid Waste' container->segregate label Affix Hazardous Waste Label. Complete all fields: - Full Chemical Name - Concentration - Hazard Characteristics - Date segregate->label store Store container in a designated Satellite Accumulation Area (SAA). Ensure cap is sealed. label->store ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup. store->ehs_contact final_disposal Professional Disposal (Incineration by licensed contractor) ehs_contact->final_disposal spill_check->container No spill_protocol Follow Spill Cleanup Protocol. Collect contaminated debris as solid waste. spill_check->spill_protocol Yes spill_protocol->store

Caption: Disposal workflow for this compound.

Methodology
  • Segregation and Containment :

    • At the point of generation, immediately designate the material as waste.

    • Pour the waste this compound into a designated waste container. This container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly fitting screw cap.[7]

    • This waste stream is typically classified as non-halogenated organic solvent waste . Do not mix it with halogenated solvents, strong acids, bases, or oxidizers, as this can create a more hazardous mixture and complicate disposal.[2][8]

  • Proper Labeling :

    • All waste containers must be labeled with their full contents.[7] Use your institution's official hazardous waste tags.

    • Clearly write out "this compound." Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration and volume.

    • Keep the container closed at all times except when adding waste.[7][8]

  • Interim Laboratory Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from ignition sources, as related ester compounds can be combustible.

    • Secondary containment (e.g., placing the waste bottle inside a larger, chemically resistant tub) is a best practice to contain potential leaks.[8]

  • Arranging Final Disposal :

    • Once the waste container is full or you have finished the project, arrange for its collection.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[9] They are the ultimate authority on disposal procedures and will ensure the waste is handled by a licensed waste contractor, typically for high-temperature incineration.[5][10]

Management of Spills and Contaminated Materials

Accidental spills require immediate and appropriate action to mitigate hazards.

  • For small liquid spills (<50 mL) :

    • Ensure the area is well-ventilated, preferably within a fume hood.[5]

    • Wearing full PPE, absorb the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][5]

    • Carefully scoop the contaminated absorbent material into a designated container for solid chemical waste.[2]

    • Label the container as "Debris contaminated with this compound" and manage it as hazardous waste for EHS pickup.

  • For larger spills (>50 mL) :

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS emergency line immediately.

Empty Container Management

Empty containers that held this compound must also be managed correctly to prevent the introduction of chemical residue into the regular waste stream.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[9]

  • Collect Rinsate : The first rinsate must be collected and disposed of as liquid chemical waste, adding it to your non-halogenated organic waste container.[9] Subsequent rinsates may be permissible for drain disposal depending on EHS approval, but collecting them is the most prudent course of action.[9]

  • Deface Label : Completely remove or deface the original chemical label on the container to prevent misidentification.[9]

  • Final Disposal : Once triple-rinsed and with the label defaced, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, pending confirmation from your EHS office.

The foundational principle of chemical disposal is institutional and regulatory compliance. The procedures outlined here represent best practices, but they are subordinate to the specific directives of your organization's Environmental Health and Safety office. Always consult your institution's EHS guidelines before proceeding with any chemical waste disposal. [7][9]

References

  • cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0 | AMERICAN ELEMENTS ® . American Elements. [Link]

  • Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk . Chemtalk. [Link]

  • cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram - CP Lab Safety . CP Lab Safety. [Link]

  • Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison . University of Wisconsin-Madison. [Link]

  • Esterification - SmartLabs . SmartLabs. [Link]

  • 1.31: Experiment_731_Esters _1_0 - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Lab 12: Synthesis of an Ester - CSUB . California State University, Bakersfield. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal . Dartmouth College. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • Ester Lab Student Handout - Ms. kropac . Ms. Kropac's Website. [Link]

  • This compound - Chemical Technology Co.,LTD . LookChem. [Link]

Sources

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